Product packaging for 3-(2-Methoxyethoxy)benzoic acid(Cat. No.:CAS No. 152808-60-1)

3-(2-Methoxyethoxy)benzoic acid

Cat. No.: B126084
CAS No.: 152808-60-1
M. Wt: 196.2 g/mol
InChI Key: ZDBKQHIFUZABMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Methoxyethoxy)benzoic acid is a valuable benzoic acid derivative that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical sector. Its structure, featuring a benzoic acid core with an ether linkage, makes it a key intermediate in the construction of more complex active compounds . This compound is primarily utilized as a crucial precursor in the development of various pharmaceuticals and agrochemicals . Furthermore, its specific molecular configuration is exploited in the development of advanced materials, where it acts as a component in the synthesis of liquid crystals, contributing to the desired properties of the final product . The compound also finds application in the creation of specialized polymers and coatings, enhancing their performance characteristics . Benzoic acid derivatives, in general, are known for their role as preservatives due to their antimicrobial and antifungal properties, which can be leveraged in stabilizing formulations during research and development processes . As a research chemical, this compound provides a critical scaffold for chemists to develop new molecules with potential therapeutic and material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B126084 3-(2-Methoxyethoxy)benzoic acid CAS No. 152808-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKQHIFUZABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625455
Record name 3-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152808-60-1
Record name 3-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the nuanced modulation of molecular properties through structural modification is a cornerstone of innovation. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-(2-Methoxyethoxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. By delving into its chemical and physical properties, spectral characteristics, synthesis, and potential biological relevance, this document aims to serve as a foundational resource for harnessing the potential of this intriguing molecule.

The introduction of an ether linkage at the meta-position of the benzoic acid core, specifically a 2-methoxyethoxy group, imparts a unique combination of lipophilicity and hydrogen bonding capability. This structural feature can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making this compound a person of interest for further investigation.[2]

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is critical for its application in research and development. These properties dictate its solubility, stability, and handling requirements.

Nomenclature and Structure
  • Systematic Name: this compound

  • CAS Number: 152808-60-1

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These have been collated from supplier data and predictive models.

PropertyValueSource
Physical FormSolid
PurityTypically ≥95%
Storage TemperatureRoom temperature, sealed in a dry environment

Spectral Analysis

While experimental spectra for this compound are not widely published, we can predict its spectral characteristics based on the analysis of its structural components and data from analogous compounds such as 3-methoxybenzoic acid and benzoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the ethoxy protons, and the methoxy protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected.

  • Ethoxy Protons (δ 3.8-4.2 ppm): The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-O-) will likely appear as two distinct triplets.

  • Methoxy Protons (δ 3.4 ppm): The methyl group of the methoxy moiety (-O-CH₃) is expected to be a sharp singlet.

  • Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.[3]

  • Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region, with the carbon attached to the carboxyl group and the carbon attached to the ether oxygen appearing at the lower and higher ends of this range, respectively.[3]

  • Ethoxy Carbons (δ ~60-70 ppm): The two methylene carbons of the ethoxy chain will have distinct chemical shifts.

  • Methoxy Carbon (δ ~55 ppm): The methoxy carbon will appear as a single peak.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.[4]

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ will correspond to the C-O stretching vibrations of the carboxylic acid and the ether linkages.

  • Aromatic C=C and C-H Stretches: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring, while C-H stretching vibrations will appear around 3000-3100 cm⁻¹.[4]

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its availability for research purposes. The Williamson ether synthesis is a classic and effective method for the preparation of ethers and can be readily adapted for this target molecule.[5] The proposed synthesis starts from the readily available 3-hydroxybenzoic acid.

Synthetic Workflow

Synthesis_Workflow start 3-Hydroxybenzoic Acid intermediate Methyl 3-hydroxybenzoate start->intermediate Esterification (MeOH, H₂SO₄) product_ester Methyl 3-(2-methoxyethoxy)benzoate intermediate->product_ester Williamson Ether Synthesis (2-Methoxyethyl chloride, K₂CO₃, Acetone) final_product This compound product_ester->final_product Hydrolysis (NaOH, H₂O/MeOH)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone (10 vol), add potassium carbonate (2.0 eq) and 1-bromo-2-methoxyethane (1.2 eq).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-(2-methoxyethoxy)benzoate.

Step 3: Hydrolysis to this compound

  • Dissolve methyl 3-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water (1:1).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Once the hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Drug Development Potential

The biological activities of benzoic acid derivatives are profoundly influenced by the nature and position of their substituents.[2] While specific biological data for this compound is not extensively documented, we can infer its potential from the structure-activity relationships (SAR) of related compounds.

Structure-Activity Relationship Insights
  • The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors.[2]

  • The Ether Linkage: The introduction of an ether linkage, particularly a flexible one like the 2-methoxyethoxy group, can enhance binding to target proteins by providing additional hydrogen bond acceptors and improving the compound's solubility and pharmacokinetic properties.[6]

  • Meta-Substitution Pattern: The substitution at the meta-position influences the electronic distribution within the aromatic ring and the overall geometry of the molecule, which can be critical for selective binding to a biological target.

Potential Therapeutic Areas

Based on the activities of other substituted benzoic acids, this compound could be explored for its potential in the following areas:

  • Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1] The lipophilic nature of the 2-methoxyethoxy side chain may facilitate penetration through microbial cell membranes.

  • Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-inflammatory activity.[1]

  • Anticancer Potential: The benzoic acid scaffold is present in numerous anticancer agents.[7] The specific substitution pattern of this compound could be investigated for its effects on cancer cell proliferation and survival pathways.

Safety and Handling

According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a structurally interesting derivative of benzoic acid with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and an analysis of its potential biological relevance. The unique combination of a benzoic acid core with a flexible ether side chain makes it a valuable candidate for further investigation in the development of novel therapeutic agents and functional materials. Further experimental validation of its spectral and biological properties is warranted to fully elucidate its potential.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL: https://www.researchgate.net/publication/333959328_Structure_Activity_Relationship_SAR_of_Some_Benzoic_Acid_Derivatives_from_Plant_Origin_that_Exhibit_Anti-Sickling_Properties_in_vitro-_Review)
  • Supplementary Information - The Royal Society of Chemistry. (URL: https://www.rsc.
  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/26471535/)
  • This compound | 152808-60-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93e4c5d8)
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/)
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (URL: https://www.benchchem.
  • Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35793358/)
  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35565997/)
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: https://www.mdpi.com/1420-3049/29/5/1109)
  • FT-IR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid and the obtained polymers, before and after solid state polymerization (SSP). - ResearchGate. (URL: https://www.researchgate.net/figure/FT-IR-spectra-of-4-2-hydroxyethoxy-3-methoxybenzoic-acid-and-the-obtained-polymers_fig2_354972175)
  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/23466187/)
  • Experiment 06 Williamson Ether Synthesis. (URL: https://www.csus.edu/indiv/m/mackj/chem125/125expt06.pdf)
  • 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/586-38-9_1HNMR.htm)
  • 3-Methoxybenzoic acid(586-38-9) 13C NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/586-38-9_13CNMR.htm)
  • Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker - ResearchGate. (URL: https://www.researchgate.
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: https://www.docbrown.info/page13/C13-NMR/C13-NMR-Spectrum-08-benzoic-acid.htm)
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9495817/)
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) - Human Metabolome Database. (URL: https://hmdb.ca/spectra/nmr_one_d/1870)
  • Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids - Benchchem. (URL: https://www.benchchem.com/pdf/Application-Notes-and-Protocols-Williamson-Ether-Synthesis-of-2-Alkoxymethyl-benzoic-Acids.pdf)
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: https://www.docbrown.info/page06/IRspec/IRspec11ArCOOH.htm)
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (URL: https://rasayanjournal.co.in/admin/php/upload/215_pdf.pdf)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: https://www.organicdivision.org/organofaq/nmr/13c-nmr-chemical-shifts/)
  • Benzoic acid(65-85-0) 13C NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/65-85-0_13CNMR.htm)
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: https://www.rsc.
  • 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methoxybenzoic-acid)
  • Benzoic acid, 2-methoxy- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C579759&Type=IR-SPEC&Index=1)
  • US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents. (URL: https://patents.google.
  • Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights - MDPI. (URL: https://www.mdpi.com/1420-3049/29/11/2569)
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: https://www.preprints.org/manuscript/202305.1969/v1)
  • FT-IR Spectroscopic Study of M(Benzoic Acid) - Zeitschrift für Naturforschung. (URL: https://www.znaturforsch.com/ac/0932-0784_2005_60a_0285.pdf)
  • Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha - CORE. (URL: https://core.ac.uk/download/pdf/144161823.pdf)
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: https://www.mdpi.com/1422-0067/25/11/5926)
  • biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein - Digital Commons @ the Georgia Academy of Science. (URL: https://digitalcommons.gaacademy.org/gjs/vol77/iss1/104/)
  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889264/)

Sources

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzoic Acid: Identification, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Methoxyethoxy)benzoic acid, a chemical compound of interest in various research and development applications. This document moves beyond a simple data sheet to offer in-depth insights into its identification, analytical characterization, and a plausible synthetic pathway, grounded in established chemical principles.

Core Identification and Physicochemical Properties

The foundational step in working with any chemical substance is its unambiguous identification. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number.

CAS Number: 152808-60-1 [1]

This identifier is crucial for accurate documentation, safety management, and procurement.

Molecular Structure and Properties

The structural and physical characteristics of a molecule are determinant factors in its behavior in chemical and biological systems.

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.2 g/mol

  • Physical Form: Solid at room temperature[2]

A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some properties are readily available from suppliers, others like melting and boiling points are not consistently reported in public literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 152808-60-1[1]
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.2 g/mol
Physical Form Solid[2]
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature.
Melting Point No data available[2]
Boiling Point No data available[2]
Solubility No specific data available, but expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Analytical Characterization: A Multi-Technique Approach

Robust analytical characterization is essential for confirming the identity and purity of this compound. While specific, published spectra for this exact compound are not widely available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating molecular structure.

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (Ar-H): Signals for the four protons on the benzene ring are expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).

  • Ethoxy Protons (-O-CH₂-CH₂-O-): Two triplets are anticipated for the methylene protons of the ethoxy group, likely in the δ 3.5-4.5 ppm range.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons should appear around δ 3.3-3.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, which can be exchangeable with D₂O, is expected far downfield, typically above δ 10.0 ppm.

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will be the most downfield signal, expected around δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the ethoxy group will be more shielded than the one attached to the carboxylic acid group.

  • Ethoxy Carbons (-O-CH₂-CH₂-O-): The two methylene carbons of the ethoxy group are expected in the δ 60-75 ppm range.

  • Methoxy Carbon (-OCH₃): The methoxy carbon should appear as a distinct signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[3]

  • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals are expected in the 2850-3000 cm⁻¹ range.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of a carboxylic acid carbonyl.[3]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. Subsequent fragmentation would likely involve the loss of the methoxy group, the ethoxy side chain, and the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for assessing the purity of non-volatile compounds like this compound. A general-purpose reverse-phase HPLC method can be developed for its analysis.

Protocol: Reverse-Phase HPLC for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 30-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 235 nm.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 0.1-1.0 mg/mL.

This method should provide a sharp peak for this compound, allowing for the determination of its purity by peak area percentage.

Synthesis Pathway

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient route can be designed based on the well-established Williamson ether synthesis. A similar strategy has been documented for the synthesis of 3,4-bis(2-methoxyethoxy)-benzoic acid.[5]

The proposed synthesis involves the O-alkylation of 3-hydroxybenzoic acid with 2-methoxyethyl chloride (or a similar leaving group).

Diagram: Proposed Synthesis of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Reaction_Vessel 3-Hydroxybenzoic_acid->Reaction_Vessel 2-Methoxyethyl_chloride 2-Methoxyethyl chloride 2-Methoxyethyl_chloride->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Williamson Ether Synthesis

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1 equivalent) and a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the mixture and stir. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylation: Add 2-methoxyethyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then diluted with water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Safety and Handling

Based on information for analogous compounds, this compound should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This technical guide provides a detailed overview of this compound (CAS: 152808-60-1), including its identification, predicted analytical characteristics, a proposed synthetic route, and safety considerations. By synthesizing information from established chemical principles and data on analogous compounds, this document serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

  • Gampa, V. R., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Journal of the Korean Chemical Society, 56(5), 580-584.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and analytical characterization of 3-(2-Methoxyethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a foundational resource for the study and application of this compound.

Introduction and Chemical Identity

This compound, with the CAS Number 152808-60-1, is a substituted benzoic acid derivative. Its molecular structure incorporates a benzoic acid core, a flexible ether linkage, and a terminal methoxy group. While specific applications for this particular molecule are not widely documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a building block in the synthesis of more complex molecules with desired biological or physical properties.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 152808-60-1[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Physical Form Solid

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a benzene ring substituted at the meta-position with a 2-methoxyethoxy group. This substitution pattern influences the electronic properties and the overall three-dimensional shape of the molecule.

Caption: 2D Chemical Structure of this compound.

The presence of the flexible ether chain allows for multiple conformations. The rotational freedom around the C-O bonds of the ether linkage will be a key determinant of the molecule's overall shape and its ability to interact with biological targets or other molecules in a condensed phase. While no experimental crystal structure data for this specific compound has been published, analysis of related structures, such as 3-methoxybenzoic acid, reveals that benzoic acid derivatives often form hydrogen-bonded dimers in the solid state.[2] It is highly probable that this compound would exhibit similar supramolecular arrangements.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. While extensive experimental data is not available, predictions can be made based on its structure and comparison with analogous compounds.

Table 2: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted/Supplier)3-Methoxybenzoic acid (Experimental)Benzoic Acid (Experimental)
Melting Point Solid at room temperature110.5 °C122.4 °C[3]
Boiling Point Not available170-172 °C @ 10 mmHg249 °C
Solubility Expected to be sparingly soluble in water, soluble in organic solvents.Moderately soluble in water, soluble in ethanol and ether.[4]Sparingly soluble in water, soluble in ethanol, ether.
pKa Estimated to be around 4~4.084.20[5]

The ether chain in this compound is expected to increase its polarity and potential for hydrogen bonding compared to 3-methoxybenzoic acid, which may slightly enhance its aqueous solubility. The acidity, as indicated by the pKa, is anticipated to be similar to that of 3-methoxybenzoic acid, as the electronic effect of the 2-methoxyethoxy group at the meta position is primarily inductive.[6]

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, the methoxy protons, and the acidic proton of the carboxylic acid.

  • Aromatic Protons (δ 7.0-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

  • Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Ethoxy Methylene Protons (δ 3.5-4.5 ppm): Two sets of triplets corresponding to the -O-CH₂-CH₂-O- moiety.

  • Methoxy Protons (δ ~3.4 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with the carbon attached to the ether oxygen being the most deshielded among the ring carbons.

  • Ethoxy Carbons (δ ~60-70 ppm): Two signals for the methylene carbons of the ethoxy group.

  • Methoxy Carbon (δ ~55 ppm): A signal for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.[7]

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 196. Fragmentation would be expected to occur at the ether linkages and through the loss of the carboxylic acid group.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds.[8] A Williamson ether synthesis approach starting from 3-hydroxybenzoic acid is a logical and efficient method.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3-Hydroxybenzoic Acid Reaction Williamson Ether Synthesis (Nucleophilic Substitution) Reactant1->Reaction Reactant2 1-Bromo-2-methoxyethane Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Crude Product Purification Crystallization / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

  • Deprotonation: 3-Hydroxybenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A suitable base, like potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Nucleophilic Substitution: 1-Bromo-2-methoxyethane is added to the reaction mixture. The phenoxide attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the bromide and forming the ether linkage. The reaction is typically heated to facilitate the substitution.

  • Work-up: After the reaction is complete, the mixture is cooled and acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

This self-validating protocol includes clear steps for reaction, work-up, and purification, ensuring the isolation of the target compound with high purity, which can then be confirmed by the analytical techniques described above.

Conclusion and Future Directions

This compound is a compound with interesting structural features that warrant further investigation. This guide has provided a comprehensive overview of its known and predicted properties based on sound chemical principles and data from analogous structures. The lack of extensive experimental data in the public domain highlights an opportunity for researchers to synthesize and fully characterize this molecule. Future work should focus on obtaining high-resolution spectroscopic data, determining its crystal structure, and exploring its potential applications in areas such as medicinal chemistry and materials science. The protocols and predictive data presented herein provide a solid foundation for such research endeavors.

References

  • Modified Synthesis of Erlotinib Hydrochloride.
  • 3 Methoxy Benzoic Acid.
  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora. [Link]
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. [Link]
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
  • Reagecon Melting Point Standard Benzoic Acid 121 °C to 123 °C. Reagecon. [Link]
  • Table 20.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and drug development. Their physicochemical properties—primarily acidity (pKa), lipophilicity (logP), and solubility—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth exploration of how aromatic substitution patterns modulate these key properties. We will delve into the theoretical underpinnings, including the Hammett equation, present field-proven experimental protocols for accurate measurement, and offer insights into the practical application of this data in drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design molecules with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

The Pivotal Role of Physicochemical Properties in Drug Design

The journey of a drug from administration to its target site is governed by a complex interplay of its physical and chemical characteristics. For derivatives of benzoic acid, a common structural motif in numerous pharmaceuticals, understanding and engineering these properties is a cornerstone of modern drug discovery. The seemingly minor addition or repositioning of a functional group on the benzene ring can profoundly alter a compound's behavior in a biological system.

  • Acidity (pKa) dictates the ionization state of the carboxylic acid group at a given pH. This is crucial as the charge of a molecule significantly impacts its ability to cross biological membranes, bind to its target, and its solubility.[1]

  • Lipophilicity (logP/logD) , the measure of a compound's partitioning between an oily (lipid) and an aqueous phase, is a key predictor of its absorption, distribution throughout the body, and potential for toxicity.

  • Solubility is a prerequisite for absorption. A drug must dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[2]

Manipulating these properties through targeted chemical substitutions allows medicinal chemists to fine-tune a lead compound, enhancing its efficacy and safety profile.

Theoretical Framework: Quantifying the Impact of Substituents

The electronic character of a substituent on the benzoic acid ring directly influences the acidity of the carboxylic proton. This influence can be dissected into inductive and resonance effects, which are quantitatively captured by the Hammett equation.

Electronic Effects: Induction and Resonance
  • Inductive Effects: These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), like a nitro (-NO₂) or a chloro (-Cl) group, pull electron density away from the carboxylate group, stabilizing the conjugate base and thus increasing acidity (lowering the pKa).[3][4] Conversely, electron-donating groups (EDGs), such as a methyl (-CH₃) or methoxy (-OCH₃) group, push electron density towards the carboxylate, destabilizing the conjugate base and decreasing acidity (raising the pKa).[5]

  • Resonance Effects: These occur in substituents with lone pairs or pi (π) systems that can delocalize electrons through the aromatic ring. A para-methoxy group, for instance, can donate its lone pair electrons into the ring, a resonance effect that destabilizes the carboxylate anion and makes the acid weaker.[6] In contrast, a para-nitro group withdraws electron density via resonance, stabilizing the anion and strengthening the acid.[7] The position of the substituent (ortho, meta, or para) is critical, as resonance effects are most pronounced at the ortho and para positions.

G sub Substituent (X) ring Benzoic Acid Core sub->ring Positioned at -ortho -meta -para acidity Acidity (pKa) sub_edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ sub_edg->ring Inductive & Resonance Donation sub_edg->acidity Decreases Acidity (Increases pKa) sub_ewg Electron-Withdrawing Group (EWG) e.g., -Cl, -NO₂ sub_ewg->ring Inductive & Resonance Withdrawal sub_ewg->acidity Increases Acidity (Decreases pKa)

Caption: Logical relationship between substituent type and its effect on acidity.

The Hammett Equation: A Linear Free-Energy Relationship

In 1937, Louis Hammett developed an equation to quantify the impact of meta- and para-substituents on the reactivity of benzene derivatives.[8] The equation establishes a linear free-energy relationship:

log (Kₓ / Kн) = ρσ or pKн – pKₓ = ρσ [9]

Where:

  • Kₓ and are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively.[9]

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent 'X'. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[10]

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[9]

Reactions with ρ > 0 are aided by electron-withdrawing groups, while those with ρ < 0 are favored by electron-donating groups.[9] The Hammett equation is a powerful tool for predicting reaction rates and equilibria and for understanding reaction mechanisms.[8] Ortho substituents are generally excluded due to steric effects that are not captured by the electronic parameters alone.[7][11]

Experimental Determination of Physicochemical Properties

Accurate and reproducible data is the bedrock of scientific integrity. The following section details standardized, self-validating protocols for determining pKa, logP, and thermodynamic solubility.

pKa Determination by Potentiometric Titration

Potentiometric titration remains a highly precise and common method for pKa determination.[12][13] The principle involves the gradual addition of a titrant (a strong base for an acidic compound) to the sample solution while monitoring the pH with a calibrated electrode.[1] The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[14]

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). This ensures accurate pH measurements throughout the titration.[1][14]

  • Sample Preparation:

    • Accurately weigh and dissolve the substituted benzoic acid in a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 1 mM.[1][14]

    • To maintain a constant ionic strength, which is crucial for consistent activity coefficients, add a background electrolyte like 0.15 M potassium chloride (KCl).[1][14]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[14]

  • Titration Procedure:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • If necessary, acidify the initial solution with a small amount of 0.1 M HCl to a pH of ~1.8-2.0 to ensure the carboxylic acid is fully protonated.[1][14]

    • Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.[14]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12, well past the equivalence point.[1]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the inflection point of the curve).

    • The pH at the half-equivalence point is equal to the pKa of the acid.[14]

G start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prepare Prepare Sample (1 mM acid, 0.15 M KCl) calibrate->prepare purge Purge with N₂ (Remove CO₂) prepare->purge acidify Acidify to pH ~2 (0.1 M HCl) purge->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record Record pH vs. Volume titrate->record Incremental additions plot Plot Titration Curve (pH vs. Volume) titrate->plot record->titrate analyze Determine Half-Equivalence Point plot->analyze result Result: pKa = pH at Half-Equivalence Point analyze->result

logP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the n-octanol/water partition coefficient (logP). [15]It directly measures the equilibrium distribution of a compound between n-octanol (simulating a lipid phase) and water.

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing the two solvents, shaking vigorously, and allowing them to separate overnight. This pre-saturation is critical to ensure the volumes of the phases do not change during the experiment.

  • Sample Preparation: Dissolve a known amount of the test compound in either the aqueous or octanol phase. The initial concentration should be chosen to be well below the solubility limit in either phase and allow for accurate quantification.

  • Partitioning:

    • Combine the pre-saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel or centrifuge tube) at a defined volume ratio. [16] * Add the prepared sample solution.

    • Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. [16]This can range from minutes to hours depending on the compound.

  • Phase Separation: Separate the two phases. Centrifugation is typically required to ensure a clean separation and remove any micro-emulsions. [16]5. Quantification:

    • Carefully take an aliquot from each phase.

    • Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cw) phases using a suitable analytical method (e.g., HPLC-UV, LC-MS). [16]6. Calculation:

    • The partition coefficient (P) is the ratio of the concentrations: P = Cₒ / Cw

    • The final value is expressed as its base-10 logarithm: logP = log₁₀(P)

    • G start Start prepare_phases Prepare Pre-saturated n-Octanol and Water start->prepare_phases dissolve Dissolve Compound in One Phase prepare_phases->dissolve mix Combine Phases & Sample in Test Vessel dissolve->mix agitate Agitate to Reach Equilibrium mix->agitate separate Separate Phases (Centrifugation) agitate->separate quantify Quantify Concentration in Both Phases (Cₒ, Cw) separate->quantify calculate Calculate P = Cₒ / Cw and logP quantify->calculate result Result: logP Value calculate->result

Caption: Step-by-step experimental workflow for logP determination.

Thermodynamic Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. [17]It represents the true solubility and is a critical parameter for drug formulation and bioavailability assessment. [2]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the test solvent (e.g., phosphate-buffered saline, pH 7.4). [17]Using excess solid is essential to ensure that equilibrium is established with the undissolved solid phase.

  • Equilibration: Seal the vials and agitate them in a thermomixer or on a vial roller at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours or more, to ensure equilibrium is reached. [17][18]3. Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by filtration through a low-binding filter plate or by high-speed centrifugation. [18][19]4. Quantification:

    • Carefully take an aliquot of the clear, saturated filtrate.

    • Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS/MS. A standard curve prepared from a DMSO stock solution is typically used for quantification. [19]5. Validation: The presence of remaining solid in the vial after the experiment visually confirms that a saturated solution was achieved.

Data Presentation and Interpretation

The true value of physicochemical data lies in its application. By systematically analyzing these properties across a series of compounds, researchers can establish robust Structure-Property Relationships (SPRs).

Case Study: Physicochemical Properties of Nitrobenzoic Acid Isomers

The effect of substituent position is clearly illustrated by comparing the properties of the three isomers of nitrobenzoic acid. The nitro group (-NO₂) is strongly electron-withdrawing.

CompoundSubstituent PositionpKa (in water, 25°C)logP
Benzoic Acid(Unsubstituted)4.201.87
2-Nitrobenzoic Acidortho2.171.49
3-Nitrobenzoic Acidmeta3.451.49
4-Nitrobenzoic Acidpara3.441.89

(Note: Literature values can vary slightly depending on experimental conditions.)

Interpretation:

  • pKa: All three nitro-substituted isomers are significantly more acidic (lower pKa) than benzoic acid, as expected for a strong electron-withdrawing group. [7]The ortho isomer is the most acidic, a phenomenon often attributed to a combination of strong inductive effects and potential steric interactions that influence the conformation of the carboxyl group. The meta and para isomers have similar acidities, reflecting the powerful inductive and resonance withdrawal effects. [7]* logP: The logP values demonstrate how substitution can alter lipophilicity. While the addition of a polar nitro group might be expected to decrease logP, the interplay of polarity, size, and hydrogen bonding potential creates a more complex picture.

By systematically collecting and tabulating such data, drug development teams can build predictive models and make informed decisions during the lead optimization process, rationally designing molecules with the desired balance of potency, solubility, and permeability.

Conclusion

The physicochemical properties of substituted benzoic acids are not mere data points; they are the fundamental language that dictates how these molecules behave in a biological context. A thorough understanding of how substituents modulate pKa, logP, and solubility, grounded in both theoretical principles like the Hammett equation and precise experimental measurement, is indispensable for the modern drug hunter. By employing the robust protocols and analytical frameworks outlined in this guide, researchers can de-risk their discovery programs, accelerate the development of new therapeutics, and ultimately increase the probability of success in bringing safe and effective medicines to patients.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Alberta.
  • protocols.io. In-vitro Thermodynamic Solubility. (2025).
  • BioDuro. ADME Solubility Assay.
  • Scribd. Understanding the Hammett Equation.
  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021).
  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1386-1393.
  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006).
  • YouTube. Hammett Equation. (2024).
  • Hollingsworth, C. A., et al. (2006). Substituent effects on the electronic structure and pKa benzoic acid. ResearchGate.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024).
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
  • Chemistry LibreTexts. 11.5: Substituent Effects on Acidity. (2023).
  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship.
  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Evotec. Thermodynamic Solubility Assay.
  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995).
  • Journal of Chemical & Engineering Data. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020).
  • EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. (2018).
  • NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. (2013).
  • ScienceDirect. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018).
  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018).
  • Physics Forums. Acidity of substituted benzoic acids. (2011).
  • NIH National Library of Medicine. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020).
  • ACS Publications. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. (1967).
  • Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics.
  • Slideshare. Benzoic acid derivatives. (2024).
  • ResearchGate. Benzoic Acid and Derivatives. (2024).
  • YouTube. Local Anesthetics SAR of Benzoic acid derivatives. (2020).

Sources

Safety, handling, and storage of 3-(2-Methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-Methoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid utilized in various research and development applications, including as a building block in the synthesis of novel pharmaceutical compounds. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and the inherent chemical nature of the compound.

Hazard Identification and Risk Assessment

This compound presents several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

According to safety data sheets, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

The hazards are summarized in the table below:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1][2][4]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2][4]
Serious Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1][2][4]
STOT - Single Exposure (Category 3)GHS07WarningH335: May cause respiratory irritation.[1][2]

It is crucial to conduct a thorough risk assessment before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Safe Handling Protocols

Adherence to stringent handling protocols is essential to minimize exposure and mitigate risks. The following procedures are based on a combination of regulatory guidelines and best laboratory practices.

Engineering Controls

The primary line of defense is to handle this compound in a controlled environment.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][5] Proper ventilation is critical to keep exposure levels to a minimum.[5]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as EU EN166 or US OSHA 29 CFR 1910.133 to protect against splashes and dust.[3][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.[7] Inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after handling, even if gloves were worn.[5][8]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5] Contaminated clothing should be removed promptly and laundered before reuse.[6][7]

Hygiene Practices

Good laboratory hygiene is a critical component of safe chemical handling.

  • Avoid eating, drinking, or smoking in areas where chemicals are handled or stored.[7][9]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][8]

  • Minimize the generation of dust when handling the solid material.[8]

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment in Fume Hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

General Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[3][10]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[3][11]

  • Avoid exposure to direct sunlight and heat sources.[10][11]

  • A recommended storage temperature is between 2-8°C.[4]

Incompatible Materials

Carboxylic acids, in general, should be segregated from incompatible materials to prevent dangerous reactions.[12]

  • Bases: Keep away from strong bases (e.g., sodium hydroxide, potassium hydroxide) as a vigorous acid-base reaction can occur.[13]

  • Oxidizing Agents: Store separately from strong oxidizing agents (e.g., peroxides, nitrates) to avoid the risk of a fire or explosion.[13]

  • Reactive Metals: Avoid contact with reactive metals such as sodium, potassium, and magnesium.[14]

The following table summarizes the recommended storage conditions for this compound.

ParameterRecommendationRationale
Temperature 2-8°C[4]To ensure chemical stability and prevent degradation.
Environment Cool, dry, well-ventilated area[3][10]To prevent moisture absorption and degradation from heat.
Container Tightly sealed, corrosion-resistant container[10][12]To prevent contamination and leakage.
Segregation Away from bases, oxidizing agents, and reactive metals[13][14]To prevent hazardous chemical reactions.

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][15]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Remove contaminated clothing.[6] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][6] Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Spill and Leak Procedures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] The spill area should then be cleaned with a suitable solvent and washed thoroughly.

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Moisten the spilled material to prevent dusting and then carefully collect it for disposal.[13] Do not wash the material into the sewer system.[8][13]

The following flowchart outlines the general emergency response procedure.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Chemical Spill spill_or_exposure Spill or Exposure Occurs assess_situation Assess the Situation (Nature and Scale) spill_or_exposure->assess_situation exposure_first_aid Administer First Aid (See Section 4.1) assess_situation->exposure_first_aid Exposure spill_evacuate Evacuate Immediate Area assess_situation->spill_evacuate Spill exposure_medical Seek Medical Attention exposure_first_aid->exposure_medical spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain and Clean Up Spill (See Section 4.2) spill_ppe->spill_contain spill_dispose Dispose of Waste Properly spill_contain->spill_dispose

Caption: General emergency response flowchart for spills or exposure.

Disposal Considerations

All waste containing this compound should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][6][7] Do not dispose of it down the drain or in the general trash.[5]

Conclusion

This compound is a valuable research chemical, and its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment.

References

  • [Chemical Knowledge] Specification for storage and transport of carboxylic acids. (URL: )
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
  • Safety D
  • Chemical Compatibility and Storage Guidelines - REDA Safe. (URL: )
  • This compound | 152808-60-1 - ChemicalBook. (URL: )
  • 3 - SAFETY D
  • SDS of Benzoic Acid: Important Data and Inform
  • BENZOIC ACID AR/ACS MSDS CAS-No. - Labogens. (URL: )
  • Guidelines for Chemical Storage | Chapman University. (URL: )
  • Practices for Proper Chemical Storage. (URL: )
  • SAFETY D
  • Benzoic Acid - Hazardous Substance Fact Sheet. (URL: )
  • 1 - SAFETY D
  • Safety Data Sheet Benzoic acid Revision 5, D
  • SAFETY D
  • SAFETY D
  • Benzoic Acid – Uses and Safety | VelocityEHS. (URL: )

Sources

A Guide to the Natural Occurrence, Biosynthesis, and Pharmacological Significance of Benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid (C₆H₅COOH) represents the simplest aromatic carboxylic acid, serving not only as a crucial precursor in chemical synthesis but also as a central scaffold in a vast array of natural products.[1][2] This guide provides a comprehensive technical overview of benzoic acid compounds, designed for professionals in research and drug development. We will explore the diverse natural sources of these compounds, from common fruits to specialized plant resins, and delve into the intricate biosynthetic pathways plants employ for their production. Furthermore, this guide examines the rich pharmacology of both natural and synthetic analogs of benzoic acid, highlighting their mechanisms of action and therapeutic potential. Methodological insights into extraction, isolation, and analytical determination are provided, underscoring the practical considerations for scientific investigation. This document aims to serve as an authoritative resource, bridging the gap between the fundamental biochemistry of benzoic acid and its application in modern science.

Natural Distribution of Benzoic Acid

Benzoic acid and its esters are found throughout the plant and animal kingdoms.[1][3] In plants, it functions as a key intermediate in the biosynthesis of numerous secondary metabolites, including defense compounds.[1][2] Its presence is particularly notable in various fruits, berries, and spices. The concentration of free benzoic acid can be significant, especially in berries of the Vaccinium genus, such as cranberries and bilberries, where levels can reach up to 0.13%.[1] This natural abundance contributes to the excellent preservative qualities of these fruits.[4] Additionally, benzoic acid concentrations can increase in response to environmental stressors; for instance, apples infected with the fungus Nectria galligena show elevated levels of the compound.[1][5] Among animal species, benzoic acid has been identified in omnivores and herbivores, as well as in the glandular secretions of certain mammals.[1]

Table 1: Selected Natural Sources and Concentration of Benzoic Acid

Natural SourceTypical ConcentrationReference(s)
Cranberries (Vaccinium macrocarpon)Up to 1300 mg/kg[1][5]
Bilberries (Vaccinium myrtillus)0.03–0.13% (300-1300 mg/kg)[1]
Lingonberries (Vaccinium vitis-idaea)Up to 1300 mg/kg[5]
Cinnamon~336 mg/kg[5]
Cloves15-50 mg/kg[5]
Nutmeg15-50 mg/kg[5]
Cheeses (esp. near rind)20-250 mg/kg[5]
Gum Benzoin (Styrax resin)Up to 20%[1][5]
Apples (post-fungal infection)Up to 250 mg/kg[5]

Biosynthesis in Plants: The Phenylpropanoid Gateway

In plants, the synthesis of benzoic acid is intricately linked to the phenylpropanoid pathway, a metabolic network responsible for producing a wide variety of essential phenolic compounds.[2][6] The primary precursor is the amino acid L-phenylalanine. The conversion of the C₉ skeleton of phenylalanine to the C₇ structure of benzoic acid involves the shortening of its three-carbon side chain by two carbons.[7][8] Plants have evolved multiple routes to achieve this, primarily through a CoA-dependent β-oxidative pathway, which is analogous to fatty acid metabolism.[7][8][9]

The core β-oxidative pathway occurs within the peroxisomes and can be summarized in the following key steps:[7][8]

  • Activation: The pathway begins with the conversion of trans-cinnamic acid (derived from phenylalanine) to its corresponding thioester, cinnamoyl-CoA. This reaction is catalyzed by a peroxisomal cinnamate-CoA ligase (CNL).[7]

  • Hydration & Oxidation: Cinnamoyl-CoA undergoes a sequence of hydration and oxidation reactions. A key enzyme, a cinnamoyl-CoA hydratase/dehydrogenase (CHD), efficiently converts cinnamoyl-CoA to 3-oxo-3-phenylpropanoyl-CoA.[8][9]

  • Thiolytic Cleavage: The final step involves the cleavage of 3-oxo-3-phenylpropanoyl-CoA by a thiolase enzyme, which releases acetyl-CoA and the final product, benzoyl-CoA.

  • Hydrolysis: Benzoyl-CoA is then hydrolyzed to free benzoic acid.

This pathway highlights the metabolic plasticity of plants, which have adapted a common catabolic process (β-oxidation) for the biosynthesis of a crucial secondary metabolite.[9]

Benzoic Acid Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Phenylalanine Ammonia Lyase CA trans-Cinnamic Acid CNL CNL CA->CNL Cinnamate-CoA Ligase CACoA Cinnamoyl-CoA CHD CHD CACoA->CHD Cinnamoyl-CoA Hydratase/Dehydrogenase HPPCoA 3-Hydroxy-3-phenylpropanoyl-CoA OPPCoA 3-Oxo-3-phenylpropanoyl-CoA Thiolase Thiolase OPPCoA->Thiolase BACoA Benzoyl-CoA Hydrolysis Hydrolysis BACoA->Hydrolysis BA Benzoic Acid AcetylCoA Acetyl-CoA PAL->CA CNL->CACoA CHD->OPPCoA Thiolase->BACoA Thiolase->AcetylCoA Hydrolysis->BA Extraction Workflow start Start: Plant Material (contains Benzoic Acid + Impurities) macerate 1. Maceration in Organic Solvent (e.g., Diethyl Ether) start->macerate filter1 2. Vacuum Filtration macerate->filter1 extract 3. Liquid-Liquid Extraction with Aqueous Base (e.g., NaHCO₃) filter1->extract Filtrate separate 4. Separate Layers extract->separate organic_phase Organic Layer: Neutral Impurities separate->organic_phase Top Layer aqueous_phase Aqueous Layer: Sodium Benzoate (soluble) separate->aqueous_phase Bottom Layer acidify 5. Acidify Aqueous Layer with Strong Acid (e.g., HCl) aqueous_phase->acidify precipitate 6. Precipitation of Benzoic Acid acidify->precipitate filter2 7. Collect by Vacuum Filtration precipitate->filter2 purify 8. (Optional) Purify by Recrystallization filter2->purify end End: Pure Benzoic Acid purify->end

Caption: A generalized workflow for the chemically active extraction of benzoic acid.

Analytical Determination

Accurate quantification of benzoic acid is crucial for quality control and research. Several robust analytical techniques are available.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for the determination of benzoic acid in complex matrices like food and beverages. A typical setup involves a C18 reversed-phase column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. [10]Detection is usually performed with a UV detector at approximately 230 nm. The method is valued for its speed, sensitivity, and specificity. * Gas Chromatography-Mass Spectrometry (GC-MS): For enhanced specificity and confirmation, GC-MS can be employed. This method often requires derivatization of the benzoic acid to a more volatile ester (e.g., a silyl ester) prior to injection. Isotope dilution GC-MS is a high-accuracy method used for reference measurements. [11]* Titration: In cases of a purified sample, a simple acid-base titration can be used for quantification. The benzoic acid is dissolved in a suitable solvent (e.g., ethanol/water) and titrated with a standardized solution of a strong base like sodium hydroxide, using an indicator such as phenolphthalein. [12][13]

Conclusion

Benzoic acid and its analogs represent a structurally simple yet biologically profound class of compounds. Their widespread natural occurrence and central role in plant biochemistry underscore their evolutionary significance. For researchers and drug developers, this family of molecules continues to be a fertile ground for discovery, offering a versatile scaffold for designing new therapeutic agents with activities ranging from antimicrobial to anticancer. [14][15][16]A thorough understanding of their natural sources, biosynthesis, and chemical properties, coupled with robust analytical and extraction methodologies, is essential for harnessing their full potential.

References

  • Wikipedia. Benzoic acid.
  • Qualley, A. V., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS.
  • Purdue University. (2012).
  • Qualley, A. V., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PubMed.
  • Widhalm, J. R., & Dudareva, N. (2014). A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. Molecular Plant. [Link]
  • Functional Nutrition Answers. (2022).
  • EssFeed. (2025). Natural vs Synthetic Sources of Benzoic Acid and Their Industry Impact.
  • FruitFast.
  • Molecule of the Month. (2023). Benzoic Acid.
  • Stanciu, G., et al. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Journal of Agroalimentary Processes and Technologies.
  • ChemicalBook. (2022).
  • Gunia-Krzyżak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences. [Link]
  • SlidePlayer.
  • Preprints.org. (2023).
  • Pérez-Ordás, R., et al. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Critical Reviews in Food Science and Nutrition. [Link]
  • ResearchGate. Examples of Plant Benzoic Acids, Benzoic Acid-Derived Natural Products, and Compounds Containing Benzoyl or Benzyl Moieties.
  • Singapore Food Agency.
  • ResearchGate. (2018).
  • IntechOpen. (2020). Sources and Synthesis of Vanillin.
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.
  • Gonçalves, M. S. T. (2021). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]
  • Royal Society of Chemistry. (2013).
  • Mphahlele, R., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]
  • ResearchGate.
  • Hasan, M. M., et al. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. Biomolecules. [Link]
  • Verma, A., et al.
  • Wikipedia. Vanillic acid.
  • Semantic Scholar. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. [Link]
  • IJARSCT. (2025).
  • IJCRT.org. (2024).
  • ResearchGate. (2025).
  • Zhang, Y., & Li, X. (2010). Biosynthesis of salicylic acid in plants. Plant Signaling & Behavior. [Link]
  • Dempsey, D. A., & Klessig, D. F. (2011). Salicylic Acid Biosynthesis and Metabolism. Arabidopsis Book.
  • The Extraction of Benzoic Acid
  • Taylor & Francis Online. Vanillic acid – Knowledge and References.
  • Ding, P., & Ding, Y. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science. [Link]
  • ResearchGate. (2025).
  • Current Drug Targets. (2024).
  • ResearchGate. Biosynthesis of Vanillin via Ferulic Acid in Vanilla planifolia.
  • Scribd. Extraction of Benzoic Acid. [Link]
  • Wikipedia. Vanillin. [Link]
  • A&B Ingredients. (2025).
  • University of Hawaii. (2009). Chemistry 102 - Experiment 3: Recrystallizations and Extractions of Organic Compounds.
  • Bartleby.com. Extraction of Benzoic Acid Essay. [Link]
  • ResearchGate. Series of Analogues of Benzoic Acid. [Link]

Sources

A Senior Application Scientist's Field Guide to a Versatile Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Methoxyethoxy Functional Group

This guide provides an in-depth exploration of the methoxyethoxy functional group, a deceptively simple yet powerful moiety in the chemist's toolkit. We will move beyond a cursory overview to delve into the core principles that make this functional group indispensable for researchers, medicinal chemists, and drug development professionals. Our focus will be on the causal relationships behind its application—why it is chosen, how it is deployed, and the predictable, advantageous outcomes it delivers in complex molecular design and synthesis.

Core Characteristics and Physicochemical Profile

The methoxyethoxy group, with the general structure R-O-CH₂-CH₂-O-CH₃ , can be conceptualized as the smallest discrete unit of methoxy polyethylene glycol (mPEG), a polymer widely used to enhance the pharmaceutical properties of therapeutics.[][] This structural context is key to understanding its behavior. Unlike a simple methoxy group (-OCH₃), the methoxyethoxy group introduces an additional ether linkage and ethylene spacer, bestowing a unique combination of properties.

Key Physicochemical Attributes:

  • Enhanced Polarity and Hydrophilicity: The two ether oxygen atoms act as hydrogen bond acceptors, significantly increasing the local polarity of the molecule to which they are attached. This property is frequently exploited to improve the aqueous solubility of poorly soluble parent compounds, a critical challenge in drug development.[3]

  • Flexible Conformation: The single bonds within the ethylene glycol unit allow for free rotation, providing conformational flexibility. This can be advantageous for optimizing ligand-protein binding by allowing the substituent to adopt a low-energy conformation within a binding pocket.[4]

  • Metabolic Stability: The ether linkages are generally robust and resistant to metabolic cleavage compared to more labile functional groups like esters, contributing to improved pharmacokinetic profiles.[5]

  • Balanced Lipophilicity: While increasing hydrophilicity, the group also adds carbon atoms, thus contributing to the overall lipophilicity (logP). This balance is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates.[6]

The following table summarizes the typical physicochemical properties of a common methoxyethoxy-containing solvent, providing a quantitative baseline for its characteristics.

PropertyValueSource
Compound 2-(2-Methoxyethoxy)ethanol[7]
Molecular Formula C₅H₁₂O₃[7]
Molar Mass 120.15 g·mol⁻¹[7]
Boiling Point 194 °C[7]
Melting Point -69 °C[7]
Density 1.02 g/cm³[7]
Solubility in Water Miscible[7]

Strategic Incorporation: Synthetic Methodologies

The introduction of a methoxyethoxy group onto a molecule, typically onto a hydroxyl or phenolic oxygen, is a common and reliable transformation in organic synthesis. The Williamson ether synthesis is the most prevalent and robust method employed.

Protocol: Williamson Ether Synthesis for Methoxyethoxylation

This protocol describes a general procedure for the methoxyethoxylation of a phenolic starting material, a key step in the synthesis of the drug Erlotinib.[8]

Objective: To attach a 2-methoxyethoxy group to a hydroxyl functional group.

Materials:

  • Phenolic Substrate (e.g., 3,4-dihydroxy benzaldehyde)

  • 2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)[9]

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenolic substrate (1.0 eq) in DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the solution. The use of a mild inorganic base like K₂CO₃ is sufficient to deprotonate the phenol without causing unwanted side reactions with other sensitive functional groups. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus maximizing its reactivity.

  • Alkylating Agent Addition: Add 2-bromoethyl methyl ether (2.2 eq) to the stirring mixture. The bromo- derivative is often more reactive than the chloro- derivative, leading to faster reaction times.

  • Heating: Heat the reaction mixture to 80-100 °C.[8] This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of reagents or products.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr byproduct). The crude product is then typically purified via aqueous workup and recrystallization or column chromatography.

The causality of this workflow is depicted in the diagram below, illustrating the critical steps from substrate activation to product formation.

G sub Phenolic Substrate (R-OH) nuc Activated Nucleophile (R-O-) sub->nuc Deprotonation base K2CO3 in DMF ts SN2 Transition State nuc->ts alkyl 2-Bromoethyl methyl ether alkyl->ts prod Product (R-O-CH2CH2-O-CH3) ts->prod Displacement of Br-

Caption: Workflow for Williamson Ether Synthesis.

Applications in Drug Design and Development

The methoxyethoxy group is a valuable tool for medicinal chemists to fine-tune the properties of a drug candidate. Its introduction can profoundly impact ADME properties and ligand-target interactions.[6]

Enhancing Solubility and Modulating Pharmacokinetics

One of the primary applications is to enhance the aqueous solubility of lipophilic drug candidates. The ether oxygens serve as hydrogen bond acceptors, disrupting the crystal lattice of a solid and improving solvation in water. This modification can directly translate to improved bioavailability.

The influence of the methoxyethoxy group is a cornerstone of "PEGylation" technology, where long chains of methoxy-terminated polyethylene glycol are attached to protein drugs or nanoparticles.[][10] This enhances circulation time and reduces immunogenicity. The methoxyethoxy group represents the fundamental repeating unit responsible for these beneficial effects.

The diagram below illustrates the logical flow of how introducing this group impacts key drug-like properties.

G A Introduce Methoxyethoxy Group B Increase H-Bond Acceptors A->B C Increase Flexibility & Size A->C F Modified Metabolic Stability A->F D Enhanced Aqueous Solubility B->D E Altered Receptor Binding Affinity C->E G Improved PK Profile (e.g., Bioavailability) D->G E->G F->G G A Substrate (R-OH) B MEM-Protected Substrate (R-OMEM) A->B Protection (MEM-Cl, Base) C Perform Other Chemistry B->C D Intermediate Product C->D E Final Deprotected Product D->E Deprotection (Lewis Acid)

Sources

The Enduring Scaffold: A Review of Benzoic Acid Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Benzoic acid, a simple aromatic carboxylic acid, represents a foundational and remarkably versatile scaffold in the landscape of medicinal chemistry.[1] First identified in the 16th century, this seemingly unassuming structural motif has given rise to an extraordinary diversity of therapeutic agents, addressing a vast spectrum of diseases.[1][2] From its natural occurrence in many plants to its role as a key intermediate in the biosynthesis of secondary metabolites, the benzoic acid core is a privileged structure in nature and synthetic drug design.[3][4] Its derivatives are indispensable tools in the drug discovery arsenal, found in everything from preservatives to blockbuster drugs.[1][5] The phenyl ring's amenability to substitution allows for the meticulous tuning of steric, electronic, and lipophilic properties, enabling the optimization of pharmacological activity and pharmacokinetic profiles. This guide provides a comprehensive exploration of the role of benzoic acid derivatives in contemporary drug discovery, delving into their key therapeutic applications, mechanisms of action, structure-activity relationships, and the quantitative data that underpin their development.

The Core Pharmacophore: Understanding Structure-Activity Relationships (SAR)

The biological activity of any benzoic acid derivative is profoundly influenced by the interplay between its core components: the carboxylic acid group and the substituents on the aromatic ring.[6] Understanding this relationship is paramount for the rational design of potent and selective therapeutics.[6]

  • The Carboxylic Acid Group: This functional group is a critical pharmacophoric feature. It acts as a key hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of a target enzyme or receptor.[6] Its acidic nature is also crucial for the antimicrobial mechanism of many derivatives, which relies on penetrating the cell membrane in an undissociated state and then acidifying the cell's interior.[1][7]

  • Aromatic Ring Substituents: The nature, position, and number of substituents on the phenyl ring dictate the molecule's overall electronic properties, lipophilicity (logP), and steric profile.[6] These factors, in turn, govern its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

    • Hydroxyl (-OH) Groups: As an electron-donating group, the hydroxyl group can act as a hydrogen bond donor and acceptor. Its presence often enhances antioxidant activity and is crucial for binding to certain enzyme active sites.[6][8]

    • Methyl (-CH₃) Groups: This lipophilic group can improve a molecule's ability to cross cell membranes and can introduce steric effects that influence target binding and selectivity.[6]

    • Nitro (-NO₂) Groups: The strongly electron-withdrawing nitro group is often associated with antimicrobial and anticancer activity.[6]

    • Amino (-NH₂) Groups: The amino group is a key hydrogen bond donor and is often essential for establishing critical interactions with biological targets to maintain potency.[9]

    • Halogens (F, Cl, Br, I): Halogen substitution can significantly influence both enzyme inhibition and antiproliferative potency by altering the electronic landscape of the ring and participating in halogen bonding.[10]

SAR_General_Structure

Caption: General structure illustrating the core benzoic acid scaffold and the influence of key functional groups.

Therapeutic Applications: A Multi-Front War on Disease

The versatility of the benzoic acid scaffold has led to its application across a wide range of therapeutic areas.[1][4]

Anticancer Agents

Benzoic acid derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms.[1][3][11] The search for new chemical entities with high selectivity toward cancer cells and fewer adverse effects is a major driver of research in this area.[11]

  • Mechanism of Action: HDAC Inhibition: Many naturally occurring benzoic acid derivatives, such as dihydroxybenzoic acid (DHBA), have been identified as potent histone deacetylase (HDAC) inhibitors.[8] HDACs are enzymes that play a crucial role in regulating gene expression; their overexpression is linked to cancer development. By inhibiting HDACs, these derivatives can induce cancer cell death through the elevation of reactive oxygen species (ROS), activation of caspase-3, and cell cycle arrest.[8]

  • Other Mechanisms: Certain derivatives also function as inhibitors of other critical enzymes like protein kinase CK2 and tyrosine kinases, or as selective estrogen receptor degraders (SERDs) for ERα+ breast cancer.[1]

HDAC_Inhibition_Pathway

Caption: Simplified pathway of HDAC inhibition by benzoic acid derivatives, leading to tumor suppression.

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

Compound/Derivative ClassTarget/MechanismCell LineReported Activity (IC₅₀)Reference
Dihydroxybenzoic Acid (DHBA)HDAC InhibitionHeLa, SiHa~25-50 µM[8]
Azulenic RetinoidsNot specifiedMouse FibroblastSignificant response at 10⁻⁶ M[2]
3,6-diphenyl-[3][12]triazolo [3,4-b][3][6][12]thiadiazole derivativesNot specifiedMCF-7Potent activity[2]
Phenyl-thiazolyl-benzoic acidTyrosine Kinase Domain (presumed)MCF-7IC₅₀ = 100 µM/ml[2]
Anti-inflammatory and Analgesic Agents

The anti-inflammatory properties of benzoic acid derivatives are well-documented, with some compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

  • Mechanism of Action: A key mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory pathway. By blocking these enzymes, the production of prostaglandins is reduced, alleviating pain and inflammation.[15] Other derivatives function as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein that is crucial for the migration of inflammatory cells to tissues.[1] Newly synthesized derivatives have shown potent anti-inflammatory and analgesic activities, in some cases exceeding that of standard drugs like aspirin and phenylbutazone.[16]

Antimicrobial and Antifungal Agents

Benzoic acid and its derivatives are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their broad-spectrum antimicrobial activity.[4][5][17][18]

  • Mechanism of Action: The primary antimicrobial action is dependent on pH.[7] The undissociated, more lipophilic form of the acid penetrates the microbial cell membrane.[1][18] Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) that cause intracellular acidification.[7][19] This disrupts metabolic processes and inhibits the growth of bacteria, molds, and yeasts.[7][18]

  • Targeting Fungal Enzymes: More targeted mechanisms have also been identified. Specific derivatives have been designed to inhibit fungal-specific enzymes like CYP53, a cytochrome P450 enzyme, presenting a promising avenue for developing new antifungal agents.[1][20]

Table 2: Antibacterial Activity of Benzoic Acid Derivatives against E. coli

CompoundSubstituent PositionMIC (mg/mL)Reference
Benzoic acid (Ba)-1[17]
2-hydroxybenzoic acid (2hBa)ortho1[17]
3-hydroxybenzoic acid (3hBa)meta>1 (weaker effect)[17]
4-hydroxybenzoic acid (4hBa)para>1 (weaker effect)[17]

Note: The study indicates that attaching a hydroxyl group, except at the ortho position, weakens the antibacterial effect compared to the parent benzoic acid.[17]

Neuroprotective Agents

Derivatives of benzoic acid are being actively investigated as promising therapeutic agents for neurodegenerative diseases like Alzheimer's.[21][22]

  • Mechanism of Action: A dual-target approach is often employed. Some derivatives act as potent mitochondriotropic antioxidants, protecting neuronal cells from oxidative stress, a key factor in neurodegeneration.[22] Simultaneously, they can act as cholinesterase inhibitors (targeting both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which helps restore cholinergic transmission in the brain.[22][23] For instance, certain benzoic acid-derived nitrones have shown selective AChE inhibition and the ability to prevent oxidative stress-induced cell damage.[23]

Synthesis and Experimental Protocols

The creation of novel benzoic acid derivatives relies on robust synthetic chemistry, while their evaluation requires validated biological assays.

General Synthesis Approach: Amide Coupling

A common and versatile method for generating a library of benzoic acid derivatives for screening is through amide coupling. This allows for the systematic variation of substituents to explore the structure-activity relationship.

Protocol: Synthesis of an N-Substituted Benzamide

  • Activation of Carboxylic Acid: Dissolve the starting benzoic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or DMF). Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC. Causality: The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1 equivalent).

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure amide derivative. Trustworthiness: This standard work-up procedure effectively removes unreacted reagents and by-products, ensuring the purity of the final compound, which is critical for accurate biological testing.

SAR_Workflow

Caption: A general experimental workflow for a Structure-Activity Relationship (SAR) guided drug discovery program.

Conclusion and Future Prospects

The benzoic acid scaffold remains a cornerstone of modern drug discovery.[1] Its structural simplicity, synthetic tractability, and presence in numerous biologically active compounds ensure its continued relevance. Future research will likely focus on advancing synthetic derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] The exploration of novel derivatives as prodrugs to improve delivery and reduce toxicity, particularly in areas like tuberculosis treatment, represents a promising frontier.[24] As our understanding of disease pathways deepens, the rational design of new benzoic acid-based molecules, guided by detailed SAR and computational modeling, will undoubtedly contribute to more efficient treatments and better outcomes for patients.[3]

References

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. omicsonline.org.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.
  • Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation.
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
  • Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents.
  • The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. PubMed.
  • New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Allevi
  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Benzoic Acid Derivatives as Prodrugs for the Tre
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • Benzoic acid deriv
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers.
  • Application and Pharmacology of Benzoic acid. ChemicalBook.
  • Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide)
  • Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • What is Benzoic Acid used for?.
  • What is the mechanism of Benzoic Acid?.
  • Description and names of the tested benzoic acid derivatives..
  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

A Comprehensive Technical Guide to the Solubility of 3-(2-Methoxyethoxy)benzoic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methoxyethoxy)benzoic acid, a benzoic acid derivative with an ether linkage, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various laboratory solvents is paramount for its application in drug development, formulation, and synthesis. Solubility dictates the bioavailability of a potential drug candidate and influences the choice of solvents for reaction, purification, and analytical characterization. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. Due to the limited availability of specific experimental data for this compound, this document will leverage established principles of solubility, data from analogous compounds such as benzoic acid and its derivatives, and standardized experimental protocols to empower researchers in their investigations.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.2 g/mol

  • Physical Form: Solid at room temperature

The structure of this compound incorporates both polar and non-polar moieties. The benzoic acid core provides a hydrophobic aromatic ring and a polar carboxylic acid group capable of hydrogen bonding. The 3-position methoxyethoxy substituent introduces an additional polar ether linkage, which can also act as a hydrogen bond acceptor.

Predicted Physicochemical Parameters:

While experimental data for this compound is scarce, we can infer its properties from closely related compounds. For instance, 3-methoxybenzoic acid has a pKa of approximately 4.08-4.09.[1] This suggests that this compound is a weak acid.

  • pKa (Predicted): The presence of the electron-donating methoxyethoxy group at the meta position is expected to have a minor effect on the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). Therefore, the pKa of this compound is likely to be in a similar range, around 4.1-4.3. This value is critical for understanding its pH-dependent solubility in aqueous solutions.

  • logP (Predicted): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The addition of the methoxyethoxy group increases the molecule's size and introduces both polar (ether) and non-polar (ethyl) character. Predicting the exact logP is complex, but it is expected to be higher than that of benzoic acid (logP ~1.87), suggesting a greater affinity for non-polar environments.

General Solubility Prediction:

Based on the "like dissolves like" principle, the following solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can donate and accept hydrogen bonds, and the ether linkages can accept hydrogen bonds, suggesting some solubility in polar protic solvents. However, the hydrophobic benzene ring and the overall increase in molecular size may limit its solubility in water. Its solubility in alcohols like ethanol and methanol is expected to be significantly higher than in water due to the favorable interactions with the solvent's hydroxyl group.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. This compound is expected to exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The presence of the non-polar benzene ring suggests some solubility in nonpolar solvents. However, the polar carboxylic acid and ether groups will likely limit its solubility in highly nonpolar solvents like hexane. Dichloromethane and toluene are expected to be better solvents than hexane.

Quantitative Solubility Data (Analog Compound: Benzoic Acid)

To provide a quantitative perspective, the table below summarizes the solubility of the parent compound, benzoic acid, in various common laboratory solvents. This data serves as a valuable reference point for estimating the solubility of this compound.

SolventTypeSolubility of Benzoic AcidReference
WaterPolar Protic1.7 g/L (0°C), 56.31 g/L (100°C)[2]
EthanolPolar Protic52.4 g/100 g (19.2°C)[3]
MethanolPolar Protic71.5 g/100 g (23°C)[3]
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSoluble[4]
DichloromethaneNonpolarSoluble[2][4]
TolueneNonpolarSoluble[4]
Diethyl EtherNonpolarSoluble[2]
HexaneNonpolarSparingly Soluble

Note: "Soluble" indicates that benzoic acid is readily dissolved in these solvents, though specific quantitative data at various temperatures may vary.

The solubility of this compound in these solvents is expected to follow similar trends, though the absolute values will differ due to the influence of the methoxyethoxy substituent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[5] This protocol provides a detailed, step-by-step methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess amount of This compound prep2 Add a known volume of the selected solvent to a vial prep1->prep2 Combine equil1 Seal the vial and place in a temperature-controlled shaker prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sep1 Centrifuge the vial to pellet the undissolved solid equil2->sep1 sep2 Carefully withdraw the supernatant sep1->sep2 sep3 Filter the supernatant through a 0.45 µm syringe filter sep2->sep3 quant2 Dilute the filtered saturated solution with a suitable solvent sep3->quant2 quant1 Prepare a calibration curve with known concentrations of the compound quant4 Determine the concentration from the calibration curve quant1->quant4 quant3 Analyze the diluted solution using HPLC-UV quant2->quant3 quant3->quant4 calc1 Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor quant4->calc1

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • For final clarification, filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured solubility.

  • Quantification of Dissolved Solute:

    • The concentration of this compound in the saturated solution is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][10]

    • HPLC Method Development (Example):

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

      • Detection: UV detection at a wavelength where this compound shows strong absorbance.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility and Interpretation of Results

Several factors can significantly influence the solubility of this compound. A thorough understanding of these factors is essential for accurate data interpretation and for troubleshooting experimental challenges.

Logical Relationship of Influencing Factors:

G substance This compound Properties solubility Solubility substance->solubility Molecular Structure pKa, logP solvent Solvent Properties solvent->solubility Polarity Hydrogen Bonding conditions Experimental Conditions conditions->solubility Temperature pH (for aqueous)

Caption: Key factors influencing the solubility of the target compound.

  • Effect of pH on Aqueous Solubility: As a weak acid, the aqueous solubility of this compound will be highly pH-dependent.

    • At a pH well below its pKa (e.g., pH < 2), the carboxylic acid will be predominantly in its protonated, neutral form, which is less soluble in water.

    • As the pH increases and approaches the pKa, the compound will begin to deprotonate, forming the more polar and thus more water-soluble carboxylate anion.

    • At a pH significantly above the pKa (e.g., pH > 6), the compound will exist almost entirely as the highly water-soluble carboxylate salt.

  • Effect of Temperature: For most solid solutes, solubility increases with increasing temperature.[2][4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.

  • Co-solvency: If the solubility in a single solvent is insufficient, a mixture of solvents, or a co-solvent system, can be employed. For example, adding a water-miscible organic solvent like ethanol or DMSO to an aqueous solution can significantly enhance the solubility of organic compounds.

Conclusion

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Avdeef, A. (2007). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 31(5), 289-304.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ghafourian, T., & Barzegar-Jalali, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Al-Gousous, J., & Langguth, P. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(4), 748-751.
  • Meyers, J. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11776-11817.
  • Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Avdeef, A. (2007). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. European Journal of Pharmaceutical Sciences, 31(5), 289-304.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Wikipedia. (n.d.). Benzoic acid.
  • Glevitzky, I., et al. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Journal of Environmental Protection and Ecology, 11(1), 283-288.
  • Zhang, C., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Ding, M., et al. (2019). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Food Science, 40(14), 310-315.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?
  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar...
  • Ghasemzadeh, M. A., & Abdolmaleki, A. (2017). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Structural Chemistry, 28(5), 1541-1546.
  • PubChem. (n.d.). Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester.
  • AChemBlock. (n.d.). 3-(2-Methoxy-2-oxoethyl)benzoic acid 95%.
  • Nikolova, S., et al. (2020). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 25(11), 2588.
  • ResearchGate. (n.d.). LogP of each model chemical, and the composition, saturation solubility...
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid.

Sources

Predicting the Acid Dissociation Constant (pKa) of 3-(2-Methoxyethoxy)benzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis and prediction of the pKa for 3-(2-Methoxyethoxy)benzoic acid. We leverage the principles of physical organic chemistry, primarily the Hammett linear free-energy relationship, to derive a robust pKa estimate. Furthermore, this document outlines modern computational approaches and established experimental protocols for the empirical validation of the predicted value, offering a comprehensive framework for researchers and scientists.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent of ionization of a drug molecule at physiological pH (typically 7.4) is a primary determinant of its ability to permeate biological membranes, bind to its target, and avoid off-target effects. The pKa value quantifies this behavior. For an acidic compound like a substituted benzoic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Figure 1: Dissociation Equilibrium of a Substituted Benzoic Acid A visual representation of the equilibrium between the protonated acid (HA) and its conjugate base (A⁻).

HA R-COOH (Protonated, Neutral) A_minus R-COO⁻ + H⁺ (Deprotonated, Anionic) HA->A_minus Ka A_minus->HA

Caption: Acid dissociation equilibrium governed by the constant Ka.

Understanding the pKa of a novel entity such as this compound is therefore not an academic exercise, but a foundational step in predicting its pharmacokinetic and pharmacodynamic behavior.

Theoretical Prediction via Linear Free-Energy Relationships

The most established and empirically validated method for predicting the pKa of substituted benzoic acids is the Hammett equation.[1][2] Developed by Louis P. Hammett, this linear free-energy relationship quantifies the electronic effect of a substituent on the reactivity of a functional group.

The equation is expressed as:

log(K/K₀) = σρ or pKₐ = pKₐ₀ - ρσ

Where:

  • pKₐ₀ is the pKa of the unsubstituted reference compound, benzoic acid.

  • K and K₀ are the acid dissociation constants of the substituted and unsubstituted acids, respectively.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.0.[3]

  • σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para).[4]

Baseline Reference: pKa of Benzoic Acid

The foundational reference point for our prediction is the pKa of benzoic acid (pKₐ₀). This value is well-established in the literature.

CompoundpKa (in water at 25°C)Source
Benzoic Acid4.20[5][6]
Analysis of the 3-(2-Methoxyethoxy) Substituent

To predict the pKa, we must determine the Hammett constant (σ) for the 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the meta position (σ_meta).

Electronic Effects: Substituents influence acidity through a combination of inductive and resonance effects.

  • Inductive Effect (I): The withdrawal or donation of electron density through the sigma (σ) bonds. Oxygen is more electronegative than carbon, so alkoxy groups exert an electron-withdrawing inductive effect (-I).

  • Resonance Effect (R): The delocalization of electron density through the pi (π) system. The lone pairs on the oxygen atom of an alkoxy group can donate into the benzene ring, an electron-donating resonance effect (+R).

For a meta substituent, the resonance effect is significantly attenuated because it cannot directly delocalize onto the carboxylate group.[7] Therefore, the inductive effect is the primary electronic influence for a meta-alkoxy substituent. This electron-withdrawing inductive effect stabilizes the negatively charged carboxylate conjugate base, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa).

Figure 2: Inductive Effect of the Meta-Substituent A diagram illustrating the electron-withdrawing inductive effect.

Caption: The electronegative oxygen pulls electron density from the ring.

Estimating the σ_meta Constant: A literature search does not yield a specific σ_meta value for the 2-methoxyethoxy group. However, we can make a highly reliable estimate by comparing it to structurally similar alkoxy groups.

Substituentσ_metaSource
-OCH₃ (Methoxy)+0.12[8][9]
-OCH₂CH₃ (Ethoxy)+0.10[9]
-OCH₂CH₂OCH₃ (2-Methoxyethoxy) ~ +0.11 (Estimated) N/A

The electronic influence of the distant second ether group in 2-methoxyethoxy is negligible on the inductive effect exerted by the first oxygen atom directly attached to the ring. Its effect is expected to be very similar to that of the terminal methyl groups in methoxy or ethoxy. Therefore, a σ_meta value of +0.11 is a scientifically sound estimate.

Final pKa Prediction

Using the Hammett equation with our established values:

  • pKₐ₀ = 4.20

  • ρ = 1.0

  • σ_meta ≈ +0.11

pKₐ = 4.20 - (1.0 * 0.11) pKₐ ≈ 4.09

This predicted value suggests that this compound is a slightly stronger acid than benzoic acid, consistent with the electron-withdrawing inductive nature of the meta-alkoxy substituent.

Alternative Predictive Models: Computational Chemistry

While the Hammett equation provides an excellent empirical estimate, modern computational methods offer a powerful alternative for pKa prediction. These in silico tools can be particularly useful when empirical substituent constants are unavailable.

  • Quantitative Structure-Activity Relationship (QSAR) Models: Software like ACD/Percepta and ChemAxon use large databases of experimental pKa values to train algorithms that predict pKa based on topological and electronic descriptors.

  • Quantum Mechanics (QM) Methods: Physics-based approaches, such as those using Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated species. The pKa can be derived from the free energy difference of the dissociation reaction in a solvated environment. This method is computationally intensive but can be highly accurate.

These computational predictions should be used in concert with empirical estimates to build confidence in the predicted value before committing resources to synthesis and experimental validation.

Experimental Validation Protocols

Every theoretical prediction must be a self-validating system, grounded by empirical data. The predicted pKa of 4.09 should be confirmed experimentally. Potentiometric titration and UV-Vis spectroscopy are two standard, reliable methods.[10]

Protocol 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at the half-equivalence point.[11][12]

Figure 3: Potentiometric Titration Workflow A flowchart outlining the key steps in the titration experiment.

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare 0.01 M analyte solution A->B C Prepare & standardize ~0.1 M NaOH titrant B->C D Place analyte in vessel with stir bar & pH probe C->D E Add titrant in small increments (e.g., 0.1 mL) D->E F Record pH after each addition E->F G Plot pH vs. Volume of Titrant F->G H Determine equivalence point (V_eq) (max of 1st derivative) G->H I Find pH at V_eq / 2 H->I J Result: pKa = pH at half-equivalence I->J

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

    • Accurately prepare a solution of this compound (e.g., 20 mL of a 0.01 M solution) in deionized water. A co-solvent like methanol may be used if solubility is low, but the pKa value will be specific to that solvent system.

    • Prepare and standardize a ~0.1 M NaOH titrant solution.

  • Titration:

    • Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition.

    • Record the pH and the total volume of titrant added after each increment. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point volume (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found precisely by plotting the first derivative (ΔpH/ΔV) vs. V.

    • Calculate the half-equivalence point volume (V_eq / 2).

    • The pKa is equal to the pH of the solution at this half-equivalence point.[13]

Protocol 2: UV-Vis Spectrophotometry

This method is advantageous for small sample quantities and relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of the molecule.[3]

Figure 4: UV-Vis Spectroscopy Workflow A flowchart outlining the key steps in the UV-Vis experiment.

cluster_prep_uv Preparation cluster_measurement Measurement cluster_analysis_uv Analysis UVA Prepare stock solution of analyte (e.g., in DMSO or Methanol) UVB Prepare series of buffers (e.g., pH 2 to 7 in 0.5 unit increments) UVA->UVB UVC Add stock solution to each buffer to a constant final concentration UVB->UVC UVD Record UV-Vis spectrum for each buffered solution UVC->UVD UVE Identify wavelength (λ) of maximum absorbance difference UVD->UVE UVF Plot Absorbance at λ vs. pH UVE->UVF UVG Fit data to a sigmoidal curve (Henderson-Hasselbalch) UVF->UVG UVH Result: pKa is the pH at the inflection point of the curve UVG->UVH

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.5 to 5.5 in 0.5 pH unit increments).[3]

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a set of samples by diluting a small, identical aliquot of the stock solution into each buffer solution to achieve a constant final concentration.

  • Measurement:

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered sample.

    • Overlay the spectra and identify one or more wavelengths where the absorbance changes significantly as a function of pH.

  • Data Analysis:

    • Select a single analytical wavelength and plot the absorbance at that wavelength against the pH of the buffer.

    • The resulting data should form a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint absorbance between the upper and lower plateaus.[14]

Conclusion

Based on the robust, empirically-derived Hammett linear free-energy relationship, the predicted pKa of this compound is approximately 4.09 . This value is the result of the electron-withdrawing inductive effect of the meta-alkoxy substituent, which stabilizes the conjugate base and increases the compound's acidity relative to benzoic acid. While this prediction serves as a strong starting point for drug development programs, we strongly advocate for its empirical validation using standard laboratory techniques such as potentiometric titration or UV-Vis spectroscopy, for which detailed protocols have been provided. This integrated approach of theoretical prediction and experimental verification ensures the highest degree of scientific integrity and provides critical data for building accurate structure-activity and structure-property relationships.

References

  • Chemagination. How to measure pKa by UV-vis spectrophotometry.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • Pharmapproach. 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation.
  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values.
  • Wikipedia. Hammett equation.
  • ResearchGate. Hammett Substituent Constants.
  • Leesment, A. et al. Quantifying acidity in heterogeneous systems: biphasic pKa values.
  • University of Calgary. Unit 4: Free Energy Relationships.
  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Schwarzenbach, R. P. et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • University of California, Los Angeles. Table 1: Hammett constants for some common substituents.
  • University of Wisconsin-Madison. Bordwell pKa Table.
  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants.
  • ResearchGate. Selection of Hammett constant σ + values for selected functional...
  • YouTube. 27.04 A Survey of Hammett Substituent Constants.
  • Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics.
  • Oglethorpe University. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
  • Wired Chemist. Hammett Sigma Constants*.

Sources

Methodological & Application

Synthetic route for 3-(2-Methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(2-Methoxyethoxy)benzoic acid

Topic: A Robust, Three-Step Synthetic Route for this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, reliable, and scalable three-step synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis begins with the protection of the carboxylic acid of 3-hydroxybenzoic acid via a classic Fischer esterification. The pivotal ether linkage is then constructed through a Williamson ether synthesis, reacting the protected phenol with 2-bromo- or 2-chloro-methoxyethane. The final step involves the saponification of the methyl ester to yield the target carboxylic acid. This document furnishes comprehensive, step-by-step protocols, mechanistic insights, and expected yields to ensure successful replication in a research or development laboratory setting.

Introduction

Substituted benzoic acids are fundamental scaffolds in the design of pharmacologically active molecules and functional materials. The title compound, this compound, incorporates an ether linkage that can enhance pharmacokinetic properties such as solubility and metabolic stability in drug candidates. Its bifunctional nature, featuring both a carboxylic acid and an ether tail, makes it a versatile intermediate for further chemical elaboration. The synthetic strategy outlined herein was developed to provide a clear, efficient, and reproducible method for accessing this compound from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three sequential steps:

  • Fischer Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester to prevent interference in the subsequent base-mediated reaction.

  • Williamson Ether Synthesis: Formation of the ether bond by reacting the phenolic hydroxyl group with a 2-methoxyethyl halide.

  • Saponification: Hydrolysis of the methyl ester to liberate the final carboxylic acid product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-(2-methoxyethoxy)benzoate B->C  BrCH₂CH₂OCH₃, K₂CO₃  DMF, Heat D This compound C->D  1. NaOH, MeOH/H₂O, Reflux  2. HCl (aq)

Figure 1: Three-step synthetic workflow for this compound.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )AmountMolesEquivalentsProductTheoretical Yield (g)Expected Yield (%)
1 3-Hydroxybenzoic Acid138.1210.0 g0.07241.0Methyl 3-hydroxybenzoate11.01 g90-95%
Methanol32.04100 mL-Solvent
Sulfuric Acid (conc.)98.082 mL-Catalyst
2 Methyl 3-hydroxybenzoate152.1510.0 g0.06571.0Methyl 3-(2-methoxyethoxy)benzoate13.81 g85-90%
1-Bromo-2-methoxyethane138.9910.0 g0.07191.1
Potassium Carbonate138.2113.6 g0.09841.5
3 Methyl 3-(2-methoxyethoxy)benzoate210.2210.0 g0.04761.0This compound9.34 g>95%
Sodium Hydroxide40.003.8 g0.09522.0

Experimental Protocols

Materials & Equipment
  • Reagents: 3-Hydroxybenzoic acid (99%), Methanol (anhydrous), Sulfuric acid (98%), Sodium bicarbonate, 1-Bromo-2-methoxyethane (98%) or 1-Chloro-2-methoxyethane (98%), Potassium carbonate (anhydrous, fine powder), Dimethylformamide (DMF, anhydrous), Sodium hydroxide, Hydrochloric acid (conc.), Ethyl acetate, Hexanes, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, Büchner funnel, vacuum filtration apparatus, rotary evaporator, standard laboratory glassware, pH paper.

Protocol 1: Synthesis of Methyl 3-hydroxybenzoate (Ester Protection)
  • Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, slowly add concentrated sulfuric acid (2 mL) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate may form. Add a saturated solution of sodium bicarbonate dropwise until the pH is neutral (~7), causing the product to precipitate fully.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield methyl 3-hydroxybenzoate.

  • Expert Insight: The esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

Protocol 2: Synthesis of Methyl 3-(2-methoxyethoxy)benzoate (Williamson Ether Synthesis)
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) and finely pulverized anhydrous potassium carbonate (13.6 g, 98.4 mmol).

  • Solvent & Reagent Addition: Add 100 mL of anhydrous DMF and stir to create a suspension. Add 1-bromo-2-methoxyethane (10.0 g, 71.9 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. The reaction is an SN2 substitution where the phenoxide, formed in situ, attacks the primary alkyl halide.[1][2] Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Expert Insight: The Williamson ether synthesis requires anhydrous conditions to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the base.[3] Using a polar aprotic solvent like DMF accelerates the SN2 reaction rate.[3]

Protocol 3: Synthesis of this compound (Ester Hydrolysis)
  • Setup: In a 250 mL round-bottom flask, dissolve methyl 3-(2-methoxyethoxy)benzoate (10.0 g, 47.6 mmol) in a mixture of methanol (80 mL) and water (20 mL).

  • Reagent Addition: Add sodium hydroxide pellets (3.8 g, 95.2 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[4] The reaction is complete when the starting ester is no longer visible by TLC.

  • Work-up: Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Acidification & Precipitation: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. While stirring vigorously, acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60 °C to yield this compound as a white crystalline solid.

  • Expert Insight: The final acidification step must be performed carefully in an ice bath to control the exotherm and ensure complete precipitation of the carboxylic acid product, which has low solubility in acidic aqueous media.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive. Handle with extreme care.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

  • 1-Bromo-2-methoxyethane is a lachrymator and alkylating agent; handle with caution.

References

  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Al-Hiari, Y. M., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Molecules, 17(5), 5367-5376. [Link]
  • Williamson Ether Synthesis Lab Protocol. (n.d.). Williamson Ether Synthesis.
  • Gupta, A., & Parvin, T. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • Diwan, P. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids are a cornerstone of modern chemical synthesis, serving as crucial intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1][2] Their prevalence stems from the carboxylic acid group's ability to participate in a wide array of chemical transformations and its role as a key pharmacophore in drug design.[2][3] This document provides an in-depth guide to the three most common and versatile methods for their synthesis: the oxidation of alkylbenzenes, the carboxylation of Grignard reagents, and the hydrolysis of benzonitriles. This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical considerations to ensure successful and reproducible outcomes.

Method 1: Oxidation of Alkylbenzenes

The oxidation of an alkyl side-chain on an aromatic ring is a direct and often cost-effective method for synthesizing benzoic acids.[4] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically employed.[4] A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring).[5][6] Consequently, substrates like tert-butylbenzene will not undergo this reaction.[6]

Causality and Mechanistic Insights

The reaction proceeds via a free-radical mechanism. The oxidizing agent, like the permanganate ion (MnO₄⁻), abstracts a benzylic hydrogen. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The subsequent steps involve further oxidation of the benzylic carbon, ultimately cleaving the entire alkyl chain (except for the benzylic carbon) and forming the carboxylic acid.[5] This is why, regardless of the length of the alkyl chain, the product is always benzoic acid or its substituted derivative.[4][6]

Oxidation_Mechanism cluster_main Oxidation of Alkylbenzene Workflow Alkylbenzene Alkylbenzene (with benzylic H) Benzylic_Radical Benzylic Radical (Resonance Stabilized) Alkylbenzene->Benzylic_Radical KMnO₄ (H abstraction) Intermediate Oxidized Intermediates Benzylic_Radical->Intermediate Further Oxidation Benzoate_Salt Benzoate Salt Intermediate->Benzoate_Salt Chain Cleavage Benzoic_Acid Benzoic Acid Benzoate_Salt->Benzoic_Acid Acidic Work-up (H₃O⁺)

Caption: General workflow for the oxidation of alkylbenzenes.

Experimental Protocol: Synthesis of Benzoic Acid from Toluene

This protocol details the oxidation of toluene using potassium permanganate.

Materials:

  • Toluene (20 mL)[7]

  • Potassium permanganate (KMnO₄) (16 g)[7]

  • Water (180 mL)[7]

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, combine 16 g of potassium permanganate and 180 mL of water. Add 20 mL of toluene to the flask.[7]

  • Reflux: Heat the mixture to a gentle reflux with vigorous stirring.[7][8] The reaction is complete when the characteristic purple color of the permanganate ion disappears, which typically takes 2.5 to 4 hours.[7][9] A brown precipitate of manganese dioxide (MnO₂) will form.[9][10]

  • Work-up: Allow the mixture to cool to room temperature. Remove the manganese dioxide precipitate by vacuum filtration.[7][9]

  • Isolation: Transfer the colorless filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution by slowly adding concentrated hydrochloric acid until no more white precipitate forms.[7][8][9]

  • Purification: Collect the crude benzoic acid by vacuum filtration and wash the solid with two portions of cold water.[7] The product can be further purified by recrystallization from hot water.

Safety Precautions:

  • Toluene is flammable and an irritant.[7]

  • Potassium permanganate is a strong oxidizer and can cause stains.[7]

  • Concentrated HCl is corrosive.[7]

  • All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8]

Method 2: Carboxylation of Grignard Reagents

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] The carboxylation of a Grignard reagent, formed from an aryl halide, provides a versatile route to substituted benzoic acids, often under milder conditions than oxidation.[1][11]

Causality and Mechanistic Insights

The synthesis involves two main stages. First, an aryl halide (e.g., bromobenzene) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium compound, the Grignard reagent (e.g., phenylmagnesium bromide).[11][12][13] In this reagent, the carbon atom bonded to magnesium is highly nucleophilic.[11][14]

Second, this strong nucleophile attacks the electrophilic carbon of carbon dioxide (typically from dry ice), forming a magnesium carboxylate salt.[3][14] An acidic work-up then protonates this salt to yield the final carboxylic acid.[3][14] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water, which would quench the reagent and reduce the yield.[11][13]

Grignard_Workflow cluster_main Grignard Carboxylation Workflow Aryl_Halide Aryl Halide (Ar-X) Grignard_Reagent Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard_Reagent Mg, Anhydrous Ether Carboxylate_Salt Magnesium Carboxylate Salt (Ar-CO₂MgX) Grignard_Reagent->Carboxylate_Salt 1. CO₂ (Dry Ice) Benzoic_Acid Substituted Benzoic Acid (Ar-COOH) Carboxylate_Salt->Benzoic_Acid 2. H₃O⁺ (Acidic Work-up)

Caption: Workflow for the synthesis of benzoic acids via Grignard carboxylation.

Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

Materials:

  • Magnesium turnings (2.4 g)[11]

  • Anhydrous diethyl ether or THF (30 mL)[11]

  • Bromobenzene

  • Dry ice (solid CO₂) (approx. 15 g)[11]

  • 6 M Hydrochloric Acid (HCl)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-neck flask with a reflux condenser, a dropping funnel, and an inlet for an inert gas. All glassware must be rigorously dried in an oven beforehand.[11]

  • Grignard Reagent Formation: Place 2.4 g of magnesium turnings in the flask under an inert atmosphere.[11] Add 30 mL of anhydrous diethyl ether.[11] Dissolve bromobenzene in anhydrous ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Once initiated (indicated by cloudiness and gentle bubbling), add the remaining solution dropwise to maintain a gentle reflux.[3]

  • Carboxylation: Crush approximately 15 g of dry ice in a separate beaker.[11] Once the Grignard reagent formation is complete, slowly pour the Grignard solution over the crushed dry ice with stirring.[3][11][15] A vigorous reaction will occur as the CO₂ sublimes.[15]

  • Work-up: After the excess dry ice has sublimed, slowly add 50 mL of water, followed by 6 M HCl, until the mixture is acidic and all magnesium salts have dissolved.[3][11]

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. The benzoic acid can be isolated from the ether layer via extraction with a 10% sodium hydroxide solution, which converts it to its water-soluble sodium salt.[3] The combined basic aqueous layers are then re-acidified with concentrated HCl to precipitate the pure benzoic acid, which is collected by vacuum filtration.[3]

Method 3: Hydrolysis of Benzonitriles

The hydrolysis of benzonitriles offers another reliable route to benzoic acids.[1][16] This method is particularly useful when the corresponding nitrile is readily available, for instance, through the Sandmeyer reaction or nucleophilic substitution of an alkyl halide with a cyanide salt.[17] The hydrolysis can be performed under either acidic or basic conditions, with both pathways proceeding through an amide intermediate.[18][19][20]

Causality and Mechanistic Insights
  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[17][18][20][21] A water molecule then acts as a nucleophile, attacking this carbon. After a series of proton transfers, an amide intermediate is formed.[18][19][20] This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[18]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[18][20] Protonation by water forms an unstable intermediate which tautomerizes to the more stable amide.[18][19] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated in a final acidic work-up step to give the carboxylic acid.[17][18]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile Benzonitrile A_Protonated Protonated Nitrile A_Nitrile->A_Protonated H₃O⁺ A_Attack H₂O Attack A_Protonated->A_Attack H₂O A_Amide Benzamide Intermediate A_Attack->A_Amide Proton Transfers A_Acid Benzoic Acid A_Amide->A_Acid H₃O⁺, Heat B_Nitrile Benzonitrile B_Attack OH⁻ Attack B_Nitrile->B_Attack OH⁻ B_Amide Benzamide Intermediate B_Attack->B_Amide H₂O, Tautomerization B_Carboxylate Benzoate Salt B_Amide->B_Carboxylate OH⁻, Heat B_Acid Benzoic Acid B_Carboxylate->B_Acid H₃O⁺ Work-up

Caption: Comparison of acid and base-catalyzed nitrile hydrolysis pathways.

Experimental Protocol: Basic Hydrolysis of Benzonitrile

Materials:

  • Benzonitrile

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Litmus paper

Procedure:

  • Reaction Setup: Place the benzonitrile and a sufficient volume of 10% aqueous NaOH solution into a round-bottom flask fitted with a reflux condenser.

  • Reflux: Heat the mixture to reflux. The hydrolysis of the nitrile to the amide, and then to the sodium benzoate salt, will occur. The reaction progress can be monitored by checking the pH of the vapor with litmus paper; the evolution of ammonia gas will turn moist red litmus paper blue.[16]

  • Cooling and Acidification: Once the reaction is complete (ammonia evolution ceases), cool the reaction mixture to room temperature, and then further in an ice bath.

  • Precipitation: Slowly and carefully, add concentrated HCl to the cooled solution with stirring. Benzoic acid will precipitate out as the solution becomes acidic. Continue adding acid until the solution is strongly acidic to litmus paper.

  • Isolation: Collect the precipitated benzoic acid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The product can be purified by recrystallization from hot water.

Comparative Summary of Synthetic Methods

FeatureOxidation of AlkylbenzenesGrignard CarboxylationHydrolysis of Benzonitriles
Starting Material Alkylbenzene (with benzylic H)Aryl Halide (Ar-X)Benzonitrile (Ar-CN)
Key Reagents KMnO₄ or Na₂Cr₂O₇Mg, CO₂ (dry ice)H₃O⁺ or NaOH (aq)
Reaction Conditions Harsh, heating under refluxMild, but strictly anhydrousHarsh, heating under reflux
Advantages Cost-effective, readily available starting materials.Excellent for creating a new C-C bond, good functional group tolerance (some groups).Utilizes readily available nitrile precursors.
Disadvantages Harsh conditions can be incompatible with sensitive functional groups. Strong oxidizers are hazardous.Requires strictly anhydrous conditions. Sensitive to any acidic protons.Harsh hydrolysis conditions. Potential for incomplete reaction (stopping at amide).
Functional Group Tolerance Poor; many functional groups are oxidized.Moderate; incompatible with acidic groups (e.g., -OH, -NH₂, -COOH).Good; most functional groups are stable to hydrolysis conditions.

References

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • LibreTexts Chemistry. (2020). 20.7: Chemistry of Nitriles.
  • Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid....
  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Scribd. (n.d.). Toluene Oxidation to Benzoic Acid | PDF.
  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Hobby Chemistry. (2015). Benzoic Acid from the Oxidation of Toluene.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • Chemistry Online. (2022). Synthesis of benzoic acid from Grignard reagent.
  • BYJU'S. (n.d.). Grignard reagent.
  • Chemguide. (n.d.). grignard reagents.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile | PDF.
  • Google Patents. (n.d.). EP0941982A2 - Process for synthesizing benzoic acids.
  • YouTube. (2019). How to Make Benzoic Acid - Toluene Oxidation.
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
  • YouTube. (2023). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • YouTube. (2023). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid.
  • University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • University of Calgary. (n.d.). Ch 11 : Oxidation of Alkyl benzenes.
  • LibreTexts Chemistry. (2020). 16.3: Reactions of alkylbenzenes.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Chemistry Stack Exchange. (2024). Oxidation of Toluene with Permanganate in Acidic and Basic Environment.
  • Save My Exams. (n.d.). Producing Benzoic Acid - A Level Chemistry Revision Notes.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

Sources

Application Notes and Protocols: 3-(2-Methoxyethoxy)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(2-Methoxyethoxy)benzoic acid in drug discovery. While direct biological activities of this specific molecule are not extensively documented in current literature, its structural features, shared with other bioactive benzoic acid derivatives, suggest promising avenues for investigation. This guide outlines the chemical properties of this compound, explores its potential as a scaffold in medicinal chemistry, and provides detailed, field-proven protocols for its synthesis, characterization, and evaluation in key therapeutic areas such as oncology and inflammation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to empower researchers to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Promise of Benzoic Acid Scaffolds

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, serving as the foundational scaffold for a wide array of therapeutic agents.[1] Their synthetic tractability and the ability to modulate pharmacokinetic and pharmacodynamic properties through substitution on the phenyl ring make them privileged structures in drug design.[2] Derivatives of benzoic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4]

This compound (CAS: 152808-60-1) is a unique benzoic acid derivative characterized by a methoxyethoxy side chain at the meta-position. This substitution introduces both steric bulk and potential hydrogen bonding capabilities, which can significantly influence its interaction with biological targets. While this specific molecule is commercially available, its primary documented use is as an intermediate in the synthesis of more complex molecules, such as derivatives of the antineoplastic agent Erlotinib.[5][6] This guide, therefore, aims to move beyond its role as a mere building block and to propose and enable the investigation of its intrinsic therapeutic potential.

Compound Profile: this compound

PropertyValueSource
CAS Number 152808-60-1
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Sealed in dry, room temperature conditions

Potential Therapeutic Applications & Rationale

Based on the established activities of structurally related benzoic acid derivatives, we propose two primary areas for the investigation of this compound: oncology and anti-inflammatory pathways.

Application in Oncology: A Scaffold for Kinase Inhibitors

The use of benzoic acid derivatives as scaffolds for kinase inhibitors is well-established. For instance, the drug bosutinib, a Src/Abl kinase inhibitor, is synthesized from a 3-methoxy-4-hydroxybenzoic acid starting material.[7] Furthermore, derivatives of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid are intermediates in the synthesis of Erlotinib, an EGFR tyrosine kinase inhibitor.[5][6]

Hypothesis: The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The methoxyethoxy group may provide a key interaction point within the ATP-binding pocket of certain kinases.

Application in Inflammation: Modulation of Inflammatory Pathways

Benzoic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways such as NF-κB.[2] The structural features of this compound suggest it could be explored for similar activities.

Hypothesis: this compound or its derivatives may inhibit key inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate upstream signaling pathways like NF-κB.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the amidation of this compound to create a library of derivatives for screening.

Objective: To generate a diverse set of amide derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A diverse panel of primary and secondary amines

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in anhydrous DCM.

    • Add 2.0 equivalents of thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation:

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 1.2 equivalents of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0°C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Derivative Synthesis

G A This compound B Acid Chloride Formation (SOCl2, DCM) A->B C Amidation (Amine, TEA, DCM) B->C D Work-up & Purification C->D E Characterized Derivative Library D->E

Caption: Workflow for the synthesis of an amide derivative library from this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for screening this compound and its derivatives against a panel of kinases.

Objective: To identify potential kinase targets and determine the IC₅₀ values of active compounds.

Materials:

  • Kinase of interest (e.g., EGFR, Src, Abl)

  • ATP

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer

  • This compound and its derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Create a series of dilutions in DMSO to generate a dose-response curve (e.g., 100 µM to 1 nM final concentration).

  • Assay Setup:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 0.5 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.0 µL of a solution containing ATP and the substrate. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Proposed Kinase Inhibition Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Library (this compound & derivatives) B Single-Dose Kinase Panel Screen (e.g., 10 µM) A->B C Identify 'Hits' (>50% inhibition) B->C D Dose-Response Assay (Determine IC50) C->D E Selectivity Profiling (Against related kinases) D->E F Cell-Based Assays (Target engagement, anti-proliferative activity) E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A tiered screening approach for identifying and optimizing kinase inhibitors.

Protocol 3: Cell-Based NF-κB Reporter Assay

This protocol describes a method to assess the anti-inflammatory potential of the test compounds by measuring their effect on NF-κB signaling.

Objective: To determine if this compound or its derivatives can inhibit the NF-κB signaling pathway in a cellular context.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound and its derivatives dissolved in DMSO

  • Bright-Glo™ Luciferase Assay System (Promega) or similar

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HEK293T-NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 1 hour. Include a DMSO vehicle control.

  • Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway.

    • Include an unstimulated control (cells treated with vehicle only).

    • Incubate for 6 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the Bright-Glo™ assay system.

    • Read the luminescence on a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the stimulated wells to the vehicle control.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Concluding Remarks

While the direct biological activity of this compound is yet to be fully elucidated, its structural characteristics present a compelling case for its investigation as a novel scaffold in drug discovery. The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its derivatives in the key therapeutic areas of oncology and inflammation. By employing these methodologies, researchers can rigorously assess the potential of this compound and contribute to the development of new therapeutic agents.

References

  • Potential Biological Activities of 3-Ethoxybenzoic Acid: A Technical Whitepaper. Benchchem.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • This compound | 152808-60-1. Sigma-Aldrich.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride.
  • Cas 183322-17-0,2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester hydrochloride. Chemical Synthesis.
  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide)
  • Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. PubMed.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Scholars Research Library.

Sources

The Versatile Scaffold: 3-(2-Methoxyethoxy)benzoic Acid as a Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, functional molecules. Among these, 3-(2-Methoxyethoxy)benzoic acid has emerged as a particularly valuable scaffold. Its unique combination of a carboxylic acid handle for diverse functionalization, a flexible ether linkage, and a substituted aromatic core imparts favorable physicochemical properties, making it an attractive starting point for the synthesis of a wide array of biologically active compounds and advanced materials.[1][2] This guide provides an in-depth exploration of this compound as a synthetic intermediate, complete with detailed application notes and validated protocols for its key transformations.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's intrinsic properties is the foundation of its effective application. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.2 g/mol
Physical Form Solid
CAS Number 152808-60-1
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature.

Safety Information: this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of its carboxylic acid group. This functional handle allows for the straightforward formation of esters and amides, two of the most prevalent linkages in medicinal chemistry.[3][4] Furthermore, the aromatic ring can be functionalized to participate in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.[5][6]

logical_relationships main This compound ester Esterification main->ester Alcohol, Catalyst amide Amidation main->amide Amine, Coupling Agent suzuki Suzuki-Miyaura Coupling (via functional group interconversion) main->suzuki Multi-step conversion ester_prod Ester Derivatives ester->ester_prod amide_prod Amide Derivatives amide->amide_prod suzuki_prod Biaryl Derivatives suzuki->suzuki_prod

Caption: Key synthetic transformations of this compound.

Detailed Experimental Protocols

The following protocols are presented as robust, reproducible methods for the derivatization of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanisms.

Protocol 1: Benzyl Esterification via Williamson Ether Synthesis

The formation of an ester bond is a fundamental transformation. This protocol details the synthesis of a benzyl ester, a common protecting group and a structural motif in its own right, via reaction with benzyl bromide.

Reaction Principle: This is a classic example of a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a mild base to form a carboxylate anion. This nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the ester.

esterification_workflow start Start dissolve Dissolve this compound and NaHCO₃ in DMF start->dissolve add_bnbr Add Benzyl Bromide dissolve->add_bnbr heat Heat reaction mixture (e.g., 60 °C) add_bnbr->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up (Water and Ethyl Acetate) monitor->workup extract Extract Organic Layer workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Benzyl 3-(2-Methoxyethoxy)benzoate purify->product

Caption: Experimental workflow for the synthesis of benzyl 3-(2-methoxyethoxy)benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and sodium bicarbonate.

  • Add a sufficient volume of DMF to dissolve the solids.

  • To the stirred solution, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl ester.

Protocol 2: Amide Bond Formation with a Primary Amine

Amide synthesis is a cornerstone of medicinal chemistry. This protocol employs a common coupling agent, HATU, to facilitate the formation of an amide bond with a primary amine.

Reaction Principle: The coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid by forming a highly reactive acyl-uronium species. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond. A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the hexafluorophosphate salt formed during the reaction.[4][7]

amidation_workflow start Start dissolve Dissolve this compound, Amine, HATU, and TEA in DMF start->dissolve stir Stir at Room Temperature dissolve->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up (Water and Ethyl Acetate) monitor->workup extract Extract Organic Layer workup->extract wash Wash with LiCl solution extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product N-Substituted-3-(2-methoxyethoxy)benzamide purify->product suzuki_workflow start Start combine Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base in Solvent start->combine degas Degas the mixture combine->degas heat Heat under Inert Atmosphere (e.g., 90 °C) degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Work-up (Water and Organic Solvent) cool->workup extract Extract Organic Layer workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Substituted Biaryl Product purify->product

Sources

Application Note: Protocols for the Oxidation of Toluene Derivatives to Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidation of alkyl-substituted arenes, particularly toluene derivatives, into their corresponding benzoic acids is a cornerstone transformation in organic synthesis. This reaction is fundamental in the production of fine chemicals, pharmaceutical intermediates, and various functional materials. Benzoic acids serve as critical precursors for the synthesis of esters, amides, and acid chlorides.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on established protocols for this oxidation. It delves into the underlying chemical principles and offers detailed, step-by-step methodologies for three distinct and widely employed oxidation systems: potassium permanganate, Jones reagent (chromium trioxide), and catalytic air oxidation. The guide emphasizes the causality behind experimental choices, robust safety protocols, and methods for product characterization to ensure scientific integrity and reproducibility.

Core Principles and Mechanistic Rationale

The conversion of a toluene derivative to a benzoic acid proceeds via the oxidation of the benzylic carbon—the carbon atom directly attached to the aromatic ring. A critical prerequisite for this reaction is the presence of at least one hydrogen atom on this benzylic carbon. Alkylarenes lacking a benzylic hydrogen, such as tert-butylbenzene, are resistant to this type of oxidation.

The oxidation is a stepwise process, generally proceeding through benzyl alcohol and benzaldehyde intermediates before reaching the final carboxylic acid stage.[2][3]

G Toluene Toluene Derivative (Ar-CH₃) Radical Benzyl Radical (Ar-CH₂•) Toluene->Radical H• abstraction Alcohol Benzyl Alcohol (Ar-CH₂OH) Radical->Alcohol Oxidation Aldehyde Benzaldehyde (Ar-CHO) Alcohol->Aldehyde Oxidation Acid Benzoic Acid (Ar-COOH) Aldehyde->Acid Oxidation

Figure 1: General Mechanistic Pathway for Benzylic Oxidation.

The precise mechanism can vary depending on the oxidant. With strong oxidants like potassium permanganate (KMnO₄), the reaction is thought to initiate with the abstraction of a hydrogen atom to form a benzyl radical.[4] In aqueous media, evidence also suggests a hydride (H⁻) transfer mechanism.[5] Regardless of the initial step, the intermediate species are more susceptible to oxidation than the starting material, ensuring the reaction proceeds to the stable carboxylic acid form.

Comparative Overview of Oxidation Protocols

Several reagents can effectively oxidize toluene derivatives. The choice of method depends on factors such as scale, substrate sensitivity, desired yield, cost, and environmental/safety considerations.

Parameter Potassium Permanganate (KMnO₄) Jones Oxidation (CrO₃/H₂SO₄) Catalytic Air Oxidation
Oxidant Potassium PermanganateChromium TrioxideMolecular Oxygen (Air)
Catalyst None (stoichiometric)None (stoichiometric)Cobalt or Manganese salts (e.g., Co(OAc)₂)
Typical Conditions Aqueous, basic or acidic, heated reflux[6][7]Acetone, 0°C to room temp.[8][9]High temperature (140-200°C), pressure[10]
Advantages Inexpensive, robust, high yields[11]Very rapid, powerful, high yields[9]"Green" (uses air), suitable for industrial scale
Disadvantages Generates MnO₂ waste, can be slowHighly toxic/carcinogenic Cr(VI) wasteRequires specialized equipment (reactor)
Substrate Scope Broad, tolerates many functional groupsBroad, but sensitive to acid-labile groups[12]Primarily for industrial production of specific acids

Detailed Experimental Protocols

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

This is a classic, reliable, and cost-effective laboratory method for synthesizing benzoic acids.[11] The reaction is typically performed under basic conditions to improve the solubility of permanganate and prevent the formation of acidic byproducts that could interfere with the reaction.

Materials and Reagents:

  • Toluene derivative (e.g., Toluene)

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (optional, for basic conditions)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Distilled Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Buchner funnel and flask for vacuum filtration

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the toluene derivative (1.0 eq), potassium permanganate (approx. 2.0-3.0 eq), and distilled water. If running under basic conditions, add a small amount of sodium carbonate.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with vigorous stirring.[13] The purple color of the permanganate ion will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).[14] The reflux is typically maintained for 2-4 hours or until the purple color disappears.[13]

  • Quenching: Cool the reaction mixture to room temperature. If any unreacted permanganate remains (indicated by a purple hue), add a small amount of sodium bisulfite solution until the solution becomes colorless or brown.

  • Work-up and Isolation:

    • Remove the MnO₂ precipitate by vacuum filtration, washing the filter cake with a small amount of hot water.[14]

    • Combine the filtrate and washings. Cool the clear filtrate in an ice bath.

    • Slowly acidify the filtrate with concentrated HCl until no more white precipitate forms (pH ~2).[4][15] The product, the benzoic acid derivative, is typically insoluble in acidic water.

  • Purification:

    • Collect the crude benzoic acid precipitate by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold distilled water to remove residual acid and salts.[4]

    • The product can be further purified by recrystallization from hot water or another suitable solvent system.

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent and can react violently with organic materials. Avoid contact with skin and combustible materials.[4][13]

  • Toluene and its derivatives are flammable and pose an inhalation hazard.[16][17] Perform the reaction in a well-ventilated fume hood.[4][18]

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][16][19]

Protocol 2: Jones Oxidation

The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful and rapid oxidizing agent for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[9][20] While toluene itself is unreactive, its corresponding benzyl alcohol derivative is an excellent substrate for this protocol. This method is presented for cases where the benzyl alcohol is the available starting material.

Materials and Reagents:

  • Benzyl alcohol derivative

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropanol (for quenching)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Prepare Jones Reagent: Caution: Highly exothermic and corrosive. In a flask immersed in an ice bath, cautiously dissolve chromium trioxide in water. Slowly add concentrated sulfuric acid while stirring.[21] The resulting solution is a deep orange-red.

  • Reaction Setup: Dissolve the benzyl alcohol derivative in acetone in a separate flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise from a dropping funnel to the acetone solution. Maintain the reaction temperature below 20°C.[21] A color change from orange-red to green indicates the reduction of Cr(VI) to Cr(III) and the oxidation of the alcohol.[12]

  • Quenching: Once the starting material is consumed (monitored by TLC), quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and the solution remains green.

  • Work-up and Isolation:

    • Add water to the reaction mixture and extract the product with an organic solvent like dichloromethane or diethyl ether.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude benzoic acid can be purified by recrystallization or column chromatography.

Safety Precautions:

  • Extreme Hazard: Chromium (VI) compounds are highly toxic, carcinogenic, and environmentally hazardous.[8][9] Handle with extreme care using appropriate engineering controls and PPE. All chromium-containing waste must be disposed of according to institutional hazardous waste protocols.

  • The preparation of Jones reagent is highly exothermic. Always add acid to water slowly and with cooling.[21]

Protocol 3: Catalytic Air Oxidation

This method reflects industrial processes where toluene is oxidized using air in the presence of a transition metal catalyst, typically cobalt or manganese salts.[10][22] It is considered a "greener" alternative due to the use of air as the ultimate oxidant. This protocol provides a conceptual laboratory framework.

Materials and Reagents:

  • Toluene derivative

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) or similar cobalt/manganese salt

  • Acetic Acid (solvent)

  • High-pressure reaction vessel (autoclave) with gas inlet and pressure gauge

Step-by-Step Methodology:

  • Reaction Setup: Charge a high-pressure autoclave with the toluene derivative, a catalytic amount of the cobalt salt (e.g., 0.1-1 mol%), and acetic acid as the solvent.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with compressed air or pure oxygen to the desired pressure (e.g., 1 MPa).[11]

  • Heating: Heat the mixture to the target temperature (e.g., 150-170°C) with vigorous stirring.[11] The reaction progress can be monitored by taking samples and analyzing them via GC or HPLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • Transfer the reaction mixture and concentrate it under reduced pressure to remove the bulk of the acetic acid.

    • The resulting crude product can be purified by recrystallization from a suitable solvent.

Safety Precautions:

  • Reactions at high temperature and pressure must be conducted in appropriate, certified equipment behind a safety shield.

  • The use of pure oxygen with organic compounds at high temperatures creates a significant explosion risk.[17] Ensure the reaction conditions are outside the explosive limits.

General Experimental Workflow and Product Characterization

The overall process for any of these protocols can be summarized in a general workflow.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup 1. Reaction Setup React 2. Reflux / Heating Setup->React Quench 3. Quenching React->Quench Filter 4. Filtration / Extraction Quench->Filter Precipitate 5. Acidification / Precipitation Filter->Precipitate Isolate 6. Isolate Crude Product Precipitate->Isolate Purify 7. Recrystallization Isolate->Purify Characterize 8. Characterization Purify->Characterize

Figure 2: Standard Laboratory Workflow for Oxidation and Purification.

Confirmation of the benzoic acid derivative's identity and purity is achieved through standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a crystalline solid.

  • Infrared (IR) Spectroscopy: Successful oxidation will show two characteristic peaks:

    • A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1700-1725 cm⁻¹.

    • A very broad absorption band for the hydroxyl (O-H) stretch of the carboxylic acid, appearing between 2500-3300 cm⁻¹.[23]

  • ¹H NMR Spectroscopy:

    • Disappearance of the singlet corresponding to the benzylic protons (Ar-CH₃) of the starting material (typically ~2.4 ppm).

    • Appearance of a very broad singlet far downfield (typically >10 ppm) for the acidic carboxylic acid proton (Ar-COOH).[24]

    • Aromatic protons will typically show shifts in the 7.4-8.2 ppm range.[24][25]

  • ¹³C NMR Spectroscopy:

    • Appearance of a peak for the carboxylic acid carbon (C=O) in the 165-175 ppm range.[24][26]

References

  • Vertex AI Search. (2014, August 31).
  • Quora. (2018, February 15).
  • ACS Publications. (2021, July 20). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids.
  • OnePetro. The oxidation of aromatic hydrocarbons to carboxylic acids and phenols | World Petroleum Congress (WPC).
  • Scribd. (2016, June 21).
  • ScienceDirect. (2005, October 26). Gas phase catalytic partial oxidation of toluene in a microchannel reactor.
  • Google Patents. (2017, February 2).
  • Hobby Chemistry - WordPress.com. (2015, March 29).
  • Redox. (2021, November 4).
  • Alfa Chemistry.
  • ResearchGate.
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
  • ResearchGate. Direct Oxidation of Toluene to Benzoic Acid with Molecular Oxygen over Manganese Oxides | Request PDF.
  • International Enviroguard. (2021, June 9). How to Safely Work with Toluene.
  • MDPI. Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface.
  • YouTube. (2017, September 2).
  • Chemistry Stack Exchange. (2024, July 17).
  • ResearchGate.
  • Organic Syntheses Procedure. nortricyclanone.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Kirihara, M., et al. (2022).
  • VelocityEHS. (2014, October 8).
  • CCOHS. Toluene.
  • MDPI.
  • SAFETY D
  • Google Patents. US4137259A - Catalytic gas phase oxidation of toluene to benzaldehyde and/or benzoic acid.
  • Organic Chemistry Portal. Chromium Trioxide (CrO 3 ).
  • Organic Syntheses Procedure.
  • Scilit.
  • Wikipedia.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH.
  • Organic Chemistry Portal.
  • Alfa Chemistry.
  • Chemistry Stack Exchange. (2012, April 26).
  • Organic Chemistry Tutor.
  • The Royal Society of Chemistry.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • ChemicalBook. Benzoic acid(65-85-0) 1H NMR spectrum.
  • Chemistry LibreTexts. (2020, July 1). 19.
  • Wikipedia.
  • Scribd.
  • PubMed. (2000). Understanding C-H bond oxidations: H.
  • MDPI. (2022, July 9).
  • ACS Publications. (2021, July 20).
  • ResearchGate.
  • Reaction Chemistry & Engineering (RSC Publishing). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor.

Sources

Methoxyethoxymethyl (MEM) Protecting Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Organic Synthesis and Drug Development

Introduction

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. The Methoxyethoxymethyl (MEM) ether is a highly versatile and widely employed protecting group for alcohols, prized for its unique stability profile and selective deprotection conditions. Unlike its simpler counterparts, such as the methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers, the MEM group offers a distinct advantage due to the presence of the β-methoxyethyl moiety. This structural feature allows for its facile cleavage under conditions that leave many other protecting groups intact, a property that is particularly valuable in the synthesis of complex, polyfunctional molecules.

This application note provides an in-depth guide to the chemistry of the MEM protecting group, detailing its mechanism of action, application scope, and providing robust, field-tested protocols for its installation and removal. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively implement the MEM group in their synthetic strategies.

Chemical Properties and Advantages of the MEM Group

The MEM group, with its CH₃OCH₂CH₂OCH₂- structure, is an acetal that imparts specific and advantageous properties to the molecule it protects.

Key Advantages:

  • Acid Stability: The MEM group is stable to a wide range of acidic conditions that would typically cleave other acetal-type protecting groups like tetrahydropyranyl (THP). This stability is attributed to the electron-withdrawing inductive effect of the β-oxygen atom, which destabilizes the incipient oxocarbenium ion intermediate required for acid-catalyzed hydrolysis.

  • Base and Nucleophile Stability: It is robust under strongly basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides) and is unreactive towards most nucleophiles and common oxidizing and reducing agents.

  • Orthogonal Deprotection: The most significant advantage of the MEM group is its selective removal in the presence of other acid-labile or base-labile protecting groups. This is typically achieved using Lewis acids, often via chelation control.

  • Increased Solubility: The ethereal nature of the MEM group can enhance the solubility of complex intermediates in organic solvents.

Mechanism of Protection and Deprotection

A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Protection of Alcohols

The introduction of the MEM group onto an alcohol is typically accomplished via an SN2 reaction. The alcohol is first deprotonated with a non-nucleophilic base to form an alkoxide, which then displaces the chloride from Methoxyethoxymethyl chloride (MEM-Cl). The choice of base is critical; sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly employed to prevent side reactions with the electrophilic MEM-Cl.[1][2] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM).

Protection_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base (e.g., DIPEA) Salt [Base-H]⁺Cl⁻ MEMOR MEM-Protected Alcohol (R-O-MEM) Alkoxide->MEMOR Nucleophilic Attack MEMCl MEM-Cl MEMCl->MEMOR

Caption: Mechanism of MEM protection of an alcohol.

Deprotection of MEM Ethers

The cleavage of the MEM group is its most defining and synthetically useful feature. This is typically achieved with Lewis acids, which coordinate to the oxygen atoms of the MEM group, facilitating its removal.[3] The presence of the second oxygen atom in the ethoxyethyl side chain allows for bidentate chelation with the Lewis acid, forming a stable five-membered ring intermediate. This chelation significantly enhances the lability of the acetal compared to a MOM ether, enabling selective deprotection.[4]

Common Lewis acids for this purpose include zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), titanium tetrachloride (TiCl₄), and cerium(III) chloride (CeCl₃).[4][5] The reaction proceeds via the formation of an oxonium ion, which subsequently fragments to release the free alcohol, formaldehyde, and a methoxyethanol-Lewis acid complex.

Deprotection_Mechanism cluster_deprotection Lewis Acid-Mediated Deprotection MEMOR MEM-Protected Alcohol (R-O-MEM) ChelatedIntermediate Chelated Intermediate MEMOR->ChelatedIntermediate Coordination LewisAcid Lewis Acid (e.g., ZnBr₂) LewisAcid->ChelatedIntermediate OxoniumIon Oxonium Ion ChelatedIntermediate->OxoniumIon Cleavage ROH Deprotected Alcohol (R-OH) OxoniumIon->ROH Fragmentation Byproducts Byproducts (Formaldehyde, etc.) OxoniumIon->Byproducts

Caption: Lewis acid-mediated deprotection of a MEM ether via chelation.

Comparative Data and Reaction Conditions

The choice of reagents and conditions for the protection and deprotection of alcohols with the MEM group can be tailored to the specific substrate and the overall synthetic strategy. The following tables provide a summary of typical conditions and yields.

Table 1: Protection of Alcohols using MEM-Cl

Substrate (Alcohol)Reagents and ConditionsSolventTime (h)Yield (%)Reference
Primary AlcoholMEM-Cl (1.5 eq.), DIPEA (1.5 eq.), 25 °CCH₂Cl₂5~80-95[3]
Secondary AlcoholMEM-Cl (1.5 eq.), DIPEA (2.0 eq.), 25 °CCH₂Cl₂12-24~85[2]
PhenolMEM-Cl (1.2 eq.), DIPEA (1.5 eq.), 0 °C to rtCH₂Cl₂3~90[2]

Table 2: Deprotection of MEM-Protected Alcohols

Lewis AcidConditionsSolventTimeYield (%)Reference
ZnBr₂2-3 eq., rtCH₂Cl₂1-3 h85-95[1]
CeCl₃·7H₂O0.5 eq., refluxCH₃CN1-2 h90-98[5]
TiCl₄1.1 eq., -78 °CCH₂Cl₂0.5-1 h80-90[3]
MgBr₂·OEt₂3 eq., rtEt₂O2-4 h85-95[6]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates. It is essential to monitor the progress of the reactions by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for the Protection of a Primary Alcohol with MEM-Cl

This protocol describes a standard procedure for the protection of a primary alcohol using MEM-Cl and DIPEA.

Materials:

  • Primary alcohol

  • Methoxyethoxymethyl chloride (MEM-Cl)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Protection_Workflow Start Dissolve Alcohol in Anhydrous DCM Add_Base Add DIPEA Start->Add_Base Add_MEMCl Add MEM-Cl Dropwise at 0 °C Add_Base->Add_MEMCl Stir Stir at Room Temperature (Monitor by TLC) Add_MEMCl->Stir Quench Quench with Saturated NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Experimental workflow for MEM protection of an alcohol.

Step-by-Step Procedure:

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MEM-protected alcohol.

Protocol 2: Selective Deprotection of a MEM Ether using Zinc Bromide

This protocol details the cleavage of a MEM ether using zinc bromide, a commonly used and effective Lewis acid for this transformation.

Materials:

  • MEM-protected alcohol

  • Zinc bromide (ZnBr₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Deprotection_Workflow Start Dissolve MEM-Protected Alcohol in Anhydrous DCM Add_ZnBr2 Add ZnBr₂ in Portions Start->Add_ZnBr2 Stir Stir at Room Temperature (Monitor by TLC) Add_ZnBr2->Stir Quench Quench with Saturated NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Experimental workflow for ZnBr₂-mediated MEM deprotection.

Step-by-Step Procedure:

  • Dissolve the MEM-protected alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • To the stirred solution, add zinc bromide (ZnBr₂) (2.0-3.0 eq.) in one portion or portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography.

Protocol 3: Mild and Selective Deprotection of a MEM Ether using Cerium(III) Chloride

This protocol outlines the use of cerium(III) chloride heptahydrate for the mild and highly selective cleavage of MEM ethers, which is particularly useful for substrates containing other acid-sensitive protecting groups.[5]

Materials:

  • MEM-protected alcohol

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Step-by-Step Procedure:

  • To a solution of the MEM-protected alcohol (1.0 eq.) in acetonitrile (CH₃CN), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.5 eq.).

  • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the protection reaction is sluggish or incomplete, consider using a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. However, exercise caution as NaH is highly reactive. The addition of a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction with MEM-Cl.

  • Difficult Deprotection: For sterically hindered MEM ethers or less reactive substrates, increasing the amount of Lewis acid or elevating the temperature may be necessary. Alternatively, a stronger Lewis acid such as TiCl₄ at low temperature can be employed, although this may affect other functional groups.

  • Selectivity Issues: When performing a MEM deprotection in the presence of other acid-labile groups (e.g., silyl ethers, THP), the mild conditions offered by CeCl₃·7H₂O are often superior.[5] Careful screening of Lewis acids and reaction conditions is crucial to achieve the desired orthogonality.

  • Work-up Complications: The aqueous work-up after Lewis acid-mediated deprotection can sometimes lead to emulsions. The addition of a saturated solution of Rochelle's salt (potassium sodium tartrate) can help to break up these emulsions by chelating with the metal ions.

Conclusion

The methoxyethoxymethyl (MEM) protecting group is a powerful tool in the arsenal of the synthetic organic chemist. Its unique combination of stability and selective lability under Lewis acidic conditions provides a high degree of control and flexibility in the design of complex synthetic routes. By understanding the underlying mechanisms and having access to robust protocols, researchers can confidently employ the MEM group to navigate the challenges of modern organic synthesis and accelerate the development of novel therapeutics and other advanced materials.

References

  • Corey, E. J.; Gras, J.-L.; Ulrich, P. A new general method for protection of the hydroxyl function. Tetrahedron Letters1976, 17 (11), 809-812. [Link]
  • Sabitha, G.; Babu, R. S.; Rajkumar, M.; Srividya, R.; Yadav, J. S. A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters2001, 3 (8), 1149–1151. [Link]
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
  • Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]
  • Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]
  • Kim, S.; Kee, I. S.; Lee, S. Selective cleavage of acetals with ZnBr2 in dichloromethane. Tetrahedron Letters1991, 32 (25), 3395-3398. [Link]
  • Williams, D. R.; Sit, S. Y. Total synthesis of (+)-breynolide. Journal of the American Chemical Society1984, 106 (10), 2949–2954. [Link]
  • Wikipedia. N,N-Diisopropylethylamine. [Link]
  • Lee, H. M.; Nieto-Oberhuber, C.; Shair, M. D. Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. Organic Letters2008, 10 (23), 5259–5262. [Link]

Sources

Alkylation of Hydroxybenzoic Acids: A Detailed Guide to Synthesis and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setup for the alkylation of hydroxybenzoic acids. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering a robust framework for procedural design, troubleshooting, and optimization. The protocols and insights presented herein are grounded in established chemical literature and best practices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Alkylated Hydroxybenzoic Acids

Hydroxybenzoic acids and their alkylated derivatives are privileged scaffolds in medicinal chemistry, materials science, and the food and cosmetic industries. The strategic introduction of an alkyl group onto either the phenolic oxygen (O-alkylation) or the aromatic ring (C-alkylation) can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. For instance, the O-alkylation of 4-hydroxybenzoic acid is a key step in the synthesis of parabens, which are widely used as preservatives. Understanding the nuances of these alkylation reactions is therefore paramount for the rational design of novel compounds.

This guide will focus primarily on the O-alkylation of the phenolic hydroxyl group, a common and highly useful transformation. The principles of regioselectivity between O- and C-alkylation will also be discussed, providing a framework for controlling the reaction outcome.

Foundational Principles: O-Alkylation vs. C-Alkylation

The alkylation of a hydroxybenzoic acid presents a classic case of competitive reactivity between the phenoxide oxygen and the electron-rich aromatic ring. The phenoxide anion, formed by deprotonation of the phenolic hydroxyl group, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions.[1]

The outcome of the reaction is governed by a delicate interplay of several factors, including the nature of the solvent, the counter-ion, the alkylating agent, and the temperature. This principle is often explained by Hard and Soft Acid and Base (HSAB) theory. The phenoxide oxygen is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophiles.

  • O-Alkylation is Favored by:

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile): These solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom highly nucleophilic.[1]

    • Conditions that promote dissociation of the ion pair.

    • Primary alkyl halides , which are good substrates for Sₙ2 reactions.[2]

  • C-Alkylation is Favored by:

    • Protic solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the ring carbons more accessible for attack.[1]

    • High temperatures , which favor the thermodynamically more stable C-alkylated product.

    • Conditions that lead to a more covalent character of the oxygen-counter-ion bond.

For the purposes of synthesizing alkyl ethers of hydroxybenzoic acids, reaction conditions are typically chosen to strongly favor O-alkylation. The Williamson ether synthesis is the most common and reliable method for achieving this transformation.[3][4]

Core Methodologies for O-Alkylation

Two primary methods are widely employed for the O-alkylation of hydroxybenzoic acids: the Williamson Ether Synthesis and the Mitsunobu Reaction.

The Williamson Ether Synthesis

This classical Sₙ2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, displacing the halide and forming an ether.[5]

Mechanism:

  • Deprotonation: A base is used to abstract the acidic phenolic proton, generating a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of the alkyl halide in an Sₙ2 fashion.

Williamson_Ether_Synthesis

The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for forming ethers from alcohols under milder, neutral conditions. It is particularly useful for substrates that are sensitive to the basic conditions of the Williamson synthesis.[6][7] The reaction involves an alcohol (in this case, the phenolic hydroxyl group), a pronucleophile (an acidic component, though in this context the phenol acts as the nucleophile), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanism: The mechanism is complex but essentially involves the activation of the alcohol by PPh₃ and DEAD to form a good leaving group, which is then displaced by a nucleophile.[6] For ether synthesis with a phenol, the phenol itself acts as the nucleophile attacking an activated primary or secondary alcohol.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the O-alkylation of 4-hydroxybenzoic acid as a representative example.

Protocol 1: O-Alkylation of 4-Hydroxybenzoic Acid via Williamson Ether Synthesis

This protocol is a robust and widely applicable method for the synthesis of alkyl 4-(alkoxy)benzoates.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Hydroxybenzoic Acid138.121.38 g101.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g202.0
Alkyl Bromide (e.g., Benzyl Bromide)171.041.88 g (1.31 mL)111.1
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL--
Ethyl Acetate-~150 mL--
1 M Hydrochloric Acid (HCl)-~50 mL--
Saturated Sodium Chloride (Brine)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Instrumentation:

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Analytical balance

  • Glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (1.38 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: While stirring, add the alkyl bromide (11 mmol, 1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Pour the reaction mixture into a beaker containing 100 mL of cold water. c. Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl. This step ensures that any unreacted carboxylic acid is protonated. d. Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Workflow

Phase Transfer Catalysis (PTC) for Enhanced Efficiency

Phase transfer catalysis can be a greener and more efficient alternative, often allowing for the use of less hazardous solvents and lower reaction temperatures.[9][10] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[11]

Key Advantages of PTC:

  • Avoids the need for expensive, anhydrous polar aprotic solvents.

  • Can increase reaction rates.

  • Simplifies work-up procedures.

Analytical Monitoring and Characterization

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the reaction progress and can help identify the formation of byproducts.[12][13][14]

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information about the purified product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the phenolic -OH stretch and the appearance of the ether C-O stretch.

  • Melting Point: A sharp melting point is a good indicator of purity for solid products.[15]

Safety and Handling Precautions

Alkylating agents, such as alkyl halides, are often toxic, mutagenic, and/or carcinogenic.[16][17] It is imperative to handle these reagents with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18][19]

  • Engineering Controls: All manipulations involving volatile and hazardous reagents should be performed in a well-ventilated chemical fume hood.[19]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The alkylation of hydroxybenzoic acids is a fundamental transformation in organic synthesis. The Williamson ether synthesis remains the workhorse for O-alkylation due to its reliability and broad applicability. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired ether products can be achieved. Understanding the principles of regioselectivity and having robust analytical methods for monitoring and characterization are key to successful and reproducible experimentation. Always prioritize safety by adhering to established guidelines for handling hazardous chemicals.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis.
  • YouTube. (2023, January 10). Williamson ether synthesis | Preparation of Anisole from Phenol.
  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. (n.d.).
  • Sato, T., Sekiguchi, G., Adschiri, T., Smith, R. L., Jr., & Arai, K. (2002). Regioselectivity of phenol alkylation in supercritical water. RSC Publishing.
  • ResearchGate. (n.d.). A simple method for chemoselective phenol alkylation. Request PDF.
  • Alkylation of phenol: a mechanistic view. (n.d.). PubMed - NIH.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.).
  • Mitsunobu Reaction - Common Conditions. (n.d.).
  • Paho.org. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • ResearchGate. (n.d.). An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes.
  • Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.
  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View.
  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Benchchem. (n.d.). Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Regio-divergent alkylation of phenols and naphthol with α-aryl-α-diazoesters catalysed by a Au-catalyst.⁶³.
  • ACS Publications. (n.d.). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Inorganic Chemistry.
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.).
  • NIH. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes.
  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
  • Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • ANALYTICAL METHODS. (n.d.).
  • Trost, B. M., & Toste, F. D. (n.d.). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society.
  • Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID.
  • Benchchem. (n.d.). HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (n.d.).
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • OSTI.gov. (n.d.). Recovery of p-Hydroxybenzoic Acid from Cu-Catalyzed Alkaline Hydrogen Peroxide Pretreatment of Hybrid Poplar.
  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International.
  • ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • NIH. (n.d.). Alkali metal salts of 4-hydroxybenzoic acid: a structural and educational study. PMC.
  • HSE. (n.d.). Safe handling of cytotoxic drugs in the workplace.
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction.
  • eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs.
  • UW Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.

Sources

Application Notes and Protocols: Benzoic Acid Derivatives as Versatile Scaffolds for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the design of potent and selective enzyme inhibitors. Its derivatives have demonstrated significant inhibitory activity against a diverse range of enzymes implicated in various pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the application of benzoic acid derivatives as enzyme inhibitors. It delves into the mechanistic principles, structure-activity relationships (SAR), and detailed experimental protocols for evaluating their inhibitory potential against key enzyme targets such as tyrosinase, carbonic anhydrase, and xanthine oxidase. The protocols are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor and reproducibility.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have been extensively explored in drug discovery.[3] The versatility of the benzoic acid scaffold lies in its ability to be readily functionalized at various positions on the benzene ring. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates the molecule's interaction with the target enzyme's active site.[4] Understanding the structure-activity relationships (SAR) is therefore paramount in the rational design of potent and selective inhibitors.[4] The general mechanism of action for many benzoic acid derivatives involves their ability to penetrate cellular membranes and disrupt intracellular pH and key enzymatic processes.[5][6]

Key Enzyme Targets and Inhibitory Mechanisms

Benzoic acid derivatives have been successfully employed to target a wide array of enzymes. This section will focus on three prominent examples: tyrosinase, carbonic anhydrase, and xanthine oxidase, highlighting the therapeutic relevance and the specific inhibitory mechanisms of benzoic acid-based compounds.

Tyrosinase Inhibition: Modulating Melanin Biosynthesis

Therapeutic Rationale: Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[7] Its inhibition is a critical strategy for the treatment of hyperpigmentation disorders and has applications in the cosmetic industry for skin whitening.[8]

Mechanism of Inhibition: Benzoic acid derivatives can inhibit tyrosinase through various mechanisms, including competitive and non-competitive inhibition.[9] They can chelate the copper ions in the active site or bind to allosteric sites, inducing conformational changes that reduce the enzyme's catalytic efficiency.[8]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl and Amino Substituents: The position and number of hydroxyl and amino groups on the benzoic acid ring significantly influence inhibitory potency. For instance, certain aminobenzoic acids have shown non-competitive inhibition of tyrosinase.[9]

  • Ester and Amide Derivatives: Conversion of the carboxylic acid group to esters or amides can enhance activity. Studies have shown that specific synthesized ester and amide derivatives of benzoic acid exhibit potent tyrosinase inhibition, with some compounds being more effective than the standard inhibitor, kojic acid.[7][10]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of benzoic acid derivatives on mushroom tyrosinase activity.

Tyrosinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Benzoic Acid Derivative Stock Solution (in DMSO) A1 Add Buffer, Tyrosinase, and Inhibitor to 96-well plate P1->A1 P2 Prepare Mushroom Tyrosinase Solution (in Phosphate Buffer) P2->A1 P3 Prepare L-DOPA Substrate Solution (in Phosphate Buffer) A3 Initiate reaction by adding L-DOPA P3->A3 P4 Prepare Phosphate Buffer (pH 6.8) P4->A1 A2 Pre-incubate at 25°C for 10 min A1->A2 A2->A3 A4 Measure absorbance at 475 nm kinetically for 20 min A3->A4 D1 Calculate initial reaction rates (V) A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 value D2->D3 D4 Perform Kinetic Analysis (Lineweaver-Burk plot) D3->D4

Caption: Workflow for Tyrosinase Inhibition Assay.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Benzoic acid derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a working solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer immediately before use.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of tyrosinase solution.

    • Include wells for a negative control (solvent only) and a positive control (e.g., kojic acid).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.[11]

Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies

Therapeutic Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] CA inhibitors are used in the treatment of glaucoma, epilepsy, and have potential applications as anticancer and anti-infective agents.[13][14]

Mechanism of Inhibition: Benzoic acid derivatives can act as CA inhibitors, often through a non-competitive mechanism.[15] They can bind to the zinc ion in the active site or to nearby residues, disrupting the catalytic cycle.

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern: The inhibitory activity of benzoic acid derivatives against CAs is highly dependent on the substitution pattern on the aromatic ring.[13]

  • Sulfonamide Moiety: The incorporation of a sulfonamide group, a well-known zinc-binding group, into the benzoic acid scaffold can lead to potent CA inhibitors.[14][16]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring the inhibition of human carbonic anhydrase (hCA) II, using p-nitrophenyl acetate (p-NPA) as a substrate.

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Benzoic Acid Derivative Stock Solution (in DMSO) A1 Add Buffer, hCA II, and Inhibitor to 96-well plate P1->A1 P2 Prepare hCA II Solution (in Tris-HCl Buffer) P2->A1 P3 Prepare p-NPA Substrate Solution (in Acetonitrile) A3 Initiate reaction by adding p-NPA P3->A3 P4 Prepare Tris-HCl Buffer (pH 7.4) P4->A1 A2 Pre-incubate at room temperature for 10 min A1->A2 A2->A3 A4 Measure absorbance at 400 nm kinetically for 15 min A3->A4 D1 Calculate initial reaction rates (V) A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 value D2->D3 D4 Determine Inhibition Constant (Ki) D3->D4

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Benzoic acid derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a working solution of hCA II in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a solvent like acetonitrile.

  • Assay Setup (per well):

    • Add 170 µL of Tris-HCl buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the hCA II enzyme solution.

    • Include wells for negative and positive controls (e.g., acetazolamide).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the p-NPA solution.

  • Measurement: Immediately measure the absorbance at 400 nm kinetically for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Xanthine Oxidase Inhibition: Targeting Hyperuricemia and Gout

Therapeutic Rationale: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[17] Elevated levels of uric acid lead to hyperuricemia, a precursor to gout. XO inhibitors are the primary therapeutic agents for managing these conditions.[18]

Mechanism of Inhibition: Benzoic acid derivatives can act as mixed-type inhibitors of xanthine oxidase, binding to both the free enzyme and the enzyme-substrate complex.[19]

Structure-Activity Relationship (SAR) Insights:

  • Structural Similarity to Substrates: Derivatives designed to mimic the structure of the natural substrates (hypoxanthine and xanthine) can exhibit potent inhibition.

  • Substituent Effects: The nature and position of substituents on the benzoic acid ring can significantly impact inhibitory activity, with some derivatives showing nanomolar potency.[19]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric assay to measure the inhibition of xanthine oxidase by monitoring the formation of uric acid.[18]

XO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Benzoic Acid Derivative Stock Solution (in DMSO) A1 Add Buffer, XO, and Inhibitor to 96-well plate P1->A1 P2 Prepare Xanthine Oxidase Solution (in Phosphate Buffer) P2->A1 P3 Prepare Xanthine Substrate Solution (in Phosphate Buffer) A3 Initiate reaction by adding Xanthine P3->A3 P4 Prepare Phosphate Buffer (pH 7.5) P4->A1 A2 Pre-incubate at 25°C for 15 min A1->A2 A2->A3 A4 Measure absorbance at 295 nm kinetically for 10 min A3->A4 D1 Calculate initial reaction rates (V) A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 value D2->D3 D4 Perform Kinetic Analysis to determine inhibition type D3->D4

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Benzoic acid derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a working solution of xanthine oxidase in phosphate buffer.

    • Prepare a solution of xanthine in phosphate buffer.

  • Assay Setup (per well):

    • Add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution to each well.

    • Include a negative control (solvent only) and a positive control (e.g., allopurinol).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the xanthine solution to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 295 nm for 10 minutes.[18]

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • Determine the percentage of inhibition.

    • Calculate the IC50 value.[18]

General Protocol for Kinetic Analysis and Determination of Inhibition Constants

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), it is crucial to perform kinetic studies.[20]

Procedure:

  • Vary Substrate and Inhibitor Concentrations: Perform the enzyme assay with a range of substrate concentrations at several fixed inhibitor concentrations.

  • Measure Initial Velocities: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk Plots: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. The pattern of the lines will indicate the type of inhibition.[20]

  • Determine Kinetic Parameters:

    • From the plots, determine the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor.

    • Calculate the inhibition constant (Ki) using appropriate equations derived from the Michaelis-Menten equation. For competitive inhibition, a Dixon plot (1/v versus [I]) can also be used to determine Ki.[21] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mechanism of inhibition and the Km of the substrate are known.[22]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values, inhibition constants (Ki), and the type of inhibition for each tested benzoic acid derivative against the target enzyme.

Table 1: Representative Inhibitory Activity of a Benzoic Acid Derivative

Target EnzymeTest CompoundIC50 (µM)Ki (µM)Type of Inhibition
TyrosinaseCompound X15.2 ± 1.88.5 ± 0.9Non-competitive
hCA IICompound Y5.8 ± 0.62.1 ± 0.3Competitive
Xanthine OxidaseCompound Z25.4 ± 2.112.7 ± 1.5Mixed

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

Benzoic acid derivatives continue to be a rich source of novel enzyme inhibitors with significant therapeutic potential. The protocols and guidelines presented in this document provide a robust framework for researchers to explore this versatile chemical scaffold. Future efforts in this field should focus on leveraging structure-based drug design and combinatorial chemistry approaches to develop next-generation benzoic acid derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6). [Link]
  • Khan, K. M., et al. (2010). Full article: Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]
  • Mobaraki, M., et al. (2015). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase.
  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6). [Link]
  • Wadsworth, J., & Vivchar, A. (2008). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays.
  • Belani, F., et al. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science Publishers. [Link]
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]
  • Williams, B. A., & Williams, V. R. (1976). Four Convenient Methods for the Determination of Enzyme Inhibitor Constants.
  • Patsnap. (2024). What is Benzoic Acid used for?.
  • Kılıç, D., et al. (2016). Comparison of inhibition effects of some benzoic acid derivatives on sheep heart carbonic anhydrase. AIP Publishing. [Link]
  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
  • Bua, S., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • Karioti, A., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed. [Link]
  • Lopes, F. C., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • El-Sayed, M. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. [Link]
  • Kolomoets, O. S., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. [Link]
  • Jiyou Industrial. (n.d.). Mechanism of action of benzoic acid. Jiyou Industrial. [Link]
  • von Itzstein, M., et al. (1996). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 39(2), 388-391. [Link]
  • Kumar, A., et al. (2024).
  • Kumar, A., et al. (2024).
  • Warth, A. D. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410-3414. [Link]
  • Horiacha, L. M., et al. (2023). Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry, 19(4), 4-13. [Link]
  • Kumar, C. S., et al. (2013). Synthesis, screening and docking studies of benzochromone derivatives as xanthine oxidase inhibitors. Journal of Chemical and Pharmaceutical Research, 5(12), 654-660. [Link]
  • Sharma, A., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3345-3352. [Link]
  • Khan, I., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 971881. [Link]
  • Basran, J., & Harris, R. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-44. [Link]
  • Kim, D., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors.
  • ResearchGate. (n.d.). Benzoic acid-containing XO inhibitors Zhu et al.
  • Verma, A., et al. (2019).
  • Abdullah, M. P., et al. (2007). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Asian Journal of Chemistry, 19(5), 3468-3476. [Link]
  • Verma, A., et al. (2019).
  • Pérez-Villanueva, M., et al. (2020). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 25(18), 4243. [Link]
  • Li, Y., et al. (2022).

Sources

Application Notes and Protocols for Evaluating Benzoic Acid Derivatives as Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Benzoic Acid Derivatives in Antioxidant Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial molecules that can mitigate this damage by scavenging free radicals.[1][2] Benzoic acid and its derivatives, a class of phenolic compounds found abundantly in plants, have garnered significant attention for their potent antioxidant properties.[1][3]

Structurally, these compounds feature a benzene ring attached to a carboxylic acid group, often with one or more hydroxyl (-OH) or methoxy (-OCH3) groups.[1] It is the presence and positioning of these hydroxyl groups that are paramount to their antioxidant efficacy.[4][5] This guide provides a detailed exploration of the mechanisms, structure-activity relationships, and robust protocols for evaluating the antioxidant potential of benzoic acid derivatives, empowering researchers to design effective experiments and interpret their findings with confidence.

Section 1: Core Mechanisms of Antioxidant Action

The ability of benzoic acid derivatives to neutralize free radicals is primarily governed by the reactivity of their phenolic hydroxyl groups. Three predominant mechanisms describe this process[6]:

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates the hydrogen atom from a hydroxyl group to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is stabilized by resonance. Lower Bond Dissociation Enthalpy (BDE) of the O-H bond favors the HAT mechanism.[6]

  • Stepwise Electron Transfer-Proton Transfer (SET-PT): This mechanism involves two steps. First, the antioxidant donates an electron to the free radical, forming a radical cation. Subsequently, a proton is transferred to the medium. Lower Ionization Potentials (IPs) facilitate this process.[6]

  • Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first deprotonates to form an anion. This anion then donates an electron to the free radical. The SPLET mechanism is particularly favored in polar solvents.[6]

The surrounding environment significantly influences the dominant mechanism. Theoretical studies suggest that while HAT is the preferred pathway in the gas phase, SPLET is more favorable in polar (e.g., aqueous) solutions.[6]

cluster_0 Antioxidant Mechanisms of Benzoic Acid Derivatives (Ar-OH) ArOH Benzoic Acid Derivative (Ar-OH) ArO_rad Phenoxyl Radical (Ar-O●) ArOH->ArO_rad H● (HAT) ArOH_cat_rad Radical Cation (Ar-OH●+) ArOH->ArOH_cat_rad e- (SET) ArO_anion Anion (Ar-O-) ArOH->ArO_anion - H+ (SPLET) R Free Radical (R●) RH Neutralized Molecule (R-H) R->RH ArOH_cat_rad->ArO_rad - H+ ArO_anion->ArO_rad - e- e_minus Electron (e-) H_plus Proton (H+) prep 1. Reagent & Sample Preparation (DPPH, Standard, Test Compounds) incubate 2. Reaction Incubation (Mix reagents and incubate in dark) prep->incubate read 3. Spectrophotometric Reading (Measure absorbance at specific λ) incubate->read analyze 4. Data Analysis (% Inhibition, IC50 Calculation) read->analyze

Caption: General workflow for an in vitro antioxidant assay.

Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. DPPH is a violet-colored radical that, upon reduction by an antioxidant, turns into a colorless or pale yellow hydrazine. The change in absorbance, measured spectrophotometrically at ~517 nm, is proportional to the radical scavenging activity of the compound. This method was utilized to assess benzoic acid derivatives from Cassia italica. [2] Materials & Reagents:

  • DPPH (M.W. 394.32 g/mol )

  • Methanol (Analytical Grade)

  • Test Compounds (Benzoic acid derivatives)

  • Positive Control (e.g., Ascorbic Acid, Gallic Acid, BHA)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM DPPH solution in methanol. Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Causality: The solution is light-sensitive and must be protected to prevent auto-reduction.

    • Test Compound Stock Solutions: Prepare stock solutions of your benzoic acid derivatives (e.g., 1 mg/mL or 10 mM) in methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for each test compound and the positive control.

  • Assay Protocol (96-well plate):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of your sample dilutions (or positive control) to the corresponding wells.

    • Control Wells:

      • Blank: 100 µL Methanol + 100 µL Methanol.

      • Negative Control (A_control): 100 µL DPPH solution + 100 µL Methanol. This represents 0% scavenging.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. Causality: Incubation allows the scavenging reaction to reach completion. Darkness prevents light-induced degradation of DPPH.

  • Measurement:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis. A lower IC50 value indicates higher antioxidant activity.

Example Data Table:

Concentration (µg/mL)Absorbance (A_sample)% Inhibition
Control 0.8500%
6.25 0.71416.0%
12.5 0.59530.0%
25 0.44248.0%
50 0.25570.0%
100 0.11986.0%
IC50 -~26 µg/mL
Protocol 2.2: Superoxide Radical (O2•−) Scavenging Assay

Principle: Superoxide is a biologically significant radical. This assay, based on the Beauchamp and Fridovich method, generates superoxide radicals enzymatically (e.g., using a xanthine/xanthine oxidase system) or non-enzymatically (e.g., phenazine methosulfate-NADH system). [4][7]The generated radicals reduce Nitroblue Tetrazolium (NPT) to a purple-colored formazan product. An antioxidant will scavenge the superoxide radicals, thereby inhibiting the formation of formazan. The decrease in formazan formation is measured at 560 nm.

Materials & Reagents:

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • NADH (Nicotinamide adenine dinucleotide)

  • NPT (Nitroblue tetrazolium chloride)

  • PMS (Phenazine methosulfate)

  • Test Compounds and Positive Control (e.g., Quercetin)

Procedure:

  • Reagent Preparation (in buffer):

    • Prepare solutions of NADH (e.g., 468 µM), NPT (e.g., 156 µM), and PMS (e.g., 62.4 µM).

    • Prepare serial dilutions of your test compounds.

  • Assay Protocol:

    • In a 96-well plate, add in the following order:

      • 50 µL of NPT solution.

      • 50 µL of NADH solution.

      • 50 µL of the test sample dilution.

    • Initiate the reaction by adding 50 µL of PMS solution to all wells. Causality: PMS is the final component that starts the non-enzymatic generation of superoxide radicals.

    • Incubate the plate at room temperature for 5-10 minutes.

  • Measurement:

    • Measure the absorbance at 560 nm.

Data Analysis:

  • The calculation for % Inhibition and IC50 is the same as described in Protocol 2.1. The control well contains all reagents except the test sample.

Section 3: Introduction to In Vivo Antioxidant Assessment

While in vitro assays are essential for initial screening, in vivo studies are critical to understanding a compound's antioxidant effect in a complex biological system. These studies often involve inducing oxidative stress in an animal model and then measuring the effect of the test compound on various biomarkers.

Protocol 3.1: Measurement of Reduced Glutathione (GSH) in Tissue Homogenates

Principle: Glutathione is a major endogenous antioxidant. Its reduced form (GSH) can be quantified using Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which is measured at 412 nm. [8][9]A higher level of GSH after treatment with a benzoic acid derivative in an oxidative stress model suggests a protective antioxidant effect.

Materials & Reagents:

  • Animal model (e.g., Wistar rats)[8] with induced oxidative stress (e.g., via CCl4, H2O2).

  • Tissue to be analyzed (e.g., liver, kidney)[8].

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • DTNB solution.

  • Trichloroacetic acid (TCA) for protein precipitation.

Procedure:

  • Tissue Homogenate Preparation:

    • Excise the tissue of interest (e.g., liver) and wash with ice-cold saline.

    • Homogenize a known weight of the tissue in phosphate buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant, which contains the cellular components including GSH.

  • Deproteinization (Crucial Step):

    • Add an equal volume of TCA (e.g., 10%) to the supernatant to precipitate proteins. Centrifuge again and collect the clear supernatant. Causality: Proteins contain sulfhydryl groups that would interfere with the assay. TCA removes this interference.

  • Assay Protocol:

    • In a cuvette or 96-well plate, mix a volume of the deproteinized supernatant with phosphate buffer and DTNB solution. [8] * Allow the reaction to proceed for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 412 nm against a blank.

    • Quantify the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH. Results are typically expressed as µmol of GSH per gram of tissue.

Conclusion

Benzoic acid derivatives represent a promising class of natural antioxidants with significant therapeutic potential. A thorough understanding of their structure-activity relationships and the application of robust, validated protocols are essential for accurately characterizing their efficacy. The methods detailed in this guide, from rapid in vitro screening assays like DPPH to biologically relevant in vivo biomarker measurements like GSH, provide a comprehensive framework for researchers to investigate these valuable compounds. By employing a multi-faceted evaluation strategy, the scientific community can continue to unlock the full potential of benzoic acid derivatives in the development of novel treatments for oxidative stress-related diseases.

References

  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. (2022). Preprints.org.
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Archives of Applied Science Research, 4(4), 1835-1840.
  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459.
  • Antioxidant properties of benzoic acid derivatives against superoxide radical. (n.d.). ResearchGate.
  • Martín-Pozuelo, G., Gonzalez-Barrio, R., & Periago, M. J. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Plants, 12(15), 2829.
  • Ahmed, A. A., et al. (2020). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. Pakistan Journal of Pharmaceutical Sciences, 33(5), 2231-2236.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). International Journal of Creative Research Thoughts (IJCRT).
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
  • Antioxidant properties of benzoic acid derivatives against superoxide radical. (2012). Archives of Applied Science Research.
  • View of Antioxidant properties of benzoic acid derivatives against superoxide radical. (n.d.). Archives of Applied Science Research.
  • In vitro and in vivo antioxidant therapeutic evaluation of Dodonaea viscosa Jacq. (2022). bioRxiv.
  • Qi, H., et al. (2006). In vitro antioxidant activity of acetylated and benzoylated derivatives of polysaccharide extracted from Ulva pertusa (Chlorophyta). Bioorganic & Medicinal Chemistry Letters, 16(8), 2245-2248.
  • In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. (2022). PubMed Central.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI.

Sources

Application Notes & Protocols: Asymmetric Synthesis Catalyzed by Chiral Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety.[1] Asymmetric organocatalysis has emerged as a powerful platform for accessing enantiomerically enriched compounds, and within this field, chiral Brønsted acid catalysis represents a rapidly advancing frontier.[2][3] This guide provides a detailed overview of a specific, highly versatile class of organocatalysts: chiral benzoic acid derivatives. Positioned with intermediate acidity between weaker hydrogen-bond donors and strong phosphoric acids, these catalysts have carved a unique niche, enabling the activation of a distinct set of substrates.[4] We will explore the fundamental principles of their catalytic action, delve into the rational design of effective catalysts, and provide detailed, field-proven protocols for key synthetic transformations.

The Role of Benzoic Acid Derivatives in Asymmetric Catalysis

Chiral Brønsted acids function by activating electrophiles, typically through protonation or hydrogen bonding, within a well-defined chiral environment. This interaction lowers the energy of the reaction's transition state while simultaneously directing the approach of the nucleophile, thereby controlling the stereochemical outcome of the product.

1.1. Mechanism of Action: Bifunctional Activation

The efficacy of chiral benzoic acid derivatives stems from their ability to act as bifunctional catalysts. The carboxylic acid moiety serves as the Brønsted acid, activating the electrophile (e.g., an aldehyde, imine, or enone). Simultaneously, the chiral backbone of the catalyst creates a sterically constrained pocket, and the carboxylate conjugate base can participate in secondary, non-covalent interactions, such as hydrogen bonding, to orient the nucleophile.

The overall catalytic cycle typically involves:

  • Activation: The chiral benzoic acid protonates the electrophile, increasing its reactivity.

  • Stereocontrolled C-C Bond Formation: The nucleophile attacks the activated electrophile within the chiral scaffold of the catalyst, leading to the formation of the product with high enantioselectivity.

  • Catalyst Regeneration: The product is released, and the catalyst is regenerated to begin a new cycle.

The acidity of the benzoic acid is a critical parameter. It must be acidic enough to protonate the substrate but not so acidic that it inhibits catalyst turnover or promotes undesired side reactions. The pKa can be finely tuned by adding electron-withdrawing or electron-donating groups to the aromatic ring.[5][6]

sub Electrophile (E) + Nucleophile (Nu) complex Activated Complex [E-H---A---Nu] sub->complex Activation & Orientation cat Chiral Benzoic Acid Catalyst (HA) cat->complex Catalyst Binding product Enantioenriched Product (P*) complex->product C-C Bond Formation product->sub Product Release & Catalyst Regeneration product->cat

Caption: General mechanism of chiral benzoic acid catalysis.

1.2. Catalyst Design Principles

The design of an effective benzoic acid catalyst hinges on the integration of a rigid chiral scaffold that projects the carboxylic acid group into a specific orientation. Common strategies include:

  • Axially Chiral Backbones: Utilizing scaffolds like BINOL or TADDOL derivatives to create a C2-symmetric environment.

  • Amino Acid Conjugates: Attaching benzoic acid to a chiral amino acid provides a readily available and modular source of chirality.

  • Substituent Effects: Modifying the electronic properties of the benzoic acid ring (e.g., with nitro or methoxy groups) tunes the catalyst's pKa, which can be crucial for optimizing reactivity and selectivity for a specific substrate.[5]

Application: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is one of the most powerful C-C bond-forming reactions for the synthesis of complex cyclic systems.[7] Benzoic acid derivatives can act as highly effective co-catalysts in combination with chiral amines to promote enantioselective [4+2] cycloadditions.

2.1. Overview and Mechanism

In this cooperative catalytic system, a chiral secondary amine reacts with an α,β-unsaturated aldehyde (the dienophile) to form a chiral iminium ion. This transformation both activates the dienophile towards reaction and, with the aid of the chiral amine, shields one face of the molecule. The benzoic acid co-catalyst assists in this process, likely by protonating the carbonyl and facilitating the key C-C bond formation within the transition state.[8] Dichloroethane (DCE) is often the solvent of choice for these transformations.[8]

start Setup Flame-dried flask, Inert atmosphere reagents Add Catalyst, Co-catalyst (Benzoic Acid), Diene, & Solvent start->reagents cool Cool to Reaction Temp. (e.g., RT or 0°C) reagents->cool add Slowly Add Dienophile cool->add react Stir & Monitor (TLC/HPLC) add->react workup Quench Reaction & Aqueous Workup react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze

Caption: Experimental workflow for a catalyzed Diels-Alder reaction.

2.2. Protocol: Asymmetric Diels-Alder of Indoles with Methyleneindolinones

This protocol describes the synthesis of complex tetrahydrocarbazole spirooxindoles with excellent stereocontrol, as demonstrated in the literature.[8]

Materials:

  • Indole derivative (1.0 equiv)

  • Methyleneindolinone (1.2 equiv)

  • Chiral Amine Catalyst (e.g., a diarylprolinol silyl ether, 20 mol%)

  • Benzoic Acid (20 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Flame-dried glassware, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst (0.02 mmol, 20 mol%) and benzoic acid (0.02 mmol, 20 mol%).

  • Addition of Reactants: Add the indole derivative (0.1 mmol, 1.0 equiv) followed by anhydrous 1,2-dichloroethane (1.0 mL). Stir the solution for 5 minutes at room temperature.

  • Initiation: Add the methyleneindolinone (0.12 mmol, 1.2 equiv) to the stirred solution.

  • Reaction: Vigorously stir the reaction mixture at room temperature.

    • Causality Note: Maintaining an inert and anhydrous environment is critical. Moisture can hydrolyze the intermediate iminium ion and deactivate the catalytic system. Benzoic acid's role as a co-catalyst is crucial for achieving high stereocontrol; stronger acids can completely shut down the reaction.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting indole is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate gradient) to yield the desired spirooxindole product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC). Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

2.3. Performance Data
Diene (Indole Derivative)Dienophile (Methyleneindolinone)Time (h)Yield (%)ee (%)
5-MeO-IndoleN-Boc-Methyleneindolinone249599
IndoleN-Ac-Methyleneindolinone369298
5-Cl-IndoleN-Boc-Methyleneindolinone488899
Data synthesized from representative literature values.[8]
Application: The Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, potentially generating two new stereocenters.[9] Benzoic acid and its derivatives can serve as crucial additives or co-catalysts, enhancing both the rate and stereoselectivity of proline-catalyzed aldol reactions.[5][10]

3.1. Overview and Mechanism

In the classic proline-catalyzed aldol reaction, proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde. Theoretical studies have shown that benzoic acid plays two key roles in this process:

  • Proton Transfer: It assists in the proton transfer steps, particularly in the formation of the enamine from the imine intermediate.

  • Nitro Group Activation: In reactions involving nitroolefins, the benzoic acid can activate the nitro group via hydrogen bonding, facilitating the nucleophilic attack.[5]

The pKa of the benzoic acid derivative is a determining factor for its efficacy, with different substituted benzoic acids leading to significantly different yields and reaction rates.[5]

3.2. Protocol: Proline-Catalyzed Aldol Reaction with Benzoic Acid Additive

This protocol is a general guide for the direct asymmetric aldol reaction between a ketone and an aldehyde, where benzoic acid is used to accelerate the reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (5.0-10.0 equiv, often used as solvent or co-solvent)

  • (S)-Proline (20-30 mol%)

  • Benzoic Acid (or a substituted derivative, 20-30 mol%)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, anhydrous Na₂SO₄

Procedure:

  • Setup: To a reaction vial, add the aldehyde (0.5 mmol, 1.0 equiv), (S)-proline (0.15 mmol, 30 mol%), and benzoic acid (0.15 mmol, 30 mol%).

  • Addition of Reagents: Add the ketone (5.0 mmol, 10.0 equiv) and the primary solvent (if not neat, e.g., 1.0 mL DMSO).

  • Reaction: Stir the mixture at room temperature.

    • Causality Note: The excess of the ketone pushes the equilibrium towards product formation and ensures the enamine is readily generated. Benzoic acid acts as a Brønsted acid co-catalyst, accelerating the turnover-limiting enamine formation step.[5] The choice of solvent is critical, as proline has poor solubility in many common organic solvents.[10][11]

  • Monitoring: Monitor the reaction by TLC or by taking aliquots for ¹H NMR analysis.

  • Workup: Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate gradient) to obtain the pure β-hydroxy ketone.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

3.3. Performance Data
KetoneAldehydeBenzoic Acid AdditiveYield (%)dr (anti:syn)ee (anti, %)
Cyclohexanone4-NitrobenzaldehydeBenzoic Acid>9595:599
AcetoneBenzaldehydep-Nitrobenzoic Acid75-78
Cyclopentanone4-Chlorobenzaldehydeo-Chlorobenzoic Acid>9590:1097
Data synthesized from representative literature values.[5][10][11]
References
  • The role of benzoic acid in proline-catalyzed asymmetric michael addition: A density functional theory study. (2012).
  • Asymmetric Catalysis of Diels Alder Reactions with in Situ Generated Heterocyclic ortho-Quinodimethanes. (2011). ElectronicsAndBooks. [Link]
  • Chiral Brønsted acids for asymmetric organoc
  • Asymmetric Brønsted acid catalysis with chiral carboxylic acids. (2017). RSC Publishing. [Link]
  • Benzoic Acid and Derivatives. (n.d.).
  • Chiral Brønsted Acids for Asymmetric Organocatalysis. (n.d.).
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. [Link]
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020).
  • Catalytic Asymmetric Diels-Alder Reactions. (n.d.).
  • The Significance of Chirality in Drug Design and Development. (2016). PMC - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. My approach is built on explaining the fundamental chemical principles behind each step, providing you with the knowledge to not only follow a protocol but to adapt and optimize it for your specific laboratory conditions.

I. Overview of the Synthetic Strategy

The most reliable and common route to synthesizing this compound involves a three-step sequence starting from 3-hydroxybenzoic acid. The core of this synthesis is the Williamson ether synthesis , a robust SN2 reaction for forming ethers.[1][2] However, the bifunctional nature of the starting material (containing both a phenolic hydroxyl and a carboxylic acid group) necessitates a protection/deprotection strategy to ensure selective alkylation of the phenol.

The carboxylic acid proton is significantly more acidic than the phenolic proton. Therefore, in the presence of a base, the carboxylate anion would form preferentially. This anion is a poor nucleophile and would not participate in the desired etherification reaction. To overcome this, we first protect the carboxylic acid as a methyl ester. Following the successful etherification of the phenolic hydroxyl group, the ester is hydrolyzed back to the carboxylic acid to yield the final product.[3][4]

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection SM 3-Hydroxybenzoic Acid Intermediate1 Methyl 3-hydroxybenzoate SM->Intermediate1 Fischer Esterification Intermediate2 Methyl 3-(2-Methoxyethoxy) -benzoate Intermediate1->Intermediate2 Williamson Ether Synthesis Product 3-(2-Methoxyethoxy) -benzoic acid Intermediate2->Product Saponification

Caption: Overall 3-step synthetic workflow.

II. Optimized Experimental Protocol

This protocol provides a robust method for the three-step synthesis, with expected yields and purification guidelines.

Step 1: Protection via Fischer Esterification
  • Objective: To convert 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate.

  • Reaction: 3-Hydroxybenzoic acid + Methanol --(H+)--> Methyl 3-hydroxybenzoate + H₂O

  • Procedure:

    • To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).

    • Add 120 mL of anhydrous methanol. Stir until the solid is mostly dissolved.

    • Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • After completion, cool the flask to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: effervescence), and finally 100 mL of brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate as an off-white solid. The product is often pure enough for the next step, but can be recrystallized if necessary.[5]

Step 2: Williamson Ether Synthesis
  • Objective: To etherify the phenolic hydroxyl group of methyl 3-hydroxybenzoate.

  • Reaction: Methyl 3-hydroxybenzoate + 2-Methoxyethyl bromide --(Base)--> Methyl 3-(2-methoxyethoxy)benzoate

  • Procedure:

    • In a 500 mL round-bottom flask, combine methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol), and finely pulverized anhydrous potassium carbonate (K₂CO₃) (18.2 g, 131.5 mmol, 2.0 eq).[3][6]

    • Add 200 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Add 2-methoxyethyl bromide (8.0 mL, 85.4 mmol, 1.3 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours. Monitor by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into 600 mL of ice-cold deionized water. A precipitate or oil may form.

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic extracts and wash with water (2 x 150 mL) and brine (1 x 150 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 3: Deprotection via Saponification
  • Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

  • Reaction: Methyl 3-(2-methoxyethoxy)benzoate + NaOH --(H₂O/MeOH)--> Sodium 3-(2-methoxyethoxy)benzoate --(H+)--> this compound

  • Procedure:

    • Dissolve the purified methyl 3-(2-methoxyethoxy)benzoate (e.g., 10.0 g, 47.6 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.[7]

    • Add a solution of sodium hydroxide (NaOH) (3.8 g, 95.2 mmol, 2.0 eq) in 40 mL of deionized water.[7]

    • Heat the mixture to reflux for 2-3 hours. Monitor by TLC until the ester starting material is no longer visible.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

    • Acidify the solution to a pH of 1-2 by the dropwise addition of 6M hydrochloric acid (HCl). A white precipitate will form.

    • Collect the precipitate by vacuum filtration, wash the solid with cold deionized water (3 x 30 mL), and dry in a vacuum oven to obtain the final product, this compound.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Flow start Low Overall Yield q1 Which step has low yield? start->q1 step1 Step 1: Esterification q1->step1 Step 1 step2 Step 2: Etherification q1->step2 Step 2 step3 Step 3: Saponification q1->step3 Step 3 sol1a Incomplete reaction? - Increase reflux time - Check acid catalyst amount step1->sol1a sol1b Product loss during workup? - Ensure complete extraction - Avoid overly aggressive base wash step1->sol1b sol2a Incomplete deprotonation? - Use anhydrous K₂CO₃ - Ensure K₂CO₃ is finely ground - Consider stronger base (e.g., NaOH) step2->sol2a sol2b Poor alkylating agent? - Use fresh reagent - Consider bromide or iodide analog step2->sol2b sol2c Suboptimal conditions? - Use anhydrous polar aprotic solvent (DMF) - Increase temperature or time step2->sol2c sol3a Incomplete hydrolysis? - Increase reflux time - Add more NaOH eq. step3->sol3a sol3b Product loss during workup? - Ensure pH is ~1-2 for full precipitation - Chill thoroughly before filtration step3->sol3b

Caption: A logical flow for troubleshooting low yield issues.

Troubleshooting Q&A

Q1: My esterification (Step 1) yield is low. What went wrong?

  • Possible Cause 1: Incomplete Reaction. Fischer esterification is an equilibrium-driven process. To drive it towards the product, a large excess of the alcohol (methanol) is used. Ensure you are using anhydrous methanol, as water will push the equilibrium back towards the starting materials. If the reaction stalls, you can try extending the reflux time or adding a slight excess of the acid catalyst.[4]

  • Possible Cause 2: Loss during Workup. During the aqueous workup, the sodium bicarbonate wash is crucial for neutralizing the acid catalyst. However, if your product, methyl 3-hydroxybenzoate, is slightly water-soluble, overly aggressive or multiple washes can lead to product loss. Ensure your extractions are thorough to recover all dissolved product from the aqueous layers.

Q2: The Williamson ether synthesis (Step 2) is not working or the yield is poor.

  • Possible Cause 1: Ineffective Deprotonation. This is the most common failure point. The base must be strong enough and present in sufficient quantity (at least 2 equivalents to neutralize the phenol and any trace water/acid) to generate the phenoxide nucleophile.

    • Solution: Use anhydrous potassium carbonate and ensure it is finely powdered to maximize its surface area and reactivity.[8] Ensure all your reagents and glassware are scrupulously dry, as water will consume the base.

  • Possible Cause 2: Poor Alkylating Agent Reactivity. The reaction proceeds via an SN2 mechanism.[1] The reactivity of the leaving group is critical. The order of reactivity is I > Br > Cl.[9] If you are using 2-methoxyethyl chloride and getting low yields, switching to 2-methoxyethyl bromide will significantly increase the reaction rate. Also, ensure the alkylating agent is not old or degraded.

  • Possible Cause 3: Incorrect Solvent Choice. The solvent plays a critical role in SN2 reactions. Protic solvents (like ethanol or water) can solvate and stabilize the phenoxide nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent like DMF or DMSO.[10] These solvents solvate the cation (K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, dramatically accelerating the reaction.[11]

Q3: I see multiple spots on my TLC plate after the etherification step.

  • Possible Cause 1: Unreacted Starting Material. This points to issues discussed in Q2 (incomplete deprotonation, poor alkylating agent, etc.).

  • Possible Cause 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, side product).[1]

    • Solution: Polar aprotic solvents like DMF strongly favor the desired O-alkylation. Running the reaction at the lowest effective temperature can also help minimize side reactions.

  • Possible Cause 3: Elimination (E2) of the Alkyl Halide. While less common with primary halides, if the reaction is run at excessively high temperatures, some elimination of the 2-methoxyethyl halide to form methoxyethene could occur, consuming your reagent.[11] Stick to the recommended temperature range.

Q4: My final product (Step 3) won't precipitate or the yield is low after workup.

  • Possible Cause 1: Incomplete Saponification. The hydrolysis of the ester needs sufficient base and time. Ensure you have used at least 2 equivalents of NaOH and allowed the reaction to reflux for the recommended time.

  • Possible Cause 2: Insufficient Acidification. The product will only precipitate out of the aqueous solution once it is fully protonated. The solution must be brought to a strongly acidic pH (1-2). Check the pH with litmus paper or a pH meter.

  • Possible Cause 3: Product Solubility. While the final acid is a solid, it has some minor solubility in water, which is increased at higher temperatures. Ensure you cool the acidified solution thoroughly in an ice bath before filtration to maximize precipitation and minimize loss.

Frequently Asked Questions (FAQs)
  • FAQ 1: Why is it absolutely necessary to protect the carboxylic acid group first? As explained in the overview, the carboxylic acid proton (pKa ~4) is much more acidic than the phenolic proton (pKa ~10). Any base added will deprotonate the carboxylic acid first, forming a carboxylate anion. This anion is resonance-stabilized and a very poor nucleophile, preventing the desired etherification reaction from occurring on the phenol. Esterification effectively "hides" this acidic proton, allowing the base to deprotonate the phenol and initiate the Williamson ether synthesis.[4]

  • FAQ 2: What is the best base for the etherification step? For phenols, a moderately strong base is usually sufficient and helps avoid side reactions. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and effective.[3][12] Sodium hydroxide (NaOH) can also be used.[13] Very strong bases like sodium hydride (NaH) are generally overkill for this reaction and can increase the risk of side reactions.[11]

  • FAQ 3: Can I use a secondary or tertiary alkyl halide? No. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[14] Secondary alkyl halides will give a mixture of substitution (ether) and elimination (alkene) products, leading to low yields and difficult purification.[2] Tertiary alkyl halides will react almost exclusively via an E2 elimination pathway, yielding no ether product.[11] Always use a primary alkyl halide for this synthesis.

IV. Data & Parameters Summary

StepReactionKey Reagents & EquivalentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1 Esterification 3-Hydroxybenzoic acid (1.0 eq), H₂SO₄ (cat.)Methanol (excess)65-704-685-95%
2 Etherification Methyl 3-hydroxybenzoate (1.0 eq), K₂CO₃ (2.0 eq), 2-Methoxyethyl bromide (1.3 eq)DMF806-880-90%
3 Saponification Methyl 3-(2-methoxyethoxy)benzoate (1.0 eq), NaOH (2.0 eq)Methanol / H₂O65-702-390-98%

V. References

  • Wikipedia. Williamson ether synthesis . [Link]

  • University of Colorado, Boulder. Williamson Ether Synthesis Lab Protocol . [Link]

  • Cambridge University Press. Name Reactions in Organic Synthesis: Williamson Ether Synthesis . [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] . [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis . [Link]

  • Chemistry Steps. The Williamson Ether Synthesis . [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis Reaction, Mechanism, & Practice Problems . [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis . [Link]

  • Google Patents. Esterification of hydroxybenzoic acids .

  • Royal Society of Chemistry. Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information . [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid . [Link]

  • PrepChem. Synthesis of methyl 3-hydroxybenzoate . [Link]

Sources

Common side products in the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their synthetic work. Here, we delve into the causality behind experimental outcomes, providing field-proven insights to ensure the integrity and success of your syntheses.

I. Oxidation of Alkylbenzenes to Substituted Benzoic Acids

The oxidation of an alkyl side-chain on an aromatic ring is a robust and common method for the synthesis of substituted benzoic acids. Potent oxidizing agents like potassium permanganate (KMnO₄) are frequently employed. However, this powerful reactivity can also lead to undesired side products if not properly controlled.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation of toluene with KMnO₄ resulted in a low yield of benzoic acid and a significant amount of brown precipitate. What went wrong?

A1: The brown precipitate is manganese dioxide (MnO₂), a common byproduct of reactions involving KMnO₄.[1] A low yield of benzoic acid often points to incomplete reaction or loss of product during workup.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration. The disappearance of the purple color of the permanganate ion is an indicator of reaction completion.[1]

    • Stoichiometry of KMnO₄: An insufficient amount of KMnO₄ will lead to incomplete oxidation. It is crucial to calculate the stoichiometry correctly; for the oxidation of toluene, 2 moles of KMnO₄ are required per mole of toluene.

    • Efficient Removal of MnO₂: The fine MnO₂ precipitate can trap the product. It is crucial to filter the hot reaction mixture to remove MnO₂. Washing the filter cake with hot water will help recover any adsorbed potassium benzoate.[1]

Q2: After acidification, my benzoic acid product is oily and has a distinct almond-like smell. What is this impurity?

A2: The almond-like smell is characteristic of benzaldehyde, a product of incomplete oxidation of the methyl group.[2] The oily appearance could be due to the presence of both unreacted toluene and intermediate oxidation products like benzyl alcohol and benzaldehyde.[3]

  • Mechanism of Side Product Formation: The oxidation of the alkyl side-chain proceeds through a series of steps, from alcohol to aldehyde, and finally to the carboxylic acid.[3] If the reaction conditions are not vigorous enough or the reaction time is too short, these intermediates can be isolated.

  • Troubleshooting and Purification:

    • Driving the Reaction to Completion: Ensure adequate heating and reaction time to fully oxidize the intermediates to the carboxylic acid.

    • Purification Strategy:

      • Steam Distillation: Unreacted toluene can be removed from the potassium benzoate solution by steam distillation before acidification.

      • Recrystallization: The primary method for purifying crude benzoic acid is recrystallization from water. Benzoic acid's solubility in water is significantly higher at elevated temperatures, allowing for the separation from less soluble impurities upon cooling.[4][5][6]

II. Grignard Reaction for the Synthesis of Substituted Benzoic Acids

The carbonation of a Grignard reagent is a classic and versatile method for preparing carboxylic acids. This reaction involves the nucleophilic attack of the Grignard reagent on carbon dioxide. While effective, meticulous control over reaction conditions is paramount to avoid the formation of significant side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard synthesis of benzoic acid produced a significant amount of a non-acidic, organic-soluble side product. What is it and how did it form?

A1: The most common non-acidic, organic-soluble side product in this reaction is biphenyl.[7] It arises from a Wurtz-type coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[8][9]

  • Mechanism of Biphenyl Formation: This side reaction is favored by higher concentrations of the aryl halide and elevated temperatures.[10][11] The Grignard reagent, a potent nucleophile, can attack the electrophilic carbon of another aryl halide molecule.

  • Troubleshooting:

    • Slow Addition of Aryl Halide: The aryl halide should be added slowly and dropwise to the magnesium turnings. This maintains a low concentration of the halide and helps to control the exotherm of the Grignard formation.[10][11][12]

    • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Overheating can promote the biphenyl coupling reaction.[10][11][13]

Q2: How can I effectively separate my desired benzoic acid from the biphenyl side product?

A2: The separation is efficiently achieved through acid-base extraction, leveraging the acidic nature of benzoic acid and the neutrality of biphenyl.[1][14]

  • Purification Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in an organic solvent like diethyl ether.

    • Extract the ether solution with an aqueous base, such as 5% sodium hydroxide (NaOH) solution. The benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer. The neutral biphenyl will remain in the organic ether layer.[14][15]

    • Separate the aqueous layer containing sodium benzoate.

    • Re-precipitate the benzoic acid by acidifying the aqueous layer with a strong acid, like hydrochloric acid (HCl), until the solution is acidic to litmus paper.[14][16]

    • Collect the purified benzoic acid by vacuum filtration and wash with cold water.[15]

III. Hydrolysis of Benzonitriles to Substituted Benzoic Acids

The hydrolysis of nitriles offers a reliable route to carboxylic acids. This transformation can be catalyzed by either acid or base. Incomplete reaction is a common pitfall, leading to the isolation of the intermediate amide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzonitrile hydrolysis resulted in a neutral compound that is less soluble in water than my target benzoic acid. What is this side product?

A1: The most likely side product is benzamide, the intermediate in the hydrolysis of benzonitrile.[2][17] The hydrolysis proceeds in two stages: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid.[18]

  • Mechanism of Incomplete Hydrolysis: If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are not sufficiently forcing, the hydrolysis may stop at the amide stage.[19]

  • Troubleshooting:

    • Vigorous Reaction Conditions: To ensure complete hydrolysis to the carboxylic acid, prolonged heating under reflux with a sufficiently concentrated acid or base is necessary.[20][21][22]

    • Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting nitrile and the intermediate amide.

Q2: How can I separate benzoic acid from unreacted benzonitrile and the benzamide intermediate?

A2: Similar to the purification after a Grignard reaction, acid-base extraction is the method of choice. This technique effectively separates the acidic benzoic acid from the neutral benzonitrile and weakly basic/neutral benzamide.

  • Purification Strategy:

    • Dissolve the crude mixture in a suitable organic solvent.

    • Perform an extraction with an aqueous base (e.g., NaOH solution). The benzoic acid will be converted to its water-soluble salt and move to the aqueous phase.

    • The unreacted benzonitrile and benzamide will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid to precipitate the pure benzoic acid.

Data Summary and Protocols

Table 1: Common Side Products and Purification Strategies
Synthesis MethodCommon Side ProductsMechanism of FormationRecommended Purification Method
Oxidation of Alkylbenzenes Unreacted Alkylbenzene, Aldehydes, AlcoholsIncomplete OxidationRecrystallization, Steam Distillation
Grignard Reaction BiphenylWurtz-type CouplingAcid-Base Extraction
Hydrolysis of Benzonitriles AmideIncomplete HydrolysisAcid-Base Extraction
Experimental Protocols

Protocol 1: Recrystallization of Benzoic Acid from Water [5]

  • Place the crude benzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution briefly.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified benzoic acid crystals by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the crystals thoroughly.

Protocol 2: Acid-Base Extraction for Separation of Benzoic Acid and Biphenyl [14][15]

  • Dissolve the crude mixture of benzoic acid and biphenyl in diethyl ether.

  • Transfer the ether solution to a separatory funnel.

  • Add a volume of 5% aqueous sodium hydroxide solution, stopper the funnel, and shake vigorously, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the ether layer with a fresh portion of NaOH solution and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify by the dropwise addition of concentrated HCl until no further precipitation is observed.

  • Collect the precipitated benzoic acid by vacuum filtration and wash with cold water.

  • The biphenyl can be recovered from the ether layer by washing with water, drying over an anhydrous salt (e.g., Na₂SO₄), and evaporating the solvent.

Visualizations

Side_Product_Formation cluster_grignard Grignard Reaction cluster_oxidation Oxidation of Alkylbenzene cluster_hydrolysis Nitrile Hydrolysis grignard_reagent Ar-MgX biphenyl Ar-Ar (Biphenyl) grignard_reagent->biphenyl Wurtz Coupling aryl_halide Ar-X aryl_halide->biphenyl alkylbenzene Ar-CH₃ benzyl_alcohol Ar-CH₂OH alkylbenzene->benzyl_alcohol Oxidation benzaldehyde Ar-CHO benzyl_alcohol->benzaldehyde Oxidation benzoic_acid Ar-COOH benzaldehyde->benzoic_acid Oxidation benzonitrile Ar-CN benzamide Ar-CONH₂ benzonitrile->benzamide Hydrolysis benzoic_acid_h Ar-COOH benzamide->benzoic_acid_h Hydrolysis Purification_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer crude_product Crude Benzoic Acid (with Biphenyl impurity) dissolve Dissolve in Diethyl Ether crude_product->dissolve extract Extract with aq. NaOH dissolve->extract biphenyl_ether Biphenyl in Ether extract->biphenyl_ether Neutral na_benzoate Sodium Benzoate in Water extract->na_benzoate Acidic dry_evaporate Dry & Evaporate Solvent biphenyl_ether->dry_evaporate pure_biphenyl Pure Biphenyl dry_evaporate->pure_biphenyl acidify Acidify with HCl na_benzoate->acidify precipitate Precipitate Benzoic Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_benzoic_acid Pure Benzoic Acid filter_dry->pure_benzoic_acid

Caption: Workflow for the purification of benzoic acid from biphenyl via acid-base extraction.

References

  • Recrystallisation of benzoic acid. (n.d.). Retrieved from University of Sydney School of Chemistry website: [Link]
  • Hydrolysis of Benzamide to Benzoic Acid. (2025, January 10). Prezi.
  • Recrystallization of Benzoic Acid. (n.d.).
  • p-TOLUYL-o-BENZOIC ACID. (n.d.). Organic Syntheses.
  • Biphenyl & Benzoic Acid Extraction: Lab Experiment. (n.d.). Studylib.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Video: Basic Organic Chemistry Techniques - Procedure. (2020, March 26). JoVE.
  • [FREE] Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. (2020, February 26). brainly.com.
  • 3,5-Dihydroxybenzoic acid. (n.d.). Organic Syntheses.
  • The - p-toluyl-o-benzoic acid. (n.d.). Organic Syntheses.
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Royal Society of Chemistry.
  • Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts.
  • Write the preparation of benzoic acid from the following class 11 chemistry CBSE. (n.d.). Vedantu.
  • Explain how biphenyl (an undesired product) can be formed during the preparation of the Gr [Others]. (n.d.). Gauth.
  • How to Make Benzoic Acid - Toluene Oxidation. (2025, March 13). YouTube.
  • Preparation of Benzoic acid from Benzamide (Hydrolysis). (2025, March 19).
  • Solved Separation of Benzoic Acid and Biphenyl - Solvents. (2020, September 23). Chegg.com.
  • pentachlorobenzoic acid. (n.d.). Organic Syntheses.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • How will you prepare benzoic acid from benzamide? (2018, February 22). Quora.
  • How do you convert the following?Toluene to Benzoic acid. (2025, July 13). askIITians.
  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. (n.d.). UW-Madison Chemistry.
  • Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal.
  • How to separate phenol, benzoic acid, aniline and biphenyl. (2017, October 19). Quora.
  • Synthesis of the three isomeric ortho-substituted phenylthienyl benzoic acids. (1976, April 1). The Journal of Organic Chemistry.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. (n.d.). Wiley.
  • Wurtz reaction. (2023, January 22). Chemistry LibreTexts.
  • Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. (2021, July 20). ACS Omega.
  • Wurtz fittig reaction, Mechanism and Examples. (n.d.). Unacademy.
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
  • Synthesis of benzoylbenzoic acids. (n.d.). The Journal of Organic Chemistry.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • What is the mechanism of Toluene oxidation by KMnO4?? (2019, March 15). Reddit.
  • What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? (2020, April 11). Quora.
  • The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. (n.d.). Journal of the American Chemical Society.
  • Grignard Reaction. (n.d.).
  • The Extraction of Benzoic Acid from a Mixture. (n.d.).
  • Search Results. (n.d.). Beilstein Journal of Organic Chemistry.
  • All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • march's advanced organic chemistry - reactions, mechanisms, and structure. (n.d.).
  • What is the process for extracting benzoic acid from an unknown compound using acids and bases? (2024, November 28). Quora.
  • Extraction of Benzoic Acid. (n.d.). Scribd.
  • Synthesis of medium-ring benzoic acid lactones. (1968, June 1). The Journal of Organic Chemistry.
  • Reactivity of substituted benzoic acids and their complexes with 2,4,6-trinitrotoluene toward diphenyldiazomethane. (n.d.). RCSI Journals Platform.

Sources

Technical Support Center: Purification of Crude 3-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

Part 1: Initial Assessment & Strategy

This section addresses the preliminary steps in devising a purification strategy, starting with understanding potential impurities and selecting an appropriate primary technique.

Q1: What are the likely impurities in my crude this compound?

A1: The profile of impurities is intrinsically linked to the synthetic route employed. A common synthesis involves the etherification of a 3-hydroxybenzoic acid derivative followed by hydrolysis.[1] Based on this, you should anticipate the following potential impurities:

Potential Impurity Origin Rationale
3-Hydroxybenzoic acidStarting MaterialIncomplete etherification reaction.
Methyl 3-(2-methoxyethoxy)benzoateIntermediateIncomplete saponification (hydrolysis) of the ester.[1][2]
Unreacted Alkylating AgentReagentExcess reagent from the etherification step.
Neutral ByproductsSide ReactionsByproducts from coupling or other synthetic steps that lack the acidic carboxyl group.
Inorganic SaltsWorkupSalts like sodium hydroxide (NaOH) or hydrochloric acid (HCl) carried over from pH adjustments.[2][3]
Q2: Which purification technique should I choose first for my crude product?

A2: The optimal initial technique depends on the physical state of your crude product and the nature of the primary impurities. Since this compound is a solid at room temperature, a logical decision-making process can be followed.[4] For carboxylic acids, a combination of acid-base extraction and recrystallization is often the most effective strategy.[5][6]

Below is a workflow to guide your choice:

Purification_Decision_Workflow start Crude this compound check_impurities Are neutral or basic impurities suspected? start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid No acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes recrystallize Perform Recrystallization is_solid->recrystallize Yes chromatography Consider Column Chromatography (with acidic mobile phase) is_solid->chromatography No (Oily/Gummy) acid_base->is_solid Product Precipitated

Caption: Decision workflow for selecting a primary purification technique.

Part 2: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities by exploiting the difference in solubility between the acid and its corresponding salt.[7][8]

Q3: I've performed an acid-base extraction, but my product isn't precipitating after re-acidifying the aqueous layer. What's wrong?

A3: This is a common issue that can arise from several factors. Here is a troubleshooting checklist:

  • Incomplete Acidification: The most frequent cause is insufficient addition of acid. The aqueous solution must be distinctly acidic to fully protonate the carboxylate salt and cause it to precipitate.

    • Solution: Check the pH with litmus paper or a pH meter. Continue adding a strong acid (e.g., 1M to 6M HCl) dropwise until the pH is approximately 1-2.[2]

  • Product Solubility: Your product may have some solubility in the acidic aqueous solution, especially if the volume is large or the temperature is elevated.

    • Solution: Ensure the aqueous layer is thoroughly chilled in an ice bath before and during acidification.[2][6] Reducing the total volume of the aqueous layer (if possible, via careful rotary evaporation before acidification) can also promote precipitation.

  • Insufficient Product: If the initial concentration of your target compound was very low, the amount precipitated may be too small to observe easily.

    • Solution: If you suspect the product is present but not precipitating, you can perform a "back-extraction." Extract the acidified aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The protonated, neutral carboxylic acid will move back into the organic layer. You can then dry this layer with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent to recover your product.[3][8]

Q4: A persistent emulsion has formed between the organic and aqueous layers. How can I resolve it?

A4: Emulsions are common when solutions of different densities are shaken too vigorously. They are stabilized by microscopic particulate matter or compounds that act as surfactants.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod at the interface.

  • Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[2]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool in a powder funnel can help break the emulsion.

Q5: What is a reliable, step-by-step protocol for acid-base extraction of this compound?

A5: This protocol assumes your crude product contains neutral or basic impurities.

Acid_Base_Workflow cluster_extraction Extraction Phase cluster_precipitation Precipitation Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). add_base 2. Transfer to separatory funnel. Add 1M NaOH or saturated NaHCO₃(aq). dissolve->add_base shake 3. Stopper, invert, and vent. Shake gently. Allow layers to separate. add_base->shake separate_aq 4. Drain the lower aqueous layer (containing sodium carboxylate salt). shake->separate_aq repeat_ext 5. Repeat extraction of organic layer with fresh base. Combine aqueous layers. separate_aq->repeat_ext cool 6. Cool combined aqueous layers in an ice bath. repeat_ext->cool acidify 7. Slowly add 6M HCl with stirring until pH is 1-2. A precipitate should form. cool->acidify filter 8. Collect the solid product by vacuum filtration. acidify->filter wash_dry 9. Wash the solid with cold deionized water and dry under vacuum. filter->wash_dry

Caption: Step-by-step workflow for acid-base extraction.

Protocol Details:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[6] NaHCO₃ is preferable if you suspect highly acidic impurities like phenols are present, as it is a weaker base and will selectively extract the stronger carboxylic acid.[8]

  • Separation: Stopper the funnel, invert it, and vent frequently to release any pressure (especially with bicarbonate). Shake gently to mix the layers. Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer, which now contains the water-soluble sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add a strong acid like 6M HCl until the solution becomes turbid and a precipitate forms. Continue adding acid until the pH is confirmed to be between 1 and 2.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual inorganic salts, and then dry it thoroughly in a vacuum oven.[2]

Part 3: Troubleshooting Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[10][11]

Q6: How do I select the best solvent for recrystallizing my product?

A6: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. While specific solubility data for this compound is not readily published, we can infer suitable candidates from its parent structure, benzoic acid.[12][13][14][15] You should perform small-scale screening tests with the following solvents.

Solvent System Rationale & Expected Behavior
WaterBenzoic acid has classic recrystallization behavior in water (low solubility cold, high solubility hot).[16] This is an excellent first choice due to its low cost and safety.
Ethanol/WaterUsing a mixed solvent system can fine-tune solubility. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop more of hot ethanol to clarify and then allow to cool.
TolueneA non-polar aromatic solvent. Good for compounds that are less polar. Cooling in an ice bath is often required to induce crystallization.
Ethyl Acetate/HexanesA polar/non-polar mixed system. Dissolve the compound in a minimum of hot ethyl acetate, then add hexanes slowly until the solution becomes turbid. Allow to cool.
Q7: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the saturated solution's temperature drops below the melting point of the solute before crystallization begins. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add more of the same solvent (10-20% more volume) to lower the saturation point. Let it cool again, more slowly this time.

  • Change Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a mixed-solvent system from the table above.

  • Induce Crystallization Early: As the solution cools, scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product (if available) is also highly effective.

Q8: My crystal yield is very low after recrystallization. How can I improve it?

A8: Low yield is a common frustration. Here are the primary causes and solutions:

  • Using Too Much Solvent: The most common error is adding too much solvent during the initial dissolution step. This keeps too much of your product dissolved even after cooling.

    • Solution: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[10] If you've already completed the filtration, you can try to recover more product by partially evaporating the mother liquor (the liquid filtrate) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[16] Insulating the flask can slow the cooling rate further.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose product.

    • Solution: Use a pre-heated funnel and flask for the filtration and keep the solution near its boiling point. Perform the filtration as quickly as possible.[11]

Part 4: Troubleshooting Column Chromatography

Q9: My compound is streaking badly on a silica gel TLC plate, making column purification seem impossible. How can I fix this?

A9: Streaking or "tailing" is a classic problem for carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to a poor separation profile.[6]

  • Solution: Acidify the Mobile Phase. The solution is to ensure your compound remains fully protonated and does not interact ionically with the silica. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[6] This suppresses the deprotonation of your carboxylic acid, leading to a much sharper, well-defined spot on the TLC plate and a more successful column separation.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Reddy, G. J., et al. (2009). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Arkivoc, 2009(11), 237-250.
  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • Moravian University. (n.d.). Recrystallization of Benzoic Acid.
  • European Patent Office. (1991). Method for the purification of benzoic acid. EP 0453022 A2.
  • Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information.
  • California State University, Bakersfield. (2010). Recrystallization and Extractions of Organic Compounds.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • NIST. (n.d.). Benzoic acid, 3-methoxy-, heptyl ester. NIST Chemistry WebBook.
  • Oliveira, F. P., et al. (2012). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Shayanfar, A., et al. (2013). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
  • Jusufi, A., et al. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 133-137.
  • Li, W., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14691-14699.
  • Santillán, R., et al. (2014). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 58(2), 173-177.
  • Zhang, C., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Canadian Journal of Chemical Engineering, 92(6), 1100-1104.
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid.

Sources

Technical Support Center: Optimizing Catalyst Selection for Benzoic Acid Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the preparation of benzoic acid, a crucial precursor and intermediate in numerous applications. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot challenges, and optimize your catalyst selection for enhanced yield, purity, and efficiency.

The commercial production of benzoic acid is dominated by the partial oxidation of toluene with oxygen, a process heavily reliant on the performance of the chosen catalyst.[1][2][3] Selecting the right catalyst and optimizing reaction conditions are paramount to controlling reaction kinetics, minimizing byproduct formation, and ensuring an economically viable process.

Section 1: Catalyst Selection Guide (FAQs)

This section addresses fundamental questions regarding the choice of catalysts for the synthesis of benzoic acid, primarily through the liquid-phase oxidation of toluene.

Q1: What are the most common catalysts for industrial benzoic acid production?

A1: The industry standard for liquid-phase toluene oxidation relies on homogeneous catalysts, specifically soluble salts of metals with variable valency.[4] Cobalt and manganese salts, such as cobalt acetate, cobalt naphthenate, or cobalt octoate, are the most widely used.[1][5][6][7][8] These catalysts are effective in promoting the free-radical chain reaction that converts toluene to benzoic acid.[9][10] The process typically operates at elevated temperatures (130-170°C) and pressures (0.3-1.0 MPa) to maintain a liquid phase and ensure sufficient oxygen solubility.[5][11]

Q2: What are the key differences and trade-offs between homogeneous and heterogeneous catalysts for this process?

A2: The choice between a homogeneous and heterogeneous catalyst involves a critical trade-off between activity, selectivity, and process engineering.

  • Homogeneous Catalysts (e.g., Cobalt Salts): These are dissolved in the reaction medium, leading to high contact with reactants and generally high activity and selectivity.[12] However, the primary drawback is the difficult and costly separation of the catalyst from the final product, which often requires complex distillation and extraction steps to recover the metal salt.[9][12]

  • Heterogeneous Catalysts (e.g., Supported Metal Oxides): These exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction.[12] A common example for vapor-phase toluene oxidation is vanadium oxide (V₂O₅) on a support like alumina (Al₂O₃) or titania (TiO₂)[13][14]. Their main advantage is the ease of separation from the reaction mixture through simple filtration, which simplifies product purification and catalyst recycling.[15][16] However, they can suffer from lower activity due to mass transfer limitations and may be more prone to deactivation.[12][17]

Q3: How do promoters or co-catalysts enhance the reaction?

A3: Promoters are substances added in small amounts to a catalyst to improve its performance. In toluene oxidation, promoters can increase conversion rates and selectivity towards benzoic acid. For instance, in vapor-phase oxidation using V₂O₅ catalysts, adding molybdenum trioxide (MoO₃) has been shown to significantly improve both toluene conversion and benzoic acid selectivity.[13][18] In liquid-phase systems, using a combination of cobalt and manganese salts can sometimes yield better results than using either catalyst alone. These promoters can influence the electronic properties of the active sites or facilitate specific steps in the reaction mechanism.

Q4: What are emerging catalytic technologies for benzoic acid synthesis?

A4: Research is ongoing to develop more sustainable and efficient methods. Two promising areas are:

  • Phase-Transfer Catalysis (PTC): This technique uses a phase-transfer catalyst (e.g., quaternary ammonium salts) to shuttle a reactant from one phase (like an aqueous phase) to another (an organic phase) where the reaction occurs.[19] This can lead to higher reaction rates, milder operating conditions, and exceptionally high product purity (>95%), reducing the need for extensive purification.[4][20]

  • Photocatalysis: This green chemistry approach uses semiconductor materials (like TiO₂) and light to generate reactive oxygen species that can oxidize toluene at ambient temperature and pressure.[21][22] While promising for its high selectivity and mild conditions, challenges such as catalyst deactivation by intermediate buildup on active sites currently limit its industrial-scale application.[23]

Section 2: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.

Problem 1: Low Yield or Poor Toluene Conversion
  • Possible Cause 1: Suboptimal Reaction Conditions. The reaction is highly sensitive to temperature, pressure, and the oxygen-to-toluene ratio. Temperatures that are too low may result in an incomplete reaction.[24]

    • Solution: Systematically optimize the reaction parameters. For typical cobalt-catalyzed liquid-phase systems, ensure the temperature is within the 135-165°C range.[6][25] Increase the O₂/toluene ratio to improve oxidation efficiency, but be mindful that excessive oxygen can lead to over-oxidation.[6][13]

  • Possible Cause 2: Catalyst Inactivity or Insufficient Loading. The catalyst concentration is crucial; a "catalyst-inhibitor" transition phenomenon has been observed where very low concentrations can inhibit the reaction.[25]

    • Solution: Verify the catalyst loading. For a Co(acac)₂ catalyst, an optimal concentration around 0.0044% (mass) has been reported.[25] Ensure the catalyst is properly dissolved and activated.

  • Possible Cause 3: Presence of Inhibitors. The purity of the toluene feedstock is critical. Impurities such as sulfur compounds, nitrogen compounds, and phenols can act as catalyst poisons and inhibit the free-radical oxidation reaction.[9]

    • Solution: Use high-purity toluene. If feedstock purity is a concern, consider a pre-treatment step to remove potential inhibitors.

Problem 2: Poor Selectivity & High Byproduct Formation
  • Common Byproducts: The primary byproducts are intermediates like benzaldehyde and benzyl alcohol, and secondary products like benzyl benzoate.[6][10] Complete oxidation to CO and CO₂ can also occur, especially at excessively high temperatures.[13]

  • Possible Cause 1: Uncontrolled Reaction Temperature. High temperatures can favor the formation of byproducts or complete oxidation.[6] Benzyl benzoate, a significant impurity, often forms from the esterification of benzyl alcohol and benzoic acid, a reaction that can occur in both the reactor and the distillation column.[6]

    • Solution: Maintain strict temperature control, ideally between 135°C and 145°C, to minimize benzyl benzoate formation.[6] The use of additives, such as sodium benzoate, has been shown to effectively inhibit the esterification side reaction.[6]

  • Possible Cause 2: Inappropriate Catalyst Choice. Some catalysts may favor the formation of intermediates. For instance, certain photocatalytic systems are designed to stop the oxidation at benzaldehyde.[21]

    • Solution: For benzoic acid production, ensure your catalyst system (e.g., Co/Mn salts) is known to effectively catalyze the full oxidation sequence from toluene to benzoic acid.

Problem 3: Catalyst Deactivation Over Time
  • Possible Cause 1: Thermal Sintering. At high operating temperatures, catalyst particles (especially in heterogeneous systems) can agglomerate, reducing the active surface area.[17]

    • Solution: Operate within the recommended temperature range for your catalyst. Choose catalysts on thermally stable supports.

  • Possible Cause 2: Carbon Deposition (Coking). Organic molecules can decompose on the catalyst surface at high temperatures, forming carbonaceous deposits that block active sites.[17]

    • Solution: Implement a regeneration protocol. For supported metal oxides, this often involves a controlled burn-off of the carbon deposits with air or oxygen at elevated temperatures (e.g., above 420°C for TiO₂ photocatalysts).[17][23]

  • Possible Cause 3: Poisoning. As mentioned, impurities in the feed can irreversibly bind to active sites, deactivating the catalyst.[9]

    • Solution: Ensure high-purity reactants. If deactivation occurs, the catalyst may need to be replaced or undergo a specific chemical treatment to remove the poison.

Section 3: Key Experimental Protocols & Analytical Methods

Protocol 1: Lab-Scale Liquid-Phase Toluene Oxidation

This protocol is a representative example for educational and research purposes. Warning: This reaction involves high pressure and flammable materials. It must be conducted in a suitable high-pressure reactor by trained personnel with appropriate safety measures.

  • Reactor Setup: Charge a high-pressure batch reactor with toluene and the catalyst (e.g., cobalt acetate tetrahydrate at a loading of 0.5-1.0 g/L).[11]

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurization and Heating: Pressurize the reactor with pure oxygen to the desired pressure (e.g., 4 atm) and begin heating to the target temperature (e.g., 157°C) with vigorous stirring.[11]

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 2 hours). The reaction is exothermic, so active cooling may be required to maintain a constant temperature.[10]

  • Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Recovery: Open the reactor and collect the liquid product mixture. The crude benzoic acid can then be purified.

Protocol 2: Purification by Recrystallization

Recrystallization is a standard method for purifying crude benzoic acid, leveraging its poor solubility in cold water and high solubility in hot water.[1][26]

  • Dissolution: Place the crude benzoic acid in an Erlenmeyer flask. Add a minimum amount of hot deionized water to dissolve the solid completely.[26]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[26]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[27]

  • Collection: Collect the purified benzoic acid crystals by vacuum filtration using a Büchner funnel.[27]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[24]

  • Drying: Dry the crystals completely before analysis.

Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical step.

  • Melting Point Determination: A sharp melting point close to the literature value (122.4°C) is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[24][26][28]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard industrial method for quantifying benzoic acid and identifying impurities.[28]

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the synthesized product and detect any residual impurities.[24]

Section 4: Visual Summaries & Workflows

Data Presentation

Table 1: Comparison of Common Catalytic Systems for Toluene Oxidation

Catalyst TypePhaseTypical Catalyst SystemOperating Temp. (°C)Key AdvantagesKey Disadvantages
Homogeneous LiquidCobalt or Manganese Salts (Acetates, Naphthenates)[1]130 - 170[5]High activity & selectivity; well-understood industrial process.[12]Difficult catalyst separation and recovery; product contamination.[9][12]
Heterogeneous Vapor/GasV₂O₅ supported on Al₂O₃ or TiO₂[13][14]300 - 400+[21]Easy catalyst separation and recycling; high thermal stability.[15]Potential for mass transfer limitations; can require higher temperatures.[12]
Phase-Transfer Biphasic (L-L)Quaternary Ammonium/Phosphonium Salts + Metal Salt[4]150 - 170High yields and purity; milder conditions possible; simplified workup.[4][20]Catalyst cost; potential for emulsion formation.[19]
Photocatalysis HeterogeneousTiO₂, Bi₂WO₆[21][23]AmbientUses light energy; operates at room temp/pressure; "green" process.[21]Lower conversion rates; catalyst deactivation by intermediates.[22][23]
Experimental & Logical Workflows

CatalystSelectionWorkflow start Define Synthesis Goal scale Reaction Scale? start->scale lab Lab / Research Scale scale->lab Small industrial Industrial / Pilot Scale scale->industrial Large priority Primary Goal? yield Maximize Yield & Throughput priority->yield Yield purity Maximize Purity & Ease of Separation priority->purity Purity green 'Green' Chemistry / Mild Conditions priority->green Sustainability lab->priority homo Homogeneous Catalysis (e.g., Co/Mn Salts) industrial->homo Established Process hetero Heterogeneous Catalysis (e.g., Supported V₂O₅) industrial->hetero Simplified Recovery yield->homo purity->hetero ptc Phase-Transfer Catalysis (e.g., Quaternary Salts) purity->ptc green->ptc photo Photocatalysis (e.g., TiO₂) green->photo

Caption: Catalyst selection workflow based on scale and experimental goals.

ReactionNetwork Toluene Toluene BenzylRadical Benzyl Radical Toluene->BenzylRadical + O₂ / Catalyst OverOxidation CO, CO₂ (Over-oxidation) Toluene->OverOxidation Excess [O] BenzylAlcohol Benzyl Alcohol BenzylRadical->BenzylAlcohol Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde + [O] Byproduct Benzyl Benzoate (Byproduct) BenzylAlcohol->Byproduct Esterification BenzoicAcid Benzoic Acid (Product) Benzaldehyde->BenzoicAcid + [O] Benzaldehyde->OverOxidation Excess [O] BenzoicAcid->Byproduct Esterification BenzoicAcid->OverOxidation Excess [O]

Caption: Simplified reaction network for the catalytic oxidation of toluene.

References

  • Catalytic oxidation of toluene: mechanisms, deactivation, mitigation, and regener
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid - Alfa Chemistry
  • Improvements in the manufacture of benzoic acid obtained by catalytic oxid
  • Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid - ResearchG
  • Oxidation of Toluene to Benzoic Acid C
  • Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide - Iraqi Journal of Chemical and Petroleum Engineering
  • How can benzoic acid be tested for purity? - Quora
  • Benzoic Acid Manufacturing Process Overview - Scribd
  • Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid - Benchchem
  • Clay-Supported Liquid−Liquid−Solid Phase Transfer Catalysis: Synthesis of Benzoic Anhydride - ACS Public
  • Photocatalytic oxidation of toluene on nanoscale TiO₂ catalysts: Studies of deactivation and regeneration - Penn State Research D
  • What is the by-product in the synthesis of benzoic acid? - Gauth
  • Process for the manufacture of benzoic acid and salts thereof - Google P
  • Selective heterogeneous photocatalytic activation for toluene oxidation: recent advances, challenges and perspective - OAE Publishing Inc.
  • Benzoic acid - Wikipedia
  • Industrial Methods for Preparing Benzoic Acid - JustLong
  • Preparation and Synthesis Method of Benzoic Acid - ChemicalBook
  • Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichrom
  • How can benzoic acid be prepared? - BYJU'S
  • Photocatalytic Oxidation Processes for Toluene Oxidation over TiO₂ C
  • What is the mechanism of Benzoic Acid?
  • Technical Support Center: Phase-Transfer Catalysis in Reactions of 2-(Chloromethyl)benzoic Acid - Benchchem
  • Industrial preparation method of benzoic acid - Snowhite Chemical Co.,LTD.
  • Synthesis and refining of benzoic acid - ResearchG
  • Methods for removing impurities from crude benzoic acid samples - Benchchem
  • Kinetics of gas phase catalytic oxidation of toluene in microreactor - ResearchG
  • Homogeneous vs Heterogeneous C
  • Purity of benzoic acid - YouTube
  • Catalytic performance of Co(acac)
  • Heterogeneous Catalysts for Toluene Oxid
  • Heterogeneous Catalysts for Toluene Oxidation - ResearchG
  • Synthesis of Benzoic Acid - Chem21Labs

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Strategy Overview

The most common and scalable approach to synthesizing this compound involves a two-step process starting from a readily available precursor, methyl 3-hydroxybenzoate. This strategy leverages the robust Williamson ether synthesis followed by a straightforward saponification.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate Reagents_1 1. Base (e.g., K2CO3) 2. 2-Bromoethyl methyl ether 3. Solvent (e.g., Acetone, DMF) Methyl_3_hydroxybenzoate->Reagents_1 Reacts with Intermediate Methyl 3-(2-methoxyethoxy)benzoate Reagents_1->Intermediate Forms Reagents_2 1. Base (e.g., NaOH, KOH) 2. Solvent (e.g., MeOH/H2O) 3. Acid (e.g., HCl) Intermediate->Reagents_2 Hydrolyzed with Final_Product This compound Reagents_2->Final_Product Yields

Caption: Overall synthetic scheme for this compound.

II. Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Methyl 3-(2-methoxyethoxy)benzoate

This procedure details the etherification of methyl 3-hydroxybenzoate with 2-bromoethyl methyl ether.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Typical Quantity (for 10g scale)Molar Equivalents
Methyl 3-hydroxybenzoate152.1510.0 g1.0
2-Bromoethyl methyl ether138.9911.0 g (7.9 mL)1.2
Potassium Carbonate (K₂CO₃), anhydrous138.2113.5 g1.5
Acetone, anhydrous58.08150 mL-
Potassium Iodide (KI), optional166.000.5 g0.05

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.5 g, 97.7 mmol), and acetone (150 mL). If the reaction is sluggish, a catalytic amount of potassium iodide can be added to facilitate the reaction.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-bromoethyl methyl ether (11.0 g, 79.1 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Typical Quantity (for 10g scale of ester)
Methyl 3-(2-methoxyethoxy)benzoate210.2210.0 g
Sodium Hydroxide (NaOH)40.003.8 g
Methanol (MeOH)32.0450 mL
Water (H₂O)18.0225 mL
Hydrochloric Acid (HCl), concentrated36.46As needed for acidification

Procedure:

  • Dissolve methyl 3-(2-methoxyethoxy)benzoate (10.0 g, 47.6 mmol) in methanol (50 mL) in a round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (3.8 g, 95.2 mmol) in water (25 mL).

  • Add the sodium hydroxide solution to the ester solution and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.[1]

  • Collect the precipitate by vacuum filtration, wash the solid with cold deionized water, and dry in a vacuum oven to obtain the final product.

III. Troubleshooting Guide

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Problem Encountered Low_Yield_Ether Low Yield in Ether Synthesis Start->Low_Yield_Ether Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Side Products Observed Start->Side_Products Low_Yield_Saponification Low Yield in Saponification Start->Low_Yield_Saponification Sol_Ether_1 Check reagent purity and dryness. Ensure base is sufficiently strong and anhydrous. Low_Yield_Ether->Sol_Ether_1 Possible Cause: Poor Reagent Quality Sol_Ether_2 Increase reaction time and/or temperature. Add catalytic KI. Incomplete_Reaction->Sol_Ether_2 Possible Cause: Insufficient Reaction Conditions Sol_Elimination Use a less hindered base or milder conditions. Ensure primary alkyl halide is used. Side_Products->Sol_Elimination Possible Cause: Elimination Side Reaction Sol_Saponification_1 Ensure sufficient base is used. Increase reaction time or temperature. Low_Yield_Saponification->Sol_Saponification_1 Possible Cause: Incomplete Hydrolysis Sol_Saponification_2 Ensure complete acidification for precipitation. Low_Yield_Saponification->Sol_Saponification_2 Possible Cause: Incomplete Precipitation

Caption: A workflow for troubleshooting common synthesis issues.

Observed Problem Potential Cause Recommended Action
Step 1: Low or no conversion of methyl 3-hydroxybenzoate Ineffective deprotonation of the phenol.Ensure the base (e.g., K₂CO₃) is anhydrous and of high purity. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF, but with appropriate safety precautions.
Poor quality of 2-bromoethyl methyl ether.Use freshly distilled or a new bottle of 2-bromoethyl methyl ether. This reagent can degrade over time.
Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC. If using a lower boiling point solvent like acetone, consider switching to DMF to allow for higher reaction temperatures.[2]
Step 1: Formation of significant side products Elimination reaction of 2-bromoethyl methyl ether.This is more likely with stronger, bulkier bases. K₂CO₃ is generally a good choice to minimize this. Ensure the reaction temperature is not excessively high.
Alkylation on the aromatic ring.While less common for phenoxides, this can occur. Using a polar aprotic solvent can help favor O-alkylation.
Step 2: Incomplete saponification Insufficient amount of base.Use at least 2 molar equivalents of the base to ensure complete hydrolysis of the ester.
Short reaction time.Ensure the reaction is heated under reflux for a sufficient duration until TLC analysis shows the complete disappearance of the starting ester.
Step 2: Difficulty in precipitating the final product Insufficient acidification.Ensure the pH of the aqueous solution is lowered to 1-2 to fully protonate the carboxylate and induce precipitation.[1]
Product is soluble in the solvent mixture.If the product has some solubility, further cooling of the mixture in an ice bath can enhance precipitation. If yield is still low, consider extracting the acidified aqueous layer with an organic solvent like ethyl acetate.
General: Scaling up issues Poor heat transfer in larger reaction vessels.When scaling up, reactions may require longer heating and cooling times. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.[3][4]
Changes in product isolation and purification.Filtration and drying of larger quantities of product may take longer. Ensure the product is completely dry before determining the final yield.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use 3-hydroxybenzoic acid directly instead of its methyl ester?

A1: Yes, it is possible to use 3-hydroxybenzoic acid directly. However, you will need to use at least two equivalents of base: one to deprotonate the carboxylic acid and another to deprotonate the phenolic hydroxyl group. Protecting the carboxylic acid as an ester can sometimes lead to a cleaner reaction and simpler purification of the intermediate.[5]

Q2: What is the role of potassium iodide (KI) in the Williamson ether synthesis?

A2: Potassium iodide can be used as a catalyst. The iodide ion can displace the bromide on 2-bromoethyl methyl ether in an equilibrium reaction to form the more reactive 2-iodoethyl methyl ether in situ. The iodide is a better leaving group than bromide, which can accelerate the rate of the Sₙ2 reaction.[6]

Q3: Are there alternative alkylating agents to 2-bromoethyl methyl ether?

A3: Yes, 2-chloroethyl methyl ether can also be used, but it is generally less reactive than the bromo-analogue. You may need more forcing conditions (higher temperature, longer reaction time) if you use the chloro-variant.[7]

Q4: What are the key safety precautions when handling 2-bromoethyl methyl ether?

A4: 2-Bromoethyl methyl ether is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood.[8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10] Keep it away from heat, sparks, and open flames.[9][10] It is incompatible with strong oxidizing agents and strong bases.[10][11]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.

Q6: I am considering an alternative route by oxidizing 3-(2-methoxyethoxy)benzyl alcohol. Is this a viable option?

A6: Yes, this is a viable synthetic route. You would first synthesize 3-(2-methoxyethoxy)benzyl alcohol via Williamson ether synthesis from 3-hydroxybenzyl alcohol. The subsequent oxidation of the benzyl alcohol to the carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[15][16] However, care must be taken to avoid over-oxidation and cleavage of the ether linkage under harsh conditions.[16] This route adds an extra redox step compared to the saponification route.

V. References

  • 2-Bromoethyl ethyl ether - Safety Data Sheet - ChemicalBook. (2025-09-27).

  • Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH.

  • 5192 2-Bromoethyl Methyl Ether (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).

  • Application Notes and Protocols for the Scale-up Synthesis of Enantiopure Aromatic Amines - Benchchem.

  • 2-Bromoethyl methyl ether - Apollo Scientific.

  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-hydroxybenzoic acid - Benchchem.

  • Alcohol oxidation (A-Level Chemistry) - Study Mind.

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps.

  • Williamson Ether Synthesis.

  • Oxidation of Alcohols (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024-04-29).

  • Williamson Ether Synthesis.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Williamson ether synthesis - Wikipedia.

  • Williamson Ether Synthesis - Chemistry Steps.

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24).

  • oxidation of alcohols - Chemguide.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Experiment 06 Williamson Ether Synthesis.

  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains.

  • Custom Synthesis of Functionalized Aromatic Compounds - BOC Sciences.

  • Oxidation of Alcohols - Organic Chemistry - Jack Westin.

  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015-06-26).

  • Looking for tips on scaling up organic syntheses - chemistry - Reddit. (2024-01-11).

  • Williamson Ether Synthesis - Organic Chemistry Tutor.

  • Chemical Synthesis | From Lab To Industrial Scale - Kewaunee. (2023-10-27).

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.

  • Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information.

  • (PDF) Solvent-free oxidation of benzyl alcohol to benzoic acid by TBHP peroxide. (2016-07-05).

  • III Analytical Methods.

  • 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester.

  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents.

  • This compound | 152808-60-1 - Sigma-Aldrich.

  • Oxidation of benzyl alcohol to benzoic acid with polymer supported TEMPO. - ResearchGate.

  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework - MDPI. (2023-09-20).

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

  • Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (2016-01-01).

  • 113496-14-3 | 3-(2-Methoxy-2-oxoethyl)benzoic acid | ChemScene.

  • 2-Bromo-3-hydroxybenzoic acid ethyl ester | 1260889-94-8 | FB67311 - Biosynth.

  • Oxidation of benzyl alcohol to benzoic acid in the presence of Pd(II)-DPA@chitosan - ResearchGate.

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London.

  • 3-Hydroxy-2-methylbenzoic Acid | C8H8O3 | CID 252023 - PubChem.

  • Benzoic acid, 3-methoxy-, 2-(2-nitrophenyl-2-oxo)ethyl ester - SpectraBase.

  • Benzoic acid, 3-methoxy- - the NIST WebBook.

  • Organic Conversion-3 | Oxidation | Alcohols | Organic #youtubeshorts #chemistrylearning #chemistry - YouTube. (2023-08-28).

Sources

Technical Support Center: Troubleshooting Low Solubility in Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. The information herein is structured to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles governing the synthesis.

Foundational Overview: Common Synthetic Routes to Benzoic Acid

Two prevalent methods for synthesizing benzoic acid are the Grignard reaction with an aryl halide (e.g., bromobenzene) and the oxidation of an alkylbenzene (e.g., toluene). Both pathways, while effective, present unique solubility hurdles that can impact reaction initiation, progression, and overall yield. This guide will focus primarily on troubleshooting solubility issues within the Grignard synthesis pathway, as it involves a series of moisture-sensitive steps with distinct solubility considerations.

The Grignard synthesis of benzoic acid involves three main stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an ethereal solvent.[1]

  • Carboxylation: The Grignard reagent reacts with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.

  • Hydrolysis: The carboxylate salt is hydrolyzed with a strong acid to yield benzoic acid.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific solubility-related questions and provides systematic troubleshooting workflows.

FAQ 1: My Grignard reaction won't initiate. I've added the bromobenzene to the magnesium turnings in diethyl ether, but nothing is happening. What could be the problem?

Answer: The initiation of a Grignard reaction is notoriously sensitive and often subject to an induction period.[3] The primary issue is almost always related to the purity and solubility of the reactants and the reaction environment.

Troubleshooting Workflow: Grignard Reaction Initiation Failure

This workflow will guide you through diagnosing and resolving common issues preventing the formation of phenylmagnesium bromide.

G A Start: Reaction Fails to Initiate B Is the glassware completely dry? A->B B->C Yes B->D No F Is the diethyl ether anhydrous? C->F E Dry glassware in oven (120°C) and cool under inert gas. D->E E->B F->G Yes F->H No J Is the magnesium surface activated? G->J I Use a freshly opened bottle of anhydrous ether or distill from a suitable drying agent. H->I I->F J->K Yes J->L No N Is the bromobenzene dissolving properly? K->N M Activate Mg: Crush turnings, add a small crystal of iodine, or a few drops of 1,2-dibromoethane. L->M M->J N->O Yes N->P No R Reaction Initiates O->R Q Consider gentle warming or switching to THF, which has better solvating properties for Grignard reagents. P->Q Q->N

Diagram 1: Troubleshooting Grignard Reaction Initiation.

In-Depth Explanation:

  • Moisture: Grignard reagents are potent bases and will react with even trace amounts of water, which will quench the reaction. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Solvent Purity: The ether solvent (typically diethyl ether or THF) must be anhydrous.[5] Ethers stabilize the Grignard reagent by coordinating with the magnesium atom, but this stabilization is disrupted by water.[3]

  • Magnesium Surface: Magnesium is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the bromobenzene.[3] Mechanical (crushing the turnings) or chemical activation (using iodine or 1,2-dibromoethane) is often necessary to expose a fresh magnesium surface.[3][6]

  • Bromobenzene Solubility: While bromobenzene is soluble in diethyl ether, ensuring it is fully dissolved before addition to the magnesium can facilitate a smoother reaction start.[7] If solubility issues persist, especially at larger scales, switching to tetrahydrofuran (THF) can be beneficial as it is a better solvent for many Grignard reagents.[8]

FAQ 2: After adding the Grignard reagent to dry ice, I have a solid mass that is difficult to stir and seems insoluble. Is this normal?

Answer: Yes, the formation of a thick, often solid precipitate is expected at this stage. You are forming the magnesium salt of the benzoate, which is generally insoluble in the nonpolar ethereal solvent.

Troubleshooting Workflow: Carboxylation and Hydrolysis

This workflow addresses the physical state of the reaction mixture after carboxylation and guides you through the hydrolysis and workup.

G A Start: Insoluble mass after adding Grignard to CO2 B Is the solid a white/off-white precipitate? A->B B->C Yes B->D No E This is likely the expected magnesium benzoate salt. Proceed to hydrolysis. C->E F Significant side reactions may have occurred. Review Grignard formation step for impurities or temperature control. D->F G Add dilute strong acid (e.g., 6M HCl) slowly. E->G H Does the solid dissolve? G->H H->I Yes H->J No K Proceed to extraction. Benzoic acid will be in the organic layer. I->K L Add more acid and/or diethyl ether. Stir vigorously. J->L Q Extraction Complete K->Q M Does the solid now dissolve? L->M M->N Yes M->O No N->K P Isolate the solid by filtration. It may be unreacted magnesium or insoluble byproducts. O->P P->K

Diagram 2: Troubleshooting Carboxylation and Hydrolysis.

In-Depth Explanation:

  • Magnesium Benzoate Salt: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of CO2. The resulting product is a magnesium carboxylate salt. This ionic compound has very low solubility in nonpolar solvents like diethyl ether, leading to its precipitation.[9]

  • Hydrolysis: The addition of a strong acid, such as hydrochloric acid, serves two purposes. First, it protonates the benzoate salt to form the neutral benzoic acid molecule.[2] Second, it dissolves any unreacted magnesium metal.

  • Solubility of Benzoic Acid: Benzoic acid itself has limited solubility in cold water but is soluble in organic solvents like diethyl ether.[10] Therefore, after acidification, the benzoic acid will partition into the organic layer during extraction.[11] If a solid remains after adding a sufficient amount of acid and ether, it is likely unreacted magnesium or insoluble inorganic salts.[2]

FAQ 3: My final yield of benzoic acid is very low. I suspect solubility issues during the extraction process. How can I optimize this?

Answer: Low yield after a seemingly successful reaction is often due to inefficient extraction, which is directly tied to the solubility and acid-base properties of benzoic acid.

Troubleshooting Workflow: Optimizing Extraction and Isolation

This workflow outlines the steps to maximize the recovery of benzoic acid from the reaction mixture.

G A Start: Low Yield of Benzoic Acid B Was the aqueous layer basic after the initial acid workup? A->B B->C Yes B->D No E Some benzoic acid may have remained in the aqueous layer as sodium benzoate. Acidify the aqueous layer further and re-extract. C->E F Was a basic extraction performed to remove impurities? D->F E->F F->G Yes F->H No J Was the basic aqueous layer re-acidified to precipitate the benzoic acid? G->J I Incorporate a basic extraction (e.g., with 5% NaOH) of the organic layer. This will convert benzoic acid to sodium benzoate, moving it to the aqueous layer and leaving non-acidic impurities (like biphenyl) in the organic layer. H->I I->J J->K Yes J->L No N Was the mixture cooled before filtration? K->N M Acidify the combined basic aqueous extracts with HCl until the solution is acidic (test with pH paper) to precipitate the benzoic acid. L->M M->N N->O Yes N->P No R Optimized Yield O->R Q Cooling the mixture in an ice bath maximizes the precipitation of benzoic acid due to its lower solubility in cold water. P->Q Q->N

Diagram 3: Optimizing Benzoic Acid Extraction.

In-Depth Explanation:

  • Acid-Base Extraction: The key to purifying benzoic acid and separating it from non-polar byproducts like biphenyl (a common side product in Grignard reactions) is to exploit its acidic nature.

    • After the initial acidic workup, benzoic acid is in the organic layer.

    • By extracting the organic layer with a base (e.g., sodium hydroxide), the benzoic acid is deprotonated to form sodium benzoate.[11]

    • Sodium benzoate is an ionic salt and is highly soluble in the aqueous layer, while the non-polar byproduct, biphenyl, remains in the organic layer.[11][12]

    • The aqueous layers are then collected and re-acidified. This protonates the sodium benzoate, converting it back to benzoic acid, which is poorly soluble in cold water and precipitates out.[13][14]

  • Temperature and Solubility: The solubility of benzoic acid in water is temperature-dependent. It is significantly more soluble in hot water than in cold water.[10] Therefore, cooling the acidified aqueous solution in an ice bath before filtration is crucial to minimize product loss and maximize the yield of precipitated benzoic acid.[2]

Data Summary Table

CompoundSolventSolubilityTemperature (°C)Notes
Bromobenzene Diethyl EtherSoluble25Used as the starting aryl halide.[7]
Magnesium Diethyl EtherInsoluble25Reactant for Grignard formation.[15][16]
Phenylmagnesium Bromide Diethyl Ether / THFSoluble25THF generally provides better solubility.[8]
Carbon Dioxide (solid) Diethyl EtherSparingly Soluble-78.5Sublimes at atmospheric pressure.
Magnesium Benzoate Diethyl EtherInsoluble25Precipitates upon formation.
Benzoic Acid Water3.44 g/L25Low solubility in cold water.[13]
Benzoic Acid Diethyl EtherSoluble25Used as the extraction solvent.
Sodium Benzoate WaterSoluble25Formed during basic extraction.

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

  • Place the required amount of magnesium turnings into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.

  • Add a single small crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until violet vapors of iodine are observed.

  • Allow the flask to cool. The magnesium surface should now be etched and activated.

  • Alternative: Add a few drops of 1,2-dibromoethane to the magnesium in anhydrous ether. The observation of ethylene bubbling indicates activation.[3]

Protocol 2: Acid-Base Extraction for Purification of Benzoic Acid

  • Following the acidic workup of the Grignard reaction with carbon dioxide, transfer the entire mixture to a separatory funnel.

  • Separate the aqueous layer and set it aside.

  • To the organic layer in the separatory funnel, add a 5% aqueous solution of sodium hydroxide.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium hydroxide solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly, and with stirring, add concentrated hydrochloric acid to the cooled aqueous extracts until the solution is strongly acidic (test with litmus or pH paper). A white precipitate of benzoic acid will form.

  • Collect the precipitated benzoic acid by vacuum filtration, washing the solid with a small amount of ice-cold water.

  • Allow the solid to air dry or dry in a desiccator to obtain the purified product.

References

  • Vertex AI Search. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved January 9, 2026.
  • StudySmarter. (2023, October 21).
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Wikipedia. (n.d.). Grignard reagent.
  • University of the West Indies. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Alfa Chemistry. (n.d.).
  • University of the West Indies. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Sciencemadness Wiki. (2019, April 1). Grignard reagent.
  • Homework.Study.com. (n.d.). For the experiment preparation of benzoic acid: a grignard reaction. Please draw the full....
  • PubChem. (n.d.). Bromobenzene.
  • askIITians. (2025, March 4).
  • Wheeler Scientific. (2022, August 11). Benzoic Acid From Toluene - Organic Chemistry. YouTube.
  • Random Experiments Int. - Experiments and syntheses. (2018, May 5).
  • Bartleby.com. (n.d.). Grignard Limiting Reagent Using Bromobenzene - 609 Words.
  • Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organic Chemistry.
  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Techno PharmChem. (n.d.). MAGNESIUM TURNINGS.
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of Bromo(4-methylpentyl)magnesium in THF vs. Diethyl Ether.

Sources

Technical Support Center: Optimizing Temperature and Pressure for Aromatic Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aromatic oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but the fundamental reasoning behind them to empower your experimental design and execution.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses prevalent issues encountered during aromatic oxidation reactions, offering potential causes and actionable solutions.

Q1: My reaction is showing low conversion of the aromatic starting material. What are the likely causes and how can I improve it?

A: Low conversion is a frequent challenge and can stem from several factors related to temperature and pressure.

  • Insufficient Activation Energy: Aromatic rings are inherently stable and require significant energy input to initiate oxidation.[1] If the reaction temperature is too low, the kinetic barrier for the reaction may not be overcome, leading to poor conversion.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the conversion. Be mindful that excessive temperatures can lead to side reactions and decomposition.[2]

  • Inadequate Oxygen Mass Transfer: In heterogeneous catalytic systems, the transfer of the oxidizing agent (often O₂ or air) from the gas phase to the catalyst surface is crucial. Low pressure can result in a lower concentration of the oxidant in the reaction medium, limiting the reaction rate.

    • Solution: Increase the partial pressure of the oxidant. This can be achieved by increasing the total pressure of the system with the oxidizing gas. This enhances the solubility and availability of the oxidant at the catalytic sites.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the feedstock or by coking at higher temperatures.[2]

    • Solution: Ensure the purity of your starting materials and solvents. If coking is suspected, catalyst regeneration or replacement may be necessary. Temperature programming during the reaction can sometimes mitigate coke formation.

Q2: I'm observing the formation of multiple undesired byproducts, leading to low selectivity. How can I control the reaction to favor the desired product?

A: Poor selectivity is often a battle between kinetic and thermodynamic control of the reaction.[3][4][5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (lowest activation energy).[3][4][5] At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product, which may not be the desired one.[3][4][5]

    • Solution: Experiment with a range of temperatures to find the optimal balance. Lowering the temperature may favor the kinetically preferred product, while a moderate increase could potentially favor a more stable, desired thermodynamic product.[6] The key is to find a temperature that provides sufficient energy for the desired reaction pathway without promoting side reactions.

  • Over-oxidation: Excessive temperature or pressure can lead to the desired product being further oxidized to undesired byproducts. For instance, the oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a common and often desired transformation.[7][8] However, under harsh conditions, this can be followed by ring-opening or other degradative pathways.[9]

    • Solution: Optimize the reaction time in conjunction with temperature and pressure. Reducing the residence time at high temperatures can minimize over-oxidation. Lowering the partial pressure of the oxidant can also help to control the rate of oxidation.

  • Radical Reactions: Many oxidation reactions proceed through radical intermediates.[7][10][11] High temperatures can promote a variety of radical pathways, leading to a complex mixture of products.

    • Solution: Consider the use of radical scavengers or initiators to control the radical chain reactions. The choice of solvent can also influence radical stability and reactivity.

Q3: My reaction is proceeding too quickly and appears to be uncontrollable, potentially leading to a runaway reaction. What steps should I take?

A: A runaway reaction is a serious safety concern and is often caused by an exothermic reaction that generates heat faster than it can be removed.

  • Excessive Heat Generation: Aromatic oxidations are often highly exothermic. If the reaction rate is too high due to elevated temperature or pressure, the heat generated can lead to a rapid increase in both temperature and pressure, creating a dangerous situation.

    • Solution: Immediately reduce the temperature by cooling the reactor. If possible, stop the flow of reactants. For future experiments, consider the following:

      • Lower the initial temperature.

      • Reduce the concentration of the limiting reagent.

      • Improve heat dissipation by using a larger reactor with a better surface-area-to-volume ratio or by using a cooling bath with a higher heat capacity.

      • Employ a semi-batch or continuous flow process where reactants are added gradually to control the rate of heat generation.

  • Autocatalysis: Some oxidation reactions can be autocatalytic, meaning a product of the reaction acts as a catalyst, accelerating the reaction rate over time.[12] This can lead to an unexpected and rapid increase in the reaction rate.

    • Solution: If autocatalysis is suspected, carefully monitor the reaction profile. A slow initial rate followed by a rapid acceleration is a hallmark of autocatalysis.[12] To control this, consider adding the product that acts as a catalyst at the beginning of the reaction in a controlled amount to have a more linear and predictable reaction rate.

Q4: The pressure in my high-pressure reactor is fluctuating unexpectedly. What could be the cause?

A: Pressure fluctuations in a high-pressure system can indicate several issues, some of which are safety-critical.

  • Gas Consumption or Production: The reaction itself may consume or produce gaseous species, leading to a change in pressure.

    • Solution: Analyze the stoichiometry of your reaction to determine if a net change in the number of moles of gas is expected. If so, the pressure change should be predictable.

  • Leaks: A gradual drop in pressure is a classic sign of a leak in the reactor system.

    • Solution: Perform a leak test before starting the reaction. This can be done by pressurizing the system with an inert gas (e.g., nitrogen) and monitoring the pressure over time. Ensure all fittings and seals are secure.

  • Temperature Fluctuations: According to the ideal gas law, pressure is directly proportional to temperature. Fluctuations in the reactor temperature will cause corresponding changes in pressure.

    • Solution: Ensure your temperature control system is functioning correctly and providing stable heating or cooling.

II. Frequently Asked Questions (FAQs)

General Principles

Q: What is the fundamental role of temperature in aromatic oxidation?

A: Temperature provides the necessary activation energy to overcome the stability of the aromatic ring and initiate the oxidation process.[1] It also influences the reaction rate, with higher temperatures generally leading to faster reactions. However, temperature is a double-edged sword; excessive heat can promote undesirable side reactions, such as over-oxidation and decomposition, thereby reducing selectivity.[2] The choice of temperature is therefore a critical parameter for balancing reaction rate and selectivity.

Q: How does pressure influence the outcome of an aromatic oxidation reaction?

A: Pressure primarily affects the concentration of gaseous reactants, most commonly the oxidizing agent (e.g., O₂, air). Increasing the partial pressure of the oxidant increases its concentration in the reaction medium, which can lead to a higher reaction rate.[13] In some cases, pressure can also influence the stability of transition states and intermediates, thereby affecting the selectivity of the reaction. For reactions in the liquid phase, pressure can also affect the phase behavior of the system, potentially influencing catalyst-reactant interactions.

Experimental Design & Optimization

Q: How can I systematically optimize both temperature and pressure for my specific reaction?

A: A systematic approach is crucial for efficient optimization. Design of Experiments (DoE) is a powerful statistical methodology for this purpose.[14][15][16] Instead of varying one factor at a time, DoE allows for the simultaneous variation of multiple parameters (like temperature, pressure, catalyst loading, and reactant concentrations) to identify optimal conditions and understand the interactions between these variables with a minimal number of experiments.[14][15][17]

Q: What is the difference between kinetic and thermodynamic control, and how do I manipulate it?

A:

  • Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures. The major product is the one that forms the fastest, as it has the lowest activation energy.[3][4][5]

  • Thermodynamic control is established when the reaction is reversible, usually at higher temperatures. The product distribution reflects the relative thermodynamic stabilities of the products, with the most stable product being the major one.[3][4][5]

To manipulate this, you can adjust the reaction temperature. Low temperatures will favor the kinetic product, while higher temperatures will allow the system to reach equilibrium and favor the thermodynamic product.[6]

Safety Considerations

Q: What are the primary safety concerns when working with high-pressure oxidation reactions?

A: The combination of high pressure, high temperature, an oxidizing agent, and organic compounds creates a significant hazard potential. Key concerns include:

  • Runaway Reactions: As discussed in the troubleshooting section, the exothermic nature of oxidation can lead to a rapid and uncontrolled increase in temperature and pressure.

  • Explosion Hazards: Flammable mixtures of organic vapors and the oxidant can form.[18] Any ignition source could lead to an explosion. It is crucial to operate outside the flammable limits of the mixture.[18]

  • Equipment Failure: High pressures and temperatures, especially in a corrosive environment, can lead to the failure of reactor components.[19]

Q: What are the essential safety measures I must take?

A:

  • Thorough Understanding of Equipment: Be completely familiar with the design, pressure and temperature limits of your reactor.[19]

  • Pressure Relief Systems: Ensure your reactor is equipped with appropriate pressure relief devices, such as rupture discs or pressure relief valves.[19]

  • Proper Training: All personnel must be thoroughly trained in the operation of high-pressure equipment and emergency procedures.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, and flame-resistant lab coats.[19][20][21]

  • Blast Shields: Use a blast shield to provide an additional layer of protection.[20]

  • Regular Maintenance: Regularly inspect and maintain all high-pressure equipment.[19]

  • Inert Atmosphere: When not actively running the oxidation, keep the reactor under an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable mixtures.[22]

III. Experimental Protocols & Data

Protocol: Design of Experiments (DoE) for Optimizing Temperature and Pressure

This protocol outlines a general workflow for using a DoE approach to optimize temperature and pressure for an aromatic oxidation reaction.

  • Define Factors and Ranges:

    • Factor 1: Temperature (°C): Select a range based on literature precedence or preliminary screening experiments. For example, 80-120 °C.[23]

    • Factor 2: Pressure (bar): Choose a range that is safe for your equipment and relevant to the reaction. For example, 2-5 bar of oxygen.[23]

  • Select a DoE Design: A central composite design or a Box-Behnken design are common choices for optimization studies. Statistical software (e.g., JMP, Minitab, Design-Expert) can be used to generate the experimental plan.

  • Perform Experiments: Execute the series of experiments as dictated by the DoE design, ensuring to randomize the run order to minimize systematic errors.

  • Analyze the Results: Use the software to analyze the data, which will generate a mathematical model that describes the relationship between the factors (temperature and pressure) and the responses (e.g., yield, selectivity).

  • Identify Optimal Conditions: The model can then be used to predict the optimal temperature and pressure to maximize your desired outcome.

Data Table: Example Temperature and Pressure Ranges for Aromatic Oxidation
Aromatic SubstrateOxidantCatalystTemperature Range (°C)Pressure Range (bar)Primary Product
TolueneAirCo(III) salts150-25015-30Benzoic Acid
p-XyleneAirCo/Mn/Br175-22515-30Terephthalic Acid
BenzeneH₂O₂V₂O₅25-501 (atmospheric)Phenol
EthylbenzeneO₂Mn(II)/Co(II)120-1501-10Acetophenone

Note: These are generalized ranges and the optimal conditions will be highly dependent on the specific substrate, catalyst, and solvent system used.

IV. Visualizations

Logical Relationship: Temperature, Pressure, and Reaction Outcome

G cluster_input Input Parameters cluster_effects Primary Effects cluster_outcome Reaction Outcome T Temperature Rate Reaction Rate T->Rate Increases Selectivity Selectivity T->Selectivity Can Increase or Decrease P Pressure P->Rate Increases (generally) P->Selectivity Can Influence Yield Product Yield Rate->Yield Positive Correlation (initially) Byproducts Byproduct Formation Rate->Byproducts Can Increase Over-oxidation Selectivity->Yield Positive Correlation Selectivity->Byproducts Negative Correlation

Caption: Interplay of temperature and pressure on reaction outcomes.

Experimental Workflow: Troubleshooting Low Conversion

G Start Low Conversion Observed Check_T Is Temperature Sufficient? Start->Check_T Increase_T Increase Temperature Incrementally Check_T->Increase_T No Check_P Is Oxidant Pressure Adequate? Check_T->Check_P Yes Re_run Re-run Experiment Increase_T->Re_run Increase_P Increase Oxidant Partial Pressure Check_P->Increase_P No Check_Cat Check Catalyst Activity Check_P->Check_Cat Yes Increase_P->Re_run Regen_Cat Regenerate or Replace Catalyst Check_Cat->Regen_Cat Regen_Cat->Re_run

Caption: A systematic workflow for troubleshooting low reaction conversion.

V. References

  • Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. (2024). MDPI.

  • Thermodynamic and kinetic issues in the formation and oxidation of aromatic species. Unknown Source.

  • Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. (2024). ResearchGate.

  • Optimal design of experiments. UCL Discovery.

  • High Pressure Reaction Vessels. Unknown Source.

  • The Impact of Pressure and Hydrocarbons on NOx Abatement over Cu- and Fe-Zeolites at Pre-Turbocharger Position. MDPI.

  • What safety measures are essential when working with high pressure reactors?. (2024). HiTechTrader.

  • The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415). (2022). PubMed Central.

  • Sustainable Oxidations under Phase-Transfer Catalysis Conditions. (2025). Request PDF.

  • Design of Experiments (DoE) Studies. Mettler Toledo.

  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.

  • EFFECT OF OPERATING CONDITIONS ON AROMATIC CONTENT AT BASRAH CRUDE OIL HYDROTREATING. Tikrit Journal of Engineering Sciences.

  • Autoxidation of aromatics. (2018). SciSpace.

  • Thermodynamic and kinetic reaction control. Wikipedia.

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. MCAT Content - Jack Westin.

  • Safe Handling of Oxidising Chemicals. (2024). The Chemistry Blog.

  • Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.

  • Oxidation Reaction Safeguarding with SIS. Kenexis.

  • Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production P. CHIMIA.

  • Aromatic chemistry: Oxidation and reduction. (2018). BrainKart.

  • What Is Autocatalysis?. (2025). Chemistry For Everyone - YouTube.

  • 16.8: Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts.

  • 16.8 Oxidation of Aromatic Compounds. (2023). Organic Chemistry | OpenStax.

  • 16.9: Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts.

  • Oxidation of Aromatic Compounds. Organic Chemistry Class Notes - Fiveable.

  • Effect of pressure in the autothermal catalytic partial oxidation of CH4 and C3H8: Spatially resolved temperature and composition profiles. (2025). Request PDF - ResearchGate.

Sources

Technical Support Center: Efficient Removal of the MEM Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient removal of the 2-methoxyethoxymethyl (MEM) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions related to MEM deprotection.

The (2-methoxyethoxymethyl) (MEM) group is a widely utilized protecting group for alcohols in multistep organic synthesis. Its stability to a broad range of conditions, including strong bases and organometallic reagents, makes it a valuable tool. However, its efficient and selective removal is crucial for the successful synthesis of complex molecules.[1] This guide provides a comprehensive overview of MEM deprotection strategies, focusing on practical applications and troubleshooting.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of MEM ethers in a question-and-answer format.

Question: My MEM deprotection is incomplete, and I observe starting material even after extended reaction times. What could be the cause and how can I resolve this?

Answer:

Incomplete MEM deprotection is a frequent challenge and can stem from several factors:

  • Insufficiently Strong Acidic Conditions: The MEM group is more stable to acidic conditions than other acetal-type protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP).[1] If you are using mild protic acids, you may need to switch to stronger conditions.

    • Solution: Consider using a stronger Brønsted acid such as trifluoroacetic acid (TFA) in dichloromethane or aqueous formic acid.[1] Alternatively, Lewis acids are often more effective.

  • Steric Hindrance: If the MEM-protected alcohol is sterically hindered, the reagent may have difficult access to the acetal functionality.

    • Solution: Employ smaller, more reactive Lewis acids. For instance, if zinc bromide (ZnBr₂) is ineffective, you might consider titanium tetrachloride (TiCl₄) at low temperatures, although caution is advised due to its high reactivity.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate and efficiency.

    • Solution: For Lewis acid-mediated deprotections, dichloromethane is a common and effective solvent. For some methods, like those using cerium(III) chloride, acetonitrile is preferred.[2]

  • Deactivated Reagent: Lewis acids can be deactivated by moisture.

    • Solution: Ensure that your reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Question: I am observing an unexpected byproduct with a similar polarity to my desired product. What could it be?

Answer:

A common side reaction, especially in molecules with neighboring hydroxyl groups, is the formation of a cyclic acetal. This occurs when the neighboring hydroxyl group intramolecularly attacks the oxonium ion intermediate formed during the deprotection process.[1]

  • Mechanism: Instead of being quenched by an external nucleophile (like water during work-up), the nearby alcohol acts as an internal nucleophile, leading to a new cyclic acetal.

  • Solution:

    • Change in Reaction Conditions: Altering the Lewis acid or solvent may disfavor the intramolecular cyclization.

    • Protection of the Neighboring Hydroxyl Group: If feasible within your synthetic route, protecting the neighboring hydroxyl group prior to MEM deprotection will prevent this side reaction.

Question: My starting material is decomposing under the deprotection conditions. How can I mitigate this?

Answer:

Substrate decomposition is a significant concern, particularly with sensitive functional groups.

  • Harsh Acidic Conditions: Strong acids can lead to the degradation of other acid-labile groups or the overall molecular scaffold.[3]

    • Solution: Opt for milder and more selective deprotection methods. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile is known for its mild and neutral reaction conditions, and it is compatible with a wide range of other protecting groups like Bn, TBDPS, Ac, Me, Tr, PMB, benzylidene, THP, MOM, and BOM.[2]

  • High Temperatures: Some deprotection protocols require elevated temperatures, which can be detrimental to sensitive substrates.

    • Solution: Explore methods that proceed at room temperature or below. For example, many Lewis acid-catalyzed deprotections can be performed at 0 °C or room temperature.

Frequently Asked Questions (FAQs)

What makes the MEM group different from the MOM group?

The key difference lies in the additional ether oxygen in the MEM group. This oxygen can participate in chelation with Lewis acids, making the MEM group significantly more labile towards them compared to the MOM group.[1] This property allows for the selective deprotection of a MEM group in the presence of a MOM group.

Under what conditions is the MEM group stable?

The MEM group is generally stable under a variety of conditions, including:

  • Strong bases (e.g., organolithium reagents, Grignard reagents)[1]

  • Reducing agents

  • Oxidizing agents

  • Mildly acidic conditions[1]

Can I selectively remove a MEM group in the presence of other acid-sensitive protecting groups?

Yes, selective deprotection is a key advantage of the MEM group. Due to its unique lability towards Lewis acids, it can often be removed while leaving other protecting groups intact. For instance, it's possible to selectively cleave a MEM group in the presence of silyl ethers (like TBDPS), benzyl ethers (Bn), and even other acetals like MOM and THP under carefully chosen conditions.[2]

How do I monitor the progress of a MEM deprotection reaction?

The most common method for monitoring the reaction progress is Thin-Layer Chromatography (TLC) . The deprotected alcohol is typically more polar than the MEM-protected starting material and will have a lower Rf value. Staining the TLC plate with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation

The choice of deprotection method is critical and depends on the specific substrate and the presence of other functional groups. The following table summarizes various methods for MEM deprotection with representative conditions and yields.

ReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Notes
Brønsted Acids
TFA-CH₂Cl₂2512VariesA common method, but can be harsh for sensitive substrates.
aq. HCOOH----VariesMilder than TFA, but may require longer reaction times.
Lewis Acids
ZnBr₂1.5-3CH₂Cl₂0 - 251-480-95A widely used and effective reagent.
TiCl₄1.1-2CH₂Cl₂-78 to 00.5-285-98Very powerful, but less selective and requires strict anhydrous conditions.
CeCl₃·7H₂O0.5CH₃CNReflux0.5-390-98Mild, neutral conditions, and highly chemoselective.[2]
CBr₄0.1iPrOHReflux1-585-95A catalytic method that is simple and efficient.[4]

Experimental Protocols

Protocol 1: MEM Deprotection using Zinc Bromide (ZnBr₂)

This protocol is a general and widely applicable method for the removal of the MEM group.

  • Reaction Setup: Dissolve the MEM-protected alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous zinc bromide (ZnBr₂, 2.0 equiv) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Mild and Selective MEM Deprotection using Cerium(III) Chloride (CeCl₃·7H₂O)

This protocol is ideal for substrates with other acid-sensitive protecting groups.[2]

  • Reaction Setup: To a solution of the MEM-protected alcohol (1.0 equiv) in acetonitrile (CH₃CN), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.5 equiv).

  • Reaction: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.

Reaction Mechanisms

Acid-Catalyzed Deprotection

Under acidic conditions, the deprotection proceeds via protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion. This intermediate is then hydrolyzed to release the free alcohol.

G cluster_0 Acid-Catalyzed MEM Deprotection RO RO MEM R-O-CH₂-O-CH₂-CH₂-OCH₃ Protonated_MEM R-O⁺(H)-CH₂-O-CH₂-CH₂-OCH₃ MEM->Protonated_MEM H⁺ Oxonium [R-OH + CH₂=O⁺-CH₂-CH₂-OCH₃] ↔ [R-OH + CH₂⁺-O-CH₂-CH₂-OCH₃] Protonated_MEM->Oxonium - R-OH Alcohol R-OH Oxonium->Alcohol H₂O

Caption: Acid-catalyzed MEM deprotection mechanism.

Lewis Acid (Chelation-Controlled) Deprotection

The presence of the second ether oxygen in the MEM group allows for bidentate chelation with a Lewis acid. This chelation weakens the C-O bond and facilitates cleavage.

G cluster_1 Lewis Acid-Catalyzed MEM Deprotection (Chelation) MEM_Substrate R-O-CH₂-O-CH₂-CH₂-OCH₃ Chelated_Complex Chelated Intermediate with Lewis Acid (e.g., ZnBr₂) MEM_Substrate->Chelated_Complex + ZnBr₂ Cleavage Cleavage to form R-O-ZnBr₂ and Oxonium ion Chelated_Complex->Cleavage Bond Cleavage Final_Product R-OH Cleavage->Final_Product H₂O Work-up

Caption: Lewis acid-catalyzed MEM deprotection via chelation.

References

  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism.
  • Lee, A. S.-Y., Hu, Y.-J., & Chu, S.-F. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Tetrahedron, 57(11), 2121–2126. [Link]4]
  • ResearchGate. (n.d.). Yields of the deprotection reactions.
  • ResearchGate. (n.d.). Cerium(III) chloride promoted reactions and their applications to organic synthesis.
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445–2472. [Link]
  • Sabitha, G., Babu, R. S., Rajkumar, M., Srividya, R., & Yadav, J. S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]
  • University of California, Irvine. (n.d.). Alcohol Protecting Groups.
  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Reddy, G. S., & Salomon, R. G. (2004). An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. The Journal of organic chemistry, 69(22), 7523–7531. [Link]
  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
  • ResearchGate. (n.d.). How to do work-up of a BOC deprotection reaction by TFA?.
  • ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
  • ResearchGate. (n.d.). Deprotection of silyl ethers using ZnBr 2 and H 2O in CH 2Cl 2.
  • D'Auria, M., Emanuele, L., Racioppi, R., & Valenti, D. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules (Basel, Switzerland), 25(24), 5966. [Link]
  • Organic Syntheses. (n.d.). cerium(III) chloride heptahydrate.
  • ResearchGate. (n.d.). Selective Cleavage of Acetals with ZnBr2 in Dichloromethane.
  • ResearchGate. (n.d.). ChemInform Abstract: Cerium(III) Chloride as Catalytic and Stoichiometric Promoter of the Quantitative Addition of Organometallic Reagents to (+)Camphor and (-) Fenchone.
  • Cortés, I., Kaufman, T. S., & Bracca, A. B. J. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Royal Society open science, 5(6), 180279. [Link]

Sources

Technical Support Center: Work-up and Isolation of Acidic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the work-up and isolation of acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during purification. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab. We will move from foundational concepts to in-depth troubleshooting of specific experimental problems.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles that govern the successful isolation of acidic compounds. Understanding these concepts is the first step to effective troubleshooting.

Q1: What is the primary principle behind an acid-base extraction for isolating acidic compounds?

A: Acid-base extraction leverages the differential solubility of a compound in its neutral and ionized (salt) forms.[1][2] Most neutral organic compounds are soluble in organic solvents and have low solubility in water.[2] An acidic organic compound can be converted into its corresponding anionic salt by reacting it with an aqueous base.[3][4][5] This salt is an ionic species and is therefore typically much more soluble in the aqueous phase than in the organic phase.[5][6] This allows you to selectively move the acidic compound from the organic layer to the aqueous layer, leaving neutral or basic impurities behind in the organic layer.[3] The process is reversible; after separating the layers, you can re-acidify the aqueous layer to protonate the salt, regenerating the neutral, organic-soluble acidic compound, which will often precipitate out of the aqueous solution.[3][4]

Q2: How does a compound's pKa value dictate the choice of base for extraction?

A: The pKa is a measure of the acidity of a compound; a lower pKa indicates a stronger acid.[7][8][9] For an effective extraction, the base you choose must be strong enough to deprotonate the acidic compound. The general rule is that the conjugate acid of the base used for the extraction should have a higher pKa than the acidic compound you are trying to extract.[9]

For example, carboxylic acids (typical pKa ≈ 4-5) are strong enough to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃).[2][10] The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of about 6.4. Since 6.4 is higher than 5, the reaction is favorable. However, phenols (typical pKa ≈ 10) are much weaker acids and will not be significantly deprotonated by sodium bicarbonate.[2] To extract a phenol, you need a stronger base like sodium hydroxide (NaOH), whose conjugate acid (water) has a pKa of about 15.7. This principle allows for the selective separation of strong acids (like carboxylic acids) from weak acids (like phenols).[1][10][11]

Q3: What is the difference between "washing" and "extracting" the organic layer?

A: While both involve mixing the organic layer with an aqueous solution in a separatory funnel, their goals are different.

  • Extraction is the process of selectively removing a desired compound from one layer into another. For acidic compounds, this typically means using an aqueous base to pull the deprotonated acid out of the organic layer and into the aqueous layer.[3][4]

  • Washing is the process of removing impurities from the layer containing your desired product.[12] For example, after a reaction, you might "wash" the organic layer (which contains your neutral product) with water to remove water-soluble byproducts or with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer before final drying.[13][14]

Q4: Why is it necessary to dry the organic layer before removing the solvent?

A: Organic solvents used in extractions can dissolve a small but significant amount of water.[15] If you were to simply evaporate the solvent, the remaining water would contaminate your final product, often resulting in a gooey or oily residue instead of a dry solid.[15] To prevent this, a drying agent, which is an anhydrous inorganic salt (e.g., Na₂SO₄, MgSO₄), is added to the organic solution.[2] These salts bind with water molecules, forming hydrates that can be easily removed by filtration, leaving a "dry" organic solution ready for solvent evaporation.[12][13]

Part 2: Troubleshooting Guide - From Theory to Practice

This section is structured to address specific problems you may encounter during the work-up and isolation workflow.

Section A: Liquid-Liquid Extraction Problems

Q5: I performed a basic extraction, but my yield is very low. What went wrong?

A: Low recovery of an acidic compound after an acid-base extraction is a common issue stemming from several potential causes:

  • Incorrect Choice of Base: You may have used a base that was too weak. As discussed in Q2, a base like sodium bicarbonate will not effectively extract a weakly acidic compound like a phenol.[1][10] Ensure the pKa of your compound is at least 2-3 units lower than the pKa of the conjugate acid of the base you are using.

  • Incomplete Deprotonation/Protonation: The pH of the aqueous layer must be adjusted sufficiently to ensure the compound ionizes (during extraction) or neutralizes (during recovery). When extracting, the pH should be at least 2 units above the pKa of the acidic compound. When recovering the acid by acidification, the pH should be at least 2 units below the pKa.[16] Always check the pH of the aqueous layer with pH paper or a meter.

  • Insufficient Extractions: A single extraction is rarely sufficient. Partitioning is an equilibrium process. To maximize recovery, you should perform multiple extractions with smaller volumes of the aqueous solution (e.g., 3 x 50 mL is more effective than 1 x 150 mL).[4]

  • Emulsion Formation: If an emulsion formed (see Q6), your compound could be trapped in this third layer, leading to poor recovery in either the aqueous or organic phase.[17]

Q6: My organic and aqueous layers won't separate; I have a cloudy emulsion. How do I fix this?

A: Emulsions are mixtures where the two immiscible liquid phases have not separated cleanly, often due to the presence of surfactant-like impurities or excessive agitation.[17]

  • The Cause: Vigorous shaking is a primary cause of emulsions.[17] Gentle swirling or inverting the separatory funnel is often sufficient for mixing.[17]

  • Solutions:

    • Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

    • Add Brine: Adding a saturated aqueous solution of NaCl (brine) increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and can help break the emulsion.[17][18] This is a "salting out" effect.

    • Gentle Agitation: Gently swirl the mixture or stir the interface with a glass rod.

    • Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes disrupt the emulsion.[17]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[17]

Q7: I acidified the aqueous extract, but no solid precipitated. Where is my product?

A: This is a frustrating but common scenario. The absence of a precipitate does not necessarily mean your product is gone.

  • Potential Causes & Solutions:

    • Compound is Water-Soluble: Your acidic compound, even in its neutral form, might have significant solubility in water, especially if it's a small molecule or has multiple polar functional groups. If this is the case, you must perform a "back-extraction."[10] Add an organic solvent (like ethyl acetate or dichloromethane) to the acidified aqueous solution and extract your neutral product back into the organic layer.[10][17]

    • Insufficient Acidification: You may not have added enough acid to lower the pH sufficiently to protonate all of the carboxylate or phenoxide salt.[6] Use pH paper to confirm the aqueous solution is strongly acidic (pH 1-2 is a good target).

    • Too Much Solvent: If your compound did precipitate but you can't see it, it might be because the concentration is too low. If you suspect this, you can try to partially evaporate the water under reduced pressure to concentrate the solution, or proceed directly to a back-extraction.[10]

    • "Oiling Out": Your compound may have separated as a liquid ("oiled out") rather than a solid, which can be difficult to see.[19] Look closely for a second liquid phase. If this occurs, a back-extraction is the best course of action.

Q8: When I added sodium bicarbonate to my organic layer, it fizzed violently and overflowed. What happened?

A: This is a classic result of neutralizing an acid with a bicarbonate base.[20] The reaction between an acid (like residual starting material or your acidic product) and sodium bicarbonate (NaHCO₃) produces carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into carbon dioxide (CO₂) gas and water.[10][13] This rapid gas evolution is the cause of the fizzing and pressure buildup.

  • Prevention and Remedy:

    • Add the bicarbonate solution slowly and in small portions, especially at the beginning.[20]

    • Swirl the flask or separatory funnel gently to allow for controlled gas release before stoppering and shaking.[20]

    • Vent the separatory funnel frequently by inverting it and opening the stopcock immediately after the first few gentle shakes.[10][20]

Section B: Recrystallization and Final Isolation Problems

Q9: I'm trying to recrystallize my acidic compound, but it's "oiling out." How do I get crystals?

A: "Oiling out" occurs when the solid melts in the hot solvent or comes out of a supersaturated solution at a temperature above its melting point.[19][21] This is common for impure compounds, as impurities depress the melting point.

  • Solutions:

    • Add More Solvent: The most common fix is to heat the solution to redissolve the oil and then add a small amount of additional hot solvent to lower the saturation point.[19][21] This ensures the solution is no longer supersaturated when it cools to the compound's melting point.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly. Rapid cooling encourages precipitation from a highly concentrated state.

    • Scratch or Seed: As the solution cools, scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites that initiate crystallization.[19][22] Adding a tiny "seed" crystal of the pure compound also works wonders.

Q10: My recrystallization yield is very low. How can I improve it?

A: A poor recrystallization yield often means too much of your compound remained dissolved in the mother liquor.[21][23]

  • Key Factors:

    • Using Too Much Solvent: The goal is to create a saturated solution at high temperature. Use the minimum amount of boiling solvent necessary to just dissolve the solid.[23] Adding excessive solvent means less compound will crystallize upon cooling.[21]

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.[19] Use a pre-heated funnel and filter quickly.

    • Inappropriate Solvent Choice: The ideal solvent dissolves the compound well when hot but poorly when cold.[22] If the compound is too soluble at cold temperatures, your recovery will be low.

Section C: Chromatography Problems

Q11: My acidic compound gives a broad, tailing peak in reversed-phase HPLC. How can I improve the peak shape?

A: Poor peak shape for acidic compounds in reversed-phase chromatography is almost always due to unwanted interactions between the ionized form of the analyte and the stationary phase.[16] At neutral pH, an acidic compound will be at least partially deprotonated to its anionic form. This can lead to repulsion from residual negative charges on the silica surface (silanols), causing peak tailing or fronting.[24]

  • The Solution: Control the pH. The most effective solution is to suppress the ionization of your acidic compound by lowering the pH of the mobile phase.[16]

    • Add an Acid Modifier: Add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to your mobile phase.[16]

    • Rule of Thumb: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your acidic analyte.[16] In its neutral, protonated form, the compound will behave more predictably, interact well with the C18 stationary phase, and result in sharp, symmetrical peaks.[25][26]

Part 3: Data Tables and Workflows

Data Presentation

Table 1: Selecting the Right Aqueous Base for Extraction Based on pKa

Acidic Functional GroupTypical pKa RangeRecommended BasepKa of Base's Conjugate AcidRationale for Use
Carboxylic Acids3 - 55% aq. NaHCO₃ (Sodium Bicarbonate)~6.4 (H₂CO₃)Strong enough to deprotonate carboxylic acids but weak enough to leave phenols protonated, allowing for selective separation.[1][10][11]
Phenols8 - 111-2M aq. NaOH (Sodium Hydroxide)~15.7 (H₂O)A strong base is required to deprotonate weakly acidic phenols. Will also deprotonate stronger acids like carboxylic acids.[2]
Thiols (Aliphatic)10 - 121-2M aq. NaOH (Sodium Hydroxide)~15.7 (H₂O)Similar to phenols, requires a strong base for effective deprotonation.
Experimental Workflow Visualization

The following diagram outlines a typical decision-based workflow for the work-up and isolation of an acidic compound from a reaction mixture containing a neutral byproduct.

G cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation start Reaction Mixture (Acidic Product + Neutral Impurity) in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3 or NaOH) and Mix Gently start->add_base separate Separate Layers in Separatory Funnel add_base->separate org_layer Organic Layer: Neutral Impurity separate->org_layer Top or Bottom Layer (Check Density) aq_layer Aqueous Layer: Deprotonated Acid Salt separate->aq_layer Other Layer dry_purify Dry and Purify Solid (e.g., Recrystallization) acidify Acidify Aqueous Layer (e.g., with HCl) to pH < pKa aq_layer->acidify check_ppt Precipitate Forms? acidify->check_ppt filter Collect Solid by Vacuum Filtration check_ppt->filter Yes back_extract Perform Back-Extraction with Organic Solvent check_ppt->back_extract No / Oiled Out filter->dry_purify back_extract->dry_purify

Caption: Workflow for Acidic Compound Isolation.

References

  • Oreate AI Blog. (2025). Understanding the Acid Workup: A Key Step in Organic Chemistry.
  • R-Tech Insights. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry Practice Hub.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • TIEI. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • YouTube. (2024). pH pKa and Extraction.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ACS Publications. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry.
  • Wikipedia. (n.d.). Acid–base extraction.
  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Grossmont College. (n.d.). Recrystallization1.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Reddit. (2017). pKa in organic acid-base extractions.
  • PMC - NIH. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • UMass Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Wellesley College. (n.d.). Acid-Base Extraction.
  • University of Rochester. (n.d.). How To Run A Reaction: The Workup.
  • Wikipedia. (n.d.). Work-up.
  • Scribd. (n.d.). Solvent Workup Guide for Chemists.
  • Study.com. (n.d.). Video: pKa of Acids & Functional Groups | Overview & Examples.
  • Master Organic Chemistry. (2010). How To Use a pKa Table.
  • PMC - NIH. (2007). The pKa Distribution of Drugs: Application to Drug Discovery.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • ResearchGate. (2025). Evaluation of the factors affecting extraction of organic compounds based on the acid-induced phase cloud point approach.
  • YouTube. (2024). Organic Chemistry: Most Acidic Compound Questions and pKa.

Sources

Improving the stability of 3-(2-Methoxyethoxy)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Methoxyethoxy)benzoic acid

A Guide to Ensuring Solution Stability for Researchers and Formulation Scientists

Section 1: Understanding the Molecule's Stability Profile

This compound is a bifunctional molecule featuring a carboxylic acid group attached to a benzene ring, which also bears a methoxyethoxy side chain. Its stability in solution is primarily influenced by the chemical reactivity of these two key functional groups: the aryl ether linkage and the carboxylic acid. Understanding the potential degradation pathways is the first step toward prevention.

Potential Degradation Pathways:

  • Hydrolysis: The ether linkage (C-O-C) in the methoxyethoxy side chain can be susceptible to acid-catalyzed hydrolysis, especially under harsh acidic conditions (low pH) and elevated temperatures.[1][2][3] This cleavage would result in the formation of 3-hydroxybenzoic acid and 2-methoxyethanol. While ethers are generally stable, this pathway should be considered in long-term studies or under stress conditions.[3]

  • Oxidation: The aromatic ring and the ether group can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. Oxidative degradation can lead to the formation of colored byproducts, often involving hydroxylated species or ring-opening products.[4][5]

  • Photodegradation: Aromatic compounds, including benzoic acid derivatives, can absorb UV light, leading to photochemical reactions.[6][7][8] This can result in complex degradation pathways, including decarboxylation or the formation of radical species, which can compromise sample integrity.[7][8]

  • pH-Related Issues: The carboxylic acid group has a specific pKa. In solutions with pH values near or below the pKa, the compound exists predominantly in its neutral, less water-soluble form, increasing the risk of precipitation. At pH values significantly above the pKa, it exists as the more soluble carboxylate salt but may be more susceptible to other modes of degradation.

Below is a diagram illustrating the primary potential degradation routes for this compound.

G cluster_0 Stress Conditions cluster_1 Degradation Pathways cluster_2 Degradation Products Acid Low pH / Heat Hydrolysis Hydrolysis Acid->Hydrolysis Light UV/Visible Light Photodegradation Photodegradation Light->Photodegradation Oxidant Oxidizing Agents Oxidation Oxidation Oxidant->Oxidation Parent This compound Parent->Hydrolysis Parent->Photodegradation Parent->Oxidation Prod1 3-Hydroxybenzoic acid + 2-Methoxyethanol Hydrolysis->Prod1 Prod2 Complex Photoproducts (e.g., Decarboxylated Species) Photodegradation->Prod2 Prod3 Hydroxylated Derivatives & Ring-Opened Products Oxidation->Prod3

Caption: Potential degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned slightly yellow. What is causing this?

A1: A yellow discoloration is often a sign of oxidative degradation or photodegradation. The aromatic ring is susceptible to oxidation, which can form chromophoric (color-absorbing) species. To prevent this, prepare solutions fresh, use high-purity solvents, and degas the solvent to remove dissolved oxygen. Store the solution in amber vials or protect it from light to minimize photodegradation.

Q2: What is the best solvent for dissolving and storing this compound?

A2: For stock solutions, organic solvents like DMSO or ethanol are typically suitable. For aqueous experimental solutions, the choice of buffer is critical. A buffered system with a pH of around 7.4 is a good starting point for many biological assays. Avoid highly acidic or basic conditions for long-term storage. Always use high-purity (e.g., HPLC-grade) solvents to minimize contaminants that could catalyze degradation.

Q3: I'm seeing precipitation in my aqueous buffer. How can I improve solubility and stability?

A3: Precipitation is likely due to the low aqueous solubility of the neutral carboxylic acid form. This occurs if the buffer pH is close to or below the compound's pKa. To improve solubility, ensure your buffer's pH is at least 1-2 units above the pKa, which will convert the compound to its more soluble carboxylate salt. However, do not use a very high pH (e.g., >9), as this can promote other degradation pathways. If solubility is still an issue, consider using a co-solvent system, but verify its compatibility with your experiment.

Q4: How long can I store a stock solution?

A4: The stability of a stock solution depends on the solvent, concentration, and storage conditions. A general best practice is to store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] For aqueous solutions, it is highly recommended to prepare them fresh daily from a frozen stock. To definitively determine storage limits, a formal stability study is required.

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability-related issues.

Observed Problem Potential Root Cause Recommended Action & Rationale
Poor Assay Reproducibility / Drifting Results Compound Degradation over Time: The concentration of the active compound is decreasing during the experiment.1. Run a Time-Course Stability Check: Analyze your compound in the final assay buffer at T=0 and after the maximum experiment duration. Use an analytical method like HPLC-UV to quantify the parent compound.[10][11] 2. Control Environmental Factors: Ensure consistent temperature and protect the solution from light throughout the experiment.
Appearance of Unexpected Peaks in Chromatography Formation of Degradation Products: The compound is breaking down into new chemical entities.1. Perform a Forced Degradation Study (see Protocol 4.1): Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.[12][13] 2. Characterize Degradants: Use HPLC-MS to identify the mass of the new peaks, which can help elucidate the degradation pathway.[14]
Loss of Potency in a Cell-Based Assay Instability in Biological Matrix: The compound may be unstable in the presence of enzymes or other components in the cell culture media.1. Assess Matrix Stability: Incubate the compound in the complete cell culture media (without cells) for the duration of the assay. Quantify the remaining parent compound at different time points. 2. Minimize Incubation Time: If instability is confirmed, optimize your assay to reduce the required incubation time.
Solution pH Drifts Over Time Insufficient Buffer Capacity: The buffer is unable to maintain a stable pH, which can accelerate degradation.1. Select a Buffer with Appropriate pKa: Choose a buffer system whose pKa is close to the desired experimental pH. 2. Increase Buffer Concentration: If appropriate for your experiment, increasing the buffer concentration can enhance its capacity to resist pH changes.

Section 4: Key Experimental Protocols

For labs needing to rigorously validate the stability of this compound, the following protocols provide a starting point. These are based on principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[6][12][15][16]

Protocol 4.1: Forced Degradation (Stress Testing) Workflow

This study is designed to deliberately degrade the sample to identify potential degradation products and pathways.[13] The goal is to achieve 5-20% degradation of the active ingredient.[12]

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Store vials of the stock solution and solid compound at 80°C.

    • Photolytic: Expose the stock solution to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

    • Control: Keep a sample of the stock solution at 4°C, protected from light.

  • Sampling: Withdraw aliquots from each condition at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze by a stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

Protocol 4.2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[13][17]

Starting Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of the compound (determine by scanning a standard solution).

  • Injection Volume: 10 µL.

Procedure:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the stressed samples from the forced degradation study (Protocol 4.1).

  • Evaluate the chromatograms. A successful method will show baseline separation between the parent peak and all degradation product peaks.

  • Adjust the gradient, mobile phase composition, or column chemistry as needed to achieve optimal separation.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Vertex AI Search.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Forced Degradation Testing. (n.d.). SGS Italy.
  • This compound | 152808-60-1. (n.d.). Sigma-Aldrich.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • This compound | 152808-60-1. (n.d.). ChemicalBook.
  • Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. (2019). ACS Omega.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Analytical Techniques In Stability Testing. (n.d.). Separation Science.
  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio.
  • TiO2/LaFeO3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production. (n.d.). MDPI.
  • Photocatalytic degradation of polycarboxylic benzoic acids in UV-irradiated aqueous suspensions of titania. (n.d.). ResearchGate.
  • Solar-Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. (n.d.). ResearchGate.
  • core components of analytical method validation for small molecules-an overview. (n.d.). ResearchGate.
  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012). ResearchGate.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). NIH.
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (n.d.). ResearchGate.
  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. (n.d.). PubMed.
  • Ether cleavage. (n.d.). Wikipedia.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Standard Characterization of 3-(2-Methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the standard analytical methodologies for the structural elucidation and purity assessment of 3-(2-Methoxyethoxy)benzoic acid (CAS No. 152808-60-1). The protocols and interpretations detailed herein are grounded in established principles of analytical chemistry, designed to ensure robust and reliable characterization for research and development applications.

Introduction and Physicochemical Overview

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a methoxyethoxy side chain, makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate characterization is paramount to understanding its properties and ensuring its suitability for downstream applications.

The initial assessment of any new compound begins with its fundamental physicochemical properties. These characteristics provide the first data points for identity and purity.

PropertyValueSource
CAS Number 152808-60-1[1]
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical Form Solid
Typical Purity ≥95%

The Core of Structural Elucidation: Spectroscopic Methods

A multi-technique spectroscopic approach is essential for an unambiguous confirmation of the chemical structure. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required.

Causality Behind Experimental Choices:

  • ¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling.

  • ¹³C NMR provides a count of the number of unique carbon atoms and indicates their chemical environment (e.g., carbonyl, aromatic, aliphatic).

The expected spectral data are predicted based on the known effects of substituents on aromatic systems and by comparing with structurally similar compounds like 3-methoxybenzoic acid.[2][3]

Predicted ¹H and ¹³C NMR Data

Technique Predicted Chemical Shift (δ, ppm) Assignment Rationale
¹H NMR ~11.0 - 13.0 (s, 1H)Carboxylic Acid (-COOH)Highly deshielded acidic proton, typically a broad singlet.
~7.7 (d, 1H)Aromatic C-HAromatic proton ortho to the carboxylic acid group.
~7.6 (s, 1H)Aromatic C-HAromatic proton between the two substituents.
~7.3 (t, 1H)Aromatic C-HAromatic proton para to the carboxylic acid group.
~7.1 (d, 1H)Aromatic C-HAromatic proton ortho to the ether linkage.
~4.2 (t, 2H)-O-CH₂-Methylene protons adjacent to the aromatic ring oxygen.
~3.7 (t, 2H)-CH₂-O-Methylene protons adjacent to the methoxy group oxygen.
~3.4 (s, 3H)-OCH₃Methyl protons of the methoxy group.
¹³C NMR ~170.0Carbonyl (C=O)Characteristic shift for a carboxylic acid carbon.
~159.0Aromatic C-OAromatic carbon directly attached to the ether oxygen.
~132.0Aromatic C-COOHAromatic carbon bearing the carboxylic acid group.
~129.5Aromatic C-HAromatic methine carbon.
~122.0Aromatic C-HAromatic methine carbon.
~120.0Aromatic C-HAromatic methine carbon.
~115.0Aromatic C-HAromatic methine carbon.
~70.5-CH₂-O-Aliphatic carbon adjacent to the methoxy group oxygen.
~68.0-O-CH₂-Aliphatic carbon adjacent to the aromatic ring oxygen.
~59.0-OCH₃Methoxy carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program, typically over a spectral width of 0-15 ppm.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum reveals characteristic vibrations of specific bonds.

Causality Behind Experimental Choices:

  • The presence of a very broad O-H stretch is a hallmark of a carboxylic acid, resulting from hydrogen bonding.[4]

  • A strong C=O absorption confirms the carbonyl group.

  • C-O stretching vibrations confirm the ether linkages.

  • Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.[4]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1600 - 1450C=C stretchesAromatic Ring
~1250 and ~1100C-O stretchesEther and Carboxylic Acid

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of the molecular formula. The fragmentation pattern can also offer additional structural clues.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion with minimal fragmentation.

  • The molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) should correspond to the calculated molecular weight (196.20 g/mol ).

Predicted Mass Spectrometry Data

m/z Value Ion Mode
195.07[M-H]⁻Negative ESI
197.08[M+H]⁺Positive ESI
219.06[M+Na]⁺Positive ESI

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical mass.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the complete structural characterization of this compound.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment cluster_end Final Confirmation Start Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Primary Structure IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight HPLC HPLC Analysis Start->HPLC Purity & Impurities Confirm Structure & Purity Confirmed NMR->Confirm IR->Confirm MS->Confirm HPLC->Confirm

Caption: Workflow for the comprehensive characterization of the target compound.

Orthogonal Purity Verification: High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, it is not inherently quantitative for purity. HPLC is the industry-standard technique for assessing the purity of a compound and identifying any potential impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC is chosen because it is well-suited for separating moderately polar organic molecules.

  • UV Detection is effective as the aromatic ring in the molecule is a strong chromophore. The detection wavelength is typically set near the absorbance maximum of the analyte. For benzoic acid derivatives, this is often around 230-270 nm.[5]

  • An acidic mobile phase (e.g., containing trifluoroacetic acid or formic acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.

Standard HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Start at 30% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a working solution by diluting the stock to ~0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Interpretation: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Comparative Summary of Techniques

This table summarizes the unique contribution of each analytical method to the complete characterization profile of this compound.

Technique Primary Information Provided Why It's Essential
¹H NMR Precise proton environment and connectivity.Provides the definitive hydrogen framework of the molecule.
¹³C NMR Carbon skeleton and number of unique carbons.Complements ¹H NMR for a complete structural map.
IR Spectroscopy Presence of key functional groups (acid, ether, aromatic).A rapid and reliable confirmation of the chemical class.
Mass Spectrometry Molecular weight and formula confirmation.Unambiguously verifies the elemental composition.
HPLC Purity assessment and impurity profiling.Quantifies the sample's purity, which is critical for any application.

By employing this multi-faceted analytical approach, researchers can ensure the identity, structure, and purity of this compound with a high degree of confidence, establishing a solid foundation for its use in further scientific investigation.

References

  • The Royal Society of Chemistry.
  • NIST Chemistry WebBook. Benzoic acid, 3-methoxy-, IR Spectrum. [Link]
  • PubChem. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. [Link]
  • SpectraBase. Benzoic acid, 3-methoxy-, 2-(2-nitrophenyl-2-oxo)ethyl ester. [Link]
  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. [Link]
  • NIST Chemistry WebBook. Benzoic acid, 3-methoxy-, Mass Spectrum. [Link]
  • PubChem. 2-(3-Methoxyphenoxy)benzoic acid. [Link]
  • NIST Chemistry WebBook. Benzoic acid, 2-methoxy-. [Link]
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
  • ResearchGate. HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]
  • Wiley Online Library.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • ResearchGate.

Sources

A Comparative Analysis of the Acidity of Methoxybenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-methoxybenzoic acid for researchers, scientists, and professionals in drug development. By examining the interplay of electronic and steric effects, we will elucidate the structural basis for the observed differences in their acid dissociation constants (pKa). This document synthesizes experimental data with mechanistic explanations to offer a comprehensive understanding of this fundamental aspect of organic chemistry.

Quantitative Acidity: A Comparative Overview

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. Experimental determination of the pKa values for the methoxybenzoic acid isomers reveals a distinct trend that is crucial for applications ranging from reaction optimization to understanding drug absorption and distribution.

CompoundpKa Value
Benzoic Acid 4.19[1]
o-Methoxybenzoic Acid 4.09[1]
m-Methoxybenzoic Acid 4.10[1]
p-Methoxybenzoic Acid 4.50[1]

From the data, the order of acidity is: o-Methoxybenzoic Acid > m-Methoxybenzoic Acid > Benzoic Acid > p-Methoxybenzoic Acid

This guide will now delve into the underlying principles that govern this observed order of acidity.

The Science Behind the Acidity: Electronic and Steric Effects

The acidity of substituted benzoic acids is primarily governed by the electronic and steric effects of the substituents on the benzene ring. These effects influence the stability of the carboxylate anion formed upon deprotonation. The methoxy group (-OCH₃) exerts two opposing electronic effects: a resonance effect and an inductive effect.

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density of the ring. This electron-donating effect destabilizes the carboxylate anion, making the acid weaker.[2]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond. This electron-withdrawing effect helps to stabilize the negative charge of the carboxylate anion, thereby increasing acidity.[1][2]

The net influence of the methoxy group is a combination of these two effects, and its impact is highly dependent on its position relative to the carboxyl group.

Para-Methoxybenzoic Acid: The Dominance of the Resonance Effect

In the para position, both the +R and -I effects are at play. However, the resonance effect, which donates electron density directly to the carbon atom bearing the carboxyl group, is stronger than the inductive effect.[2] This increased electron density destabilizes the resulting carboxylate anion, making it more difficult to remove the proton. Consequently, p-methoxybenzoic acid is a weaker acid than benzoic acid.[3][4][5]

Meta-Methoxybenzoic Acid: The Inductive Effect Takes the Lead

When the methoxy group is in the meta position, its resonance effect does not extend to the carboxyl group.[1][6][7] Therefore, the primary electronic influence is the electron-withdrawing inductive effect (-I).[1][6] This effect stabilizes the carboxylate anion by pulling electron density away from it, resulting in m-methoxybenzoic acid being a slightly stronger acid than benzoic acid.[1][6]

Ortho-Methoxybenzoic Acid: The "Ortho Effect"

The enhanced acidity of o-methoxybenzoic acid is a classic example of the "ortho effect."[6][8] This phenomenon is a combination of steric and electronic factors. The steric hindrance between the bulky methoxy group and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[9][10] This twisting inhibits the resonance between the carboxyl group and the aromatic ring, which would normally decrease acidity.[10] This steric inhibition of resonance, coupled with the electron-withdrawing inductive effect of the methoxy group, leads to a greater stabilization of the carboxylate anion, making o-methoxybenzoic acid the strongest acid among the three isomers.[1][6]

The following diagram illustrates the interplay of these effects on the acidity of the methoxybenzoic acid isomers.

Acidity_Comparison cluster_para p-Methoxybenzoic Acid (Weakest Acid) cluster_meta m-Methoxybenzoic Acid cluster_ortho o-Methoxybenzoic Acid (Strongest Acid) p_acid p-Methoxybenzoic Acid p_effects +R > -I (Resonance dominates, destabilizes anion) p_acid->p_effects pKa = 4.50 benzoic Benzoic Acid (Reference) pKa = 4.19 m_acid m-Methoxybenzoic Acid m_effects -I effect only (Inductive effect stabilizes anion) m_acid->m_effects pKa = 4.10 o_acid o-Methoxybenzoic Acid o_effects Ortho Effect (Steric hindrance + -I effect stabilizes anion) o_acid->o_effects pKa = 4.09

Caption: Factors influencing the acidity of methoxybenzoic acid isomers.

Experimental Determination of pKa

Accurate determination of pKa values is essential for validating theoretical predictions and for various applications in chemical and pharmaceutical sciences. Two common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.[1]

Apparatus and Reagents:

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • The methoxybenzoic acid isomer to be analyzed

  • Deionized water

Procedure:

  • Accurately weigh a sample of the methoxybenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration until the pH shows a sharp increase, indicating the equivalence point has been passed.

Data Analysis:

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The equivalence point is the point of steepest slope on the curve.

  • The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

  • The pKa of the acid is equal to the pH at the half-equivalence point.[1]

Potentiometric_Titration_Workflow start Prepare Acid Solution titrate Titrate with Standard NaOH (Record pH vs. Volume) start->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot find_ep Determine Equivalence Point (Steepest Slope) plot->find_ep find_hep Determine Half-Equivalence Point (Volume at EP / 2) find_ep->find_hep determine_pka pKa = pH at Half-Equivalence Point find_hep->determine_pka UV_Vis_Workflow start Prepare Solutions in Buffers of Varying pH measure_spectra Measure UV-Vis Spectra of Each Solution start->measure_spectra identify_lambda Identify Wavelength of Max Absorbance Difference measure_spectra->identify_lambda measure_abs Measure Absorbance at Selected Wavelength identify_lambda->measure_abs plot Plot Absorbance vs. pH measure_abs->plot determine_pka pKa = Inflection Point of Sigmoidal Curve plot->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of ortho-, meta-, and para-methoxybenzoic acid is a clear demonstration of how subtle changes in molecular structure can have a significant impact on chemical properties. The observed order of acidity is a direct consequence of the interplay between the electron-donating resonance effect, the electron-withdrawing inductive effect, and steric hindrance. A thorough understanding of these principles is not only fundamental to organic chemistry but also of practical importance in fields such as medicinal chemistry and materials science, where precise control over a molecule's acidity is often a critical design parameter. The experimental protocols outlined provide robust methods for the empirical determination of these values, allowing for the validation of theoretical models and the characterization of new chemical entities.

References

  • Quora. (2019, January 23). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?.
  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?.
  • Brainly. (2023, November 27). Explain why p-methoxybenzoic acid is a weaker acid than benzoic acid, and why p-chlorobenzoic acid is a.
  • Physics Forums. (2011, November 3). Acidity of substituted benzoic acids.
  • Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?.
  • askIITians. (2012, October 2). which is more acidic among o-methoxy benzoic acid and m-methoxy benzo.
  • Chemistry Stack Exchange. (2019, November 17). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?.
  • Study.com. (n.d.). For p-nitrobenzoic acid and p-methoxybenzoic acid which is more acidic? Explain this reactivity difference using resonance structures.
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
  • A to Z Chemistry. (2020, October 10). Ortho effect.
  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar....
  • Quora. (2019, November 17). Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid?.
  • Michigan State University. (n.d.). The Ortho Effect of benzoic acids.
  • Filo. (2023, November 3). Explain the following statement. Although 2-methoxyacetic acid CH_{3}OCH...
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?.
  • ResearchGate. (n.d.). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

Sources

A Comparative Guide to the Biological Activity of 3-(2-Methoxyethoxy)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and synthetic tractability.[1] The therapeutic potential of these compounds, which includes antimicrobial, anti-inflammatory, and antioxidant properties, is profoundly influenced by the nature and placement of substituents on the benzene ring.[1] This guide provides an in-depth comparative analysis of 3-(2-Methoxyethoxy)benzoic acid against a series of structurally analogous compounds.

Direct experimental data on the biological profile of this compound is limited in publicly available literature, where it is primarily cataloged as a synthetic intermediate. Therefore, this guide will leverage established structure-activity relationship (SAR) principles and experimental data from similar compounds to infer its potential biological activities. By examining derivatives with varying alkoxy substituents, we can elucidate how factors such as chain length, polarity, and steric hindrance, introduced by the 2-methoxyethoxy group at the meta-position, may modulate its pharmacological profile. This comparative approach aims to provide a predictive framework for researchers and drug development professionals, highlighting promising avenues for future investigation into this unique molecule.

Comparative Analysis of Biological Activities

The biological efficacy of benzoic acid derivatives is intricately linked to the electronic and steric properties of their substituents. The introduction of an alkoxy group, such as the methoxyethoxy chain in our target compound, can significantly alter lipophilicity, hydrogen-bonding capacity, and interaction with biological targets compared to simpler analogs.

Antimicrobial and Antifungal Activity

The antimicrobial action of benzoic acids is often attributed to their ability to disrupt microbial cell membranes and inhibit key enzymatic processes.[2] This activity is highly dependent on the compound's lipophilicity, which governs its ability to penetrate the microbial cell wall.

Structure-Activity Relationship Insights:

  • Alkoxy Chain Length and Lipophilicity: Increasing the length of the alkoxy chain generally enhances lipophilicity, which can lead to greater antimicrobial potency up to a certain point. The 2-methoxyethoxy group in this compound provides a significant increase in both size and polarity compared to a simple methoxy or ethoxy group. This modification could enhance its interaction with the complex cell envelopes of certain microbes.

  • Positional Isomerism: The position of the substituent on the benzene ring is critical. Studies on methoxybenzoic acid isomers have shown that they can exhibit different levels of activity against the same bacterial strains, underscoring the importance of the meta-substitution in our target compound.

  • Inferred Activity of this compound: Based on the known antifungal properties of compounds like 3,5-dimethoxybenzoic acid (MIC of 0.125 mg/mL against A. rabiei), it is plausible that this compound will exhibit some degree of antifungal activity.[3] Its potential antibacterial activity is also inferred from the general efficacy of alkoxy benzoic acids against both gram-positive and gram-negative bacteria.[4] However, the increased polarity of the ether chain may influence its spectrum of activity.

Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives

CompoundMicroorganismKey Performance Metric (MIC)Reference
Benzoic AcidEscherichia coli O1571 mg/mL[5]
3,5-Dimethoxybenzoic AcidAscochyta rabiei0.125 mg/mL[3]
4-Hydroxybenzoic AcidVarious Bacteria36.00-72.00 mg/mL[6]
Amoxicillin-p-methoxybenzoic acid (hybrid)Methicillin-resistant S. aureus (MRSA)Better than Amoxicillin alone[7]
Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory effects, primarily through the inhibition of enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase (COX).[8] The canonical NF-κB signaling pathway is another key target for anti-inflammatory action, as its dysregulation is linked to chronic inflammatory diseases.[9]

Structure-Activity Relationship Insights:

  • COX Inhibition: The binding of benzoic acids to the COX enzyme active site is influenced by their electronic and steric characteristics. The 2-methoxyethoxy substituent may offer unique interactions within the active site that differ from smaller alkoxy groups.

  • NF-κB Pathway Modulation: The ability of a compound to modulate the NF-κB pathway is often related to its antioxidant potential and its capacity to interfere with the signaling cascade that leads to the nuclear translocation of NF-κB.

  • Inferred Activity of this compound: Given the established anti-inflammatory properties of various benzoic acid derivatives, it is reasonable to hypothesize that this compound may possess similar activities.[10] The ether linkage in the side chain could impart flexibility, potentially allowing for favorable binding to inflammatory targets. Experimental validation through COX inhibition and NF-κB reporter assays is necessary to confirm this.

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives are typically associated with their ability to scavenge free radicals and chelate metal ions. This activity is highly dependent on the presence and position of electron-donating groups, such as hydroxyl and methoxy groups, on the aromatic ring.

Structure-Activity Relationship Insights:

  • Radical Scavenging: The capacity to donate a hydrogen atom to a free radical is a key mechanism of antioxidant action. While hydroxylated benzoic acids are particularly potent antioxidants, methoxy-substituted derivatives also contribute to this effect. The 2-methoxyethoxy group, being an electron-donating group, is expected to contribute to the antioxidant potential of the molecule.

  • Inferred Activity of this compound: The presence of the methoxyethoxy group suggests that this compound likely possesses antioxidant properties. The extent of this activity would need to be quantified using standard assays such as the DPPH radical scavenging assay and compared with established antioxidants like ascorbic acid and Trolox.

Experimental Protocols

To facilitate further research, detailed methodologies for key biological assays are provided below. These protocols are based on established standards to ensure reproducibility and reliability.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of aerobic bacteria.[11]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare standardized bacterial inoculum (0.5 McFarland) p2 Prepare serial two-fold dilutions of test compounds in a 96-well plate i1 Inoculate each well with the bacterial suspension p2->i1 i2 Incubate plates at 35-37°C for 16-20 hours i1->i2 a1 Visually inspect for turbidity (bacterial growth) i2->a1 a2 Determine MIC: lowest concentration with no visible growth a1->a2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_inactive NF-κB/IκB Complex (Inactive) NFkB_inactive->IkB_p releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Gene NF-κB Response Element (on DNA) NFkB_nuc->Gene binds to Luciferase Luciferase Gene Transcription Gene->Luciferase activates Light Light Production (Quantifiable Signal) Luciferase->Light

Caption: Canonical NF-κB signaling pathway leading to reporter gene expression.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line stably expressing an NF-κB luciferase reporter (e.g., THP-1 or HEK293) into a 96-well white, clear-bottom plate at a predetermined density (e.g., 25,000 cells/well) and incubate overnight. [12]2. Compound Treatment: The next day, treat the cells with serial dilutions of this compound and a known NF-κB inhibitor for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to all wells except the unstimulated control. Incubate for 5-6 hours. [12]4. Lysis and Luciferase Reading: Lyse the cells and add a luciferase assay reagent according to the manufacturer's protocol. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a cell viability assay to account for cytotoxicity. Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH radical. [13] Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.2 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid) in methanol. [13]2. Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control. Add 100 µL of the DPPH solution to each well. A control well containing methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined from a plot of percent inhibition versus concentration. [13]

Conclusion and Future Directions

While direct experimental validation is pending, a comparative analysis based on established structure-activity relationships of benzoic acid derivatives suggests that this compound holds potential as a bioactive molecule. The presence of the 2-methoxyethoxy group at the meta-position is predicted to confer a unique pharmacological profile, likely encompassing antimicrobial, anti-inflammatory, and antioxidant activities. The increased polarity and flexibility of this side chain compared to simple alkoxy groups may lead to an altered spectrum of activity and potency.

The experimental protocols detailed in this guide provide a clear and standardized framework for the systematic evaluation of these potential biological activities. Future research should focus on synthesizing this compound and subjecting it to these assays to generate empirical data. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute valuable insights into the broader structure-activity relationships of benzoic acid derivatives with ether-linked side chains.

References

  • FirstIgnite. (n.d.). Antibiofilm activity of alkyoxybenzoic acids.
  • MedChemExpress. (n.d.). 3,5-Dimethoxybenzoic acid.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Derivatives.
  • PubMed. (1985). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • MDPI. (2020). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
  • Microbiology Info. (n.d.). Broth Microdilution.
  • MDPI. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • BenchChem. (n.d.). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Regulations.gov. (n.d.). M07-A8.
  • BenchChem. (n.d.). Application Notes and Protocols: Measuring NF-κB Inhibition by a Compound Using a Reporter Assay.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Activity of Benzoic Acid Derivatives.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc).
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • ResearchGate. (n.d.). Hydroxybenzoic acid isomers and the cardiovascular system.
  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • PubMed. (1985). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.
  • NIH. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • Google Patents. (n.d.). KR900006749B1 - Derivatives of benzoic acid and benzoic acid esters with anti-inflammatory and analgesic activity.
  • PubMed. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid.
  • GlobalResearchOnline.net. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
  • PubMed. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives.
  • PubMed. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein.
  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • ResearchGate. (n.d.). Structure of Benzoic acid, methyl ester present in the methanolic....
  • PubMed. (2019). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense.
  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes.

Sources

A Comparative Analysis of Benzoic and Cinnamic Acid Derivatives as Tyrosinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics and cosmeceuticals to manage hyperpigmentation disorders, the enzyme tyrosinase has emerged as a critical target.[1][2][3] This copper-containing enzyme is the gatekeeper of melanin biosynthesis, catalyzing the initial and rate-limiting steps of this complex pathway.[2][4] Consequently, the inhibition of tyrosinase is a highly validated strategy for the development of skin-lightening agents and treatments for conditions like melasma and age spots.[4][5]

Among the vast chemical space explored for tyrosinase inhibition, derivatives of benzoic acid and cinnamic acid represent two prominent, structurally related scaffolds. Both are naturally occurring, safe, and possess a carbonyl scaffold that can be tailored for potent enzyme inhibition.[1] This guide provides a detailed comparative analysis of these two classes of compounds, synthesizing recent experimental data to offer field-proven insights for researchers and drug development professionals.

Structural Distinction: The Vinyl Bridge

The fundamental difference between a benzoic acid and a cinnamic acid scaffold is the presence of a Cα=Cβ double bond, a vinyl group, which extends the carboxylic acid moiety from the phenyl ring in cinnamic acid. This seemingly minor structural variance imparts significant conformational and electronic differences that profoundly influence inhibitory activity.

  • Benzoic Acid Derivatives: Characterized by a carboxyl group directly attached to a benzene ring. This scaffold is relatively compact and rigid.

  • Cinnamic Acid Derivatives: Feature a propenoic acid group attached to the benzene ring. The vinyl bridge introduces greater flexibility and extends the conjugated π-system, which can alter binding modes and interactions within the enzyme's active site.

Case Study: Inhibition of Mushroom Tyrosinase

To provide a direct and objective comparison, we will focus on the inhibitory activities of representative derivatives against mushroom tyrosinase, a widely used and accepted model in preliminary screening studies.

Structure-Activity Relationship (SAR) Insights

The potency of both benzoic and cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

  • For Benzoic Acid Derivatives: Studies have shown that hydroxyl and methoxy substitutions are crucial for activity. For instance, a series of synthesized benzoic acid derivatives demonstrated potent inhibitory potential, with one compound (N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide) exhibiting an IC50 value of 1.09 μM, significantly more potent than the standards kojic acid (16.67 μM) and L-mimosine (3.68 μM).[2][6][7] The arrangement and number of hydroxyl groups play a vital role, often enhancing the inhibitor's ability to chelate the copper ions in the tyrosinase active site.

  • For Cinnamic Acid Derivatives: The presence of the vinyl group in cinnamic acid derivatives offers additional points for interaction. Substituents on the phenyl ring significantly modulate activity, with hydroxyl groups again being particularly important. Research indicates that substituents can enhance inhibition of the monophenolase activity while weakening diphenolase inhibition.[8] The extended conjugation can facilitate π-π stacking interactions with aromatic residues in the active site. Some cinnamic acid ester derivatives have shown exceptionally strong inhibitory activities, with IC50 values as low as 2.0 μM, surpassing that of kojic acid (IC50: 32.2 μM in the same study).[9][10]

Contrasting Findings

The comparative efficacy between the two scaffolds is not always straightforward and can be context-dependent. One study investigating piperazine/piperidine amides found that benzoyl (benzoic acid) analogues were generally slightly more potent than the corresponding cinnamoyl (cinnamic acid) compounds.[11] Conversely, other reports have found that cinnamoyl esters were considerably more potent than their benzoyl counterparts.[11][12] This highlights that the nature of the entire molecule, not just the core scaffold, dictates the final inhibitory potency.

Quantitative Comparison of Inhibitory Potency

To facilitate a clear comparison, the table below summarizes the 50% inhibitory concentration (IC50) values for several exemplary benzoic and cinnamic acid derivatives against mushroom tyrosinase from various studies.

Compound ClassDerivativeIC50 (μM)Standard InhibitorStandard's IC50 (μM)Reference
Benzoic Acid N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide1.09Kojic Acid16.67[2][6]
Benzoic Acid 2,4-dihydroxybenzoate derivative (4d)23.8Kojic Acid16.7[13]
Cinnamic Acid Ester derivative (5a)2.0Kojic Acid32.2[9][10]
Cinnamic Acid Acrylate derivative (6c)5.7Kojic Acid16.7[13]
Cinnamic Acid Unspecified derivative (9)68.6--[8]

Note: IC50 values are highly dependent on assay conditions. Comparisons are most accurate when made within the same study.

From the data, it is evident that highly optimized derivatives from both classes can achieve potent, low-micromolar inhibition of tyrosinase, often exceeding the potency of the widely used standard, kojic acid.[6][9][10][13]

Mechanistic Insights: How They Inhibit Tyrosinase

Tyrosinase catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[4] Inhibitors can interfere with either or both of these steps through various mechanisms.

  • Competitive Inhibition: The inhibitor directly competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site. Some cinnamic acid derivatives have been identified as competitive inhibitors.[14]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency. Several potent cinnamic and benzoic acid derivatives operate via this mechanism.[9][10][13][15]

  • Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This is a common mechanism observed for many cinnamic acid derivatives.[1][9][10][16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This has also been reported for some cinnamic acid derivatives.[1]

The ability of many derivatives to chelate the two copper ions (CuA and CuB) in the catalytic center is a key inhibitory mechanism. Molecular docking studies suggest that hydroxyl groups on the phenyl ring often directly interact with these copper ions.[9][13]

Below is a diagram illustrating the catalytic cycle of tyrosinase and the points of potential inhibition.

Tyrosinase_Pathway cluster_enzyme Tyrosinase Catalytic Cycle cluster_substrates Substrate Conversion E_met Met-Tyrosinase (CuII-CuII) E_deoxy Deoxy-Tyrosinase (CuI-CuI) E_met->E_deoxy Reduction DOPA L-DOPA (Diphenol) E_oxy Oxy-Tyrosinase (CuII-O2-CuII) E_oxy->E_met Substrate Oxidation Tyrosine L-Tyrosine (Monophenol) E_deoxy->E_oxy + O2 Tyrosine->DOPA Monophenolase Activity Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor Benzoic/Cinnamic Acid Derivatives Inhibitor->E_met Competitive/ Non-competitive Inhibition Inhibitor->E_oxy Chelation of Cu2+ caption Figure 1: Tyrosinase catalytic cycle and points of inhibition. Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep plate Dispense Reagents into 96-well Plate (Inhibitor + Buffer + Enzyme) prep->plate preincubate Pre-incubate for 10 min (Allows for inhibitor binding) plate->preincubate initiate Initiate Reaction (Add L-DOPA Substrate) preincubate->initiate read Kinetic Read at 475 nm (Measure Absorbance over Time) initiate->read analyze Calculate Reaction Rates (V) read->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 end End calc_ic50->end caption Figure 2: Workflow for the tyrosinase inhibition assay.

Figure 2: Workflow for the tyrosinase inhibition assay.
Conclusion and Future Perspectives

Both benzoic and cinnamic acid derivatives have proven to be exceptionally fertile ground for the discovery of potent tyrosinase inhibitors. The choice between these scaffolds is not a matter of inherent superiority but of synthetic feasibility and the specific structural modifications intended.

  • The cinnamic acid scaffold , with its extended conjugation and added vector for substitution, may offer more nuanced opportunities for optimizing interactions within the enzyme's active site, as evidenced by several highly potent mixed-type inhibitors. [9][10]* The benzoic acid scaffold , being more compact, may be advantageous in designing inhibitors where a smaller molecular footprint is desirable. Potent inhibitors have been developed from this class, demonstrating its continued relevance. [2][6] Future research should focus on direct, head-to-head comparisons of structurally analogous pairs of benzoic and cinnamic acid derivatives under identical assay conditions. Such studies will provide clearer insights into the precise contribution of the vinyl linker to inhibitory activity. Furthermore, exploring these inhibitors in cellular and in vivo models is a critical next step to validate their potential as therapeutic or cosmeceutical agents for hyperpigmentation disorders.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
  • Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its deriv
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity rel
  • Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors.
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]
  • Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives.
  • Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its deriv
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Semantic Scholar. [Link]
  • Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors.
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.
  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors.
  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed. [Link]
  • Tyrosinase Inhibitory Effects of Cinnamic Acid.
  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies.
  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Monash University. [Link]
  • Determination of Mushroom Tyrosinase Inhibition Activity. Bio-protocol. [Link]
  • Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI. [Link]
  • Tyrosinase inhibitory activity.
  • Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian n
  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. RSC Publishing. [Link]
  • Aloin, cinnamic acid and sophorcarpidine are potent inhibitors of tyrosinase. MedNexus. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(2-Methoxyethoxy)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth, scientifically grounded approach to validating the purity of 3-(2-Methoxyethoxy)benzoic acid, a key building block in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the experimental rationale to ensure trustworthy and reproducible results.

The Critical Role of Purity for this compound

This compound (CAS No. 152808-60-1) is a benzoic acid derivative whose utility in pharmaceutical synthesis demands stringent purity control.[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can have significant impacts on the efficacy, safety, and stability of the final drug product. Therefore, a validated, high-resolution analytical method is not merely a quality control check but a fundamental component of the development process.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for purity analysis in the pharmaceutical industry.[3][4] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection. Here, we dissect the critical choices for analyzing this compound.

  • Stationary Phase Selection: A C18 column is the workhorse of RP-HPLC due to its hydrophobic nature, which provides excellent retention for a wide range of organic molecules. For acidic compounds like benzoic acid derivatives, peak tailing can be a common issue due to interactions with residual silanol groups on the silica support.[5] Therefore, selecting a modern, end-capped, high-purity C18 column is crucial to minimize these secondary interactions and ensure symmetrical peak shapes.

  • Mobile Phase Composition and pH: The mobile phase, a mixture of an aqueous buffer and an organic solvent, controls the elution of the analyte. For this compound, a gradient elution with acetonitrile and a low-pH aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer at pH 2.5-3) is recommended. The low pH serves a critical purpose: it suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form, which leads to better retention and sharper peaks on a C18 column.[5]

  • Detection Wavelength: this compound possesses a benzene ring, which imparts UV absorbance. The optimal detection wavelength is determined by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax). For benzoic acid and its derivatives, this is typically in the range of 220-280 nm.[6][7] A photodiode array (PDA) detector is invaluable during method development as it can capture the entire UV spectrum for peak purity analysis.

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Purity Calculation Standard_Prep Prepare Standard Solution (Known Concentration) System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Prepare Synthesized Sample Solution Sample_Injection Inject Sample Sample_Prep->Sample_Injection Standard_Injection Inject Standard System_Suitability->Standard_Injection Pass Peak_Identification Identify Main Peak (Retention Time Match) Standard_Injection->Peak_Identification Peak_Area Integrate All Peaks Sample_Injection->Peak_Area Purity_Calc Calculate Purity (% Area Normalization) Peak_Identification->Purity_Calc Peak_Area->Purity_Calc

Caption: A streamlined workflow for HPLC-based purity determination.

Step-by-Step HPLC Protocol for this compound

This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before sample analysis.

1. Materials and Reagents:

  • This compound reference standard (purity ≥99.5%)

  • Synthesized this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or potassium phosphate monobasic

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and resolution for the analyte.
Mobile Phase A 0.1% TFA in Water Low pH suppresses analyte ionization for better peak shape.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient 0-20 min: 30-70% B Allows for elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 230 nm Wavelength of high absorbance for benzoic acid derivatives.

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met, in accordance with USP and ICH guidelines:[8][9]

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis and Purity Calculation:

  • Inject the prepared sample solution.

  • Identify the main peak corresponding to this compound by comparing its retention time with that of the standard.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or be used in specific contexts.[10][11]

TechniquePrincipleAdvantages for Purity AnalysisLimitations for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying volatile impurities; provides structural information.Requires derivatization for non-volatile compounds like benzoic acids; high temperatures can cause degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about molecular structure.[10][11]Can identify and quantify impurities with distinct NMR signals; provides structural confirmation of the main compound.Lower sensitivity compared to HPLC for detecting trace impurities; complex spectra can be difficult to interpret.
Melting Point Analysis A pure substance has a sharp, defined melting point.[11]Simple, rapid, and inexpensive initial assessment of purity.Insensitive to small amounts of impurities; a narrow melting range is not a definitive proof of purity.
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.Accurate for quantifying the main component if it's the only acidic or basic species present.Non-specific; cannot distinguish between the main compound and acidic/basic impurities.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Technique_Selection Start Purity Validation of This compound Question1 Need for quantitative purity and detection of trace impurities? Start->Question1 HPLC HPLC with UV/PDA (Gold Standard) Question1->HPLC Yes Alternatives Consider Alternative/ Complementary Techniques Question1->Alternatives No Question2 Are impurities volatile? Alternatives->Question2 Question3 Need for structural confirmation? Alternatives->Question3 Question4 Rapid initial screening? Alternatives->Question4 GC_MS GC-MS (with derivatization) Question2->GC_MS Yes NMR NMR Spectroscopy Question3->NMR Yes MeltingPoint Melting Point Analysis Question4->MeltingPoint Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Validating the purity of synthesized compounds like this compound is a non-negotiable step in the pharmaceutical development pipeline. A well-developed and validated RP-HPLC method, grounded in sound scientific principles, provides the necessary accuracy, precision, and sensitivity to ensure the quality of this important synthetic intermediate. By understanding the rationale behind the experimental choices and considering complementary analytical techniques, researchers can confidently assess the purity of their compounds and advance their research and development efforts.

References

  • Analytical Techniques for Organic Compounds. Algor Cards.
  • This compound | 152808-60-1. ChemicalBook.
  • What methods are used to test the purity of organic compounds? TutorChase.
  • 38 Tips on HPLC Method Valid
  • This compound | 152808-60-1. Sigma-Aldrich.
  • Modern Analytical Technique for Characteriz
  • (PDF) DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMIN
  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERV
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and n
  • Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
  • hplc method validation for pharmaceuticals: a review.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Spectral Databases for Robust Compound Identification

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, metabolomics, and proteomics, the confident identification of chemical compounds is paramount. The most sophisticated analytical instrumentation is only as reliable as the methods used to validate its output. This guide provides an in-depth, experience-driven walkthrough of a critical validation workflow: cross-referencing experimental mass spectrometry data with established spectral databases. We will move beyond a simple recitation of steps to explore the underlying scientific principles, the rationale behind methodological choices, and the practical challenges that researchers encounter.

The Foundational Pillars: Mass Spectrometry and Spectral Libraries

At its core, this validation process is a dialogue between two powerful tools: the mass spectrometer, which generates a unique "fingerprint" of a molecule, and the spectral library, which serves as a comprehensive encyclopedia of known molecular fingerprints.

Generating the Molecular Fingerprint: The Role of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][2][3] The process, in essence, involves converting a sample into gas-phase ions, separating these ions based on their m/z, and then detecting them to generate a mass spectrum.[4] This spectrum, a plot of ion intensity versus m/z, provides a unique fragmentation pattern that is characteristic of the molecule's structure.[2][5]

The choice of ionization source and mass analyzer is a critical experimental decision that directly impacts the nature of the generated data. For instance, "hard" ionization techniques like Electron Ionization (EI) are well-suited for volatile, thermally stable small molecules and often produce rich fragmentation patterns, while "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for larger, more labile molecules like peptides and proteins, as they tend to produce intact molecular ions with minimal fragmentation.[2]

cluster_MS_Workflow Mass Spectrometry Workflow Sample Sample Introduction (e.g., LC/GC, Direct Infusion) IonSource Ion Source (e.g., ESI, EI, MALDI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole, Ion Trap) IonSource->MassAnalyzer Ion Acceleration & Focusing Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation (by m/z) DataSystem Data System Detector->DataSystem Signal Acquisition Spectrum Mass Spectrum (Intensity vs. m/z) DataSystem->Spectrum Data Processing cluster_Validation_Workflow Data Validation Workflow Exp 1. Experimental Design & Sample Preparation Acq 2. MS Data Acquisition Exp->Acq Pre 3. Data Pre-processing (Peak Picking, Deconvolution) Acq->Pre Search 4. Spectral Library Search Pre->Search Score 5. Scoring & Hit Ranking Search->Score Val 6. Manual Validation & Data Review Score->Val

Caption: The workflow from experiment to validated result.

Experimental Protocol: LC-MS/MS Analysis of a Small Molecule Extract

This protocol outlines a typical workflow for identifying an unknown small molecule in a complex mixture, such as a plant extract, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To generate high-quality MS/MS spectra suitable for library matching.

Materials:

  • Sample extract (e.g., methanolic plant extract)

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

  • Internal standard (a compound not expected in the sample, with a known m/z)

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • a. Reconstitute 1 mg of the dried plant extract in 1 mL of 50:50 Methanol:Water.

    • b. Spike the sample with an internal standard at a known concentration (e.g., 1 µg/mL).

      • Scientist's Rationale: An internal standard helps to assess instrument performance and can be used for semi-quantitative analysis.

    • c. Vortex the sample for 30 seconds.

    • d. Centrifuge at 14,000 x g for 10 minutes to pellet any particulates.

    • e. Transfer the supernatant to an autosampler vial.

      • Trustworthiness Check: Particulates can clog the LC system and contaminate the ion source. Proper clarification of the sample is a critical and non-negotiable step to ensure data quality and instrument longevity.

  • LC Separation:

    • a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • b. Mobile Phase A: Water with 0.1% Formic Acid.

    • c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Scientist's Rationale: Formic acid is a common mobile phase additive in ESI-positive mode as it aids in the ionization of analytes by providing a source of protons.

    • d. Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes.

    • e. Flow Rate: 0.3 mL/min.

    • f. Injection Volume: 5 µL.

  • MS Data Acquisition:

    • a. Ionization Mode: ESI Positive.

    • b. MS1 Scan Range: m/z 100-1000.

    • c. Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the top 5 most intense ions from each MS1 scan for fragmentation (MS/MS).

      • Scientist's Rationale: DDA is an efficient way to acquire MS/MS spectra for the most abundant ions in a sample without prior knowledge of the sample's composition.

    • d. Collision Energy: Use stepped collision energy (e.g., 10, 20, 40 eV).

      • Trustworthiness Check: Acquiring spectra at multiple collision energies provides a more comprehensive fragmentation pattern, which can improve the confidence of library matches, as some libraries contain spectra acquired under different energy conditions. [6] * e. Dynamic Exclusion: Exclude ions for 15 seconds after two MS/MS acquisitions to allow for the selection of lower-abundance precursor ions.

Data Pre-processing and Library Searching

Raw data from the mass spectrometer must be processed before it can be searched against a library. This typically involves converting the proprietary vendor format to an open format (like mzXML or mzML), followed by peak picking and deconvolution.

The core of the validation lies in the spectral matching algorithm. These algorithms compare the experimental spectrum to each reference spectrum in the library and calculate a similarity score. Common algorithms include the dot-product, probability-based matching (PBM), and Hertz similarity index. [7][8][9]

cluster_Dot_Product Dot-Product Similarity Logic ExpSpec Experimental Spectrum m/z Intensity 110 950 152 600 180 800 Vectorize Vectorize Spectra (Treat m/z as dimensions, Intensity as magnitude) ExpSpec->Vectorize LibSpec Library Spectrum m/z Intensity 110 900 152 550 180 820 LibSpec->Vectorize Calc Calculate Cosine Angle (θ) between vectors Vectorize->Calc Score Similarity Score = cos(θ) (1 = Identical, 0 = Orthogonal) Calc->Score

Caption: Simplified logic of the dot-product matching algorithm.

Interpreting the Results: Beyond the Score

A high similarity score is a strong indicator of a correct match, but it should not be the sole basis for identification. A Senior Application Scientist always performs a manual review of the top hits.

Key Validation Checks:

  • Visual Comparison: Manually inspect the alignment of the experimental MS/MS spectrum with the library spectrum. Are the major fragment ions present in both? Are the relative intensities comparable?

  • Precursor Mass Accuracy: Is the mass of the experimental precursor ion within a tight tolerance (e.g., < 5 ppm for high-resolution data) of the library compound's mass?

  • Retention Time: If using a chromatographic separation, is the retention time plausible for the identified compound class?

  • Isotopic Pattern: Does the isotopic pattern of the precursor ion match the theoretical pattern for the proposed elemental formula?

Example Match Report (Hypothetical Data):

Rank Compound Name Formula Match Score (0-1000) Precursor m/z (Exp.) Precursor m/z (Lib.) Mass Error (ppm) Recommendation
1QuercetinC15H10O7925303.0504303.0505-0.33High Confidence Match. Manual review confirms key fragments.
2LuteolinC15H10O6780303.0504287.0556N/A (Isomer)Plausible Isomer. Different fragmentation pattern.
3UnknownC12H14N4O2650303.0504246.1066> 1000False Positive. High mass error.

Conclusion: An Integrated Approach to Data Validation

Cross-referencing experimental mass spectrometry data with spectral libraries is a cornerstone of modern analytical science. It provides a robust, evidence-based framework for compound identification that moves beyond speculation to verifiable fact. By understanding the principles of both data generation and library matching, and by applying rigorous, multi-faceted validation criteria, researchers can ensure the integrity and trustworthiness of their findings. This guide serves as a blueprint for that process, emphasizing that true scientific integrity lies not just in the data we generate, but in the rigor with which we validate it.

References

  • Title: Comparison of Algorithms and Databases for Matching Unknown Mass Spectra Source: Journal of the American Society for Mass Spectrometry URL:[Link]
  • Title: Atomic Spectra Database Source: National Institute of Standards and Technology (NIST) URL:[Link]
  • Title: METLIN: a metabolite mass spectral database Source: Therapeutic Drug Monitoring URL:[Link]
  • Title: MassBank of North America Source: MassBank of North America (MoNA) URL:[Link]
  • Title: Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics Source: University of Waterloo Computer Science Technical Reports URL:[Link]
  • Title: MassBank Source: bio.tools URL:[Link]
  • Title: Addressing big data challenges in mass spectrometry-based metabolomics Source: Analyst URL:[Link]
  • Title: METLIN - Database Commons Source: D
  • Title: MassBank Source: MassBank URL:[Link]
  • Title: Optimization and testing of mass spectral library search algorithms for compound identification Source: Journal of the American Society for Mass Spectrometry URL:[Link]
  • Title: NIST Atomic Spectra Database Source: re3d
  • Title: MassBank: an open and FAIR mass spectral data resource Source: Nucleic Acids Research URL:[Link]
  • Title: ChemVista with METLIN Metabolomics Spectral Library and D
  • Title: METLIN Metabolite Database Source: G6G Directory of Omics and Intelligent Software URL:[Link]
  • Title: Mass Spectrometry Explained: Principle, Steps & Uses Source: Microbe Notes URL:[Link]
  • Title: Mass spectrometry Source: Wikipedia URL:[Link]
  • Title: Probability-based-matching algorithm with forward searching capabilities for matching unknown mass spectra of mixtures Source: Analytical Chemistry URL:[Link]
  • Title: METLIN MS2 Molecular Standards Database: A Comprehensive Chemical and Biological Resource Source: N
  • Title: Spectral Libraries Source: FOODBALL Project URL:[Link]
  • Title: Library Search of Mass Spectra with a New Matching Algorithm Based on Substructure Similarity Source: J-Stage URL:[Link]
  • Title: NIST Atomic Spectra Database - SRD 78 Source: D
  • Title: A new matching algorithm for high resolution mass spectra Source: Journal of the American Society for Mass Spectrometry URL:[Link]
  • Title: The critical role that spectral libraries play in capturing the metabolomics community knowledge Source: PMC - NIH URL:[Link]
  • Title: GNPS Public Spectral Libraries Source: GNPS URL:[Link]
  • Title: Current challenges in software solutions for mass spectrometry-based quantitative proteomics Source: PMC - PubMed Central URL:[Link]
  • Title: NIST: Atomic Spectra Database Lines Form Source: Physical Measurement Labor
  • Title: NIST Atomic Energy Levels and Spectra Bibliographic Database Source: D
  • Title: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications Source: PREMIER Biosoft URL:[Link]
  • Title: Introduction to mass spectrometry data analysis Source: Aspect Analytics URL:[Link]
  • Title: GNPS Spectral Libraries Source: GNPS URL:[Link]
  • Title: GNPS Spectral Libraries Source: GNPS URL:[Link]
  • Title: External Metabolomics Databases (Links) Source: University of Florida URL:[Link]
  • Title: GNPS Library Source: GNPS2 URL:[Link]
  • Title: Current Challenges in Mass Spectrometry Instruments Source: AZoLifeSciences URL:[Link]
  • Title: MS/MS spectrum libraries Source: Proteome Software URL:[Link]
  • Title: GNPS Document
  • Title: The critical role that spectral libraries play in capturing the metabolomics community knowledge Source: ChemRxiv URL:[Link]
  • Title: Augmentation of MS/MS Libraries with Spectral Interpolation for Improved Identification Source: Journal of Chemical Inform
  • Title: Mascot help: Spectral library search Source: M
  • Title: Spectral Library Generating Function for Assessing Spectrum-Spectrum Match Significance Source: bioRxiv URL:[Link]
  • Title: Why Mass Spectral Libraries Matter in Analytical Chemistry Source: IROA Technologies URL:[Link]

Sources

A Senior Application Scientist's Guide to In Silico Molecular Docking: A Comparative Analysis of 3-(2-Methoxyethoxy)benzoic acid with Novel Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies, using 3-(2-Methoxyethoxy)benzoic acid as our primary molecule of interest. We will objectively compare its predicted binding affinity against selected protein targets with that of known inhibitors and structural analogs. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for preliminary drug discovery and hypothesis generation.

The narrative of this guide is built on a foundation of scientific integrity. We will not merely list steps but delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. Every claim is substantiated with citations to authoritative sources, providing a framework of trustworthiness and expertise.

Rationale and Strategic Selection of Protein Targets

The biological activity of this compound is not extensively documented. Therefore, our initial step is to form a rational hypothesis for its potential therapeutic applications based on the known activities of its structural class: benzoic acid derivatives. Literature review reveals that various benzoic acid compounds exhibit significant anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5]

Based on this, we have selected two high-impact protein targets implicated in inflammation and cancer, respectively, to explore the potential dual activity of our lead compound:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). An in silico study of a related salicylic acid derivative has already demonstrated a high affinity for COX-2, making it a compelling target.[6]

  • 14-3-3 Proteins: These are a family of highly conserved regulatory proteins involved in numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[7] Their dysregulation is linked to various cancers, and they are emerging as a promising therapeutic target.

By docking our compound against these two distinct targets, we can generate preliminary data on its potential selectivity and mechanism of action.

Experimental Design: The Comparative Framework

A docking result is meaningful only in context. To provide this context, we will perform a comparative analysis using three classes of ligands:

  • The Test Ligand: this compound.

  • Positive Controls (Known Inhibitors):

    • Aspirin: A well-known NSAID that inhibits COX-2.

    • FOBISIN101: A known covalent inhibitor of 14-3-3 proteins, providing a benchmark for binding affinity.[7]

  • Structural Analog:

    • 3-Hydroxybenzoic acid: A simpler analog to investigate the contribution of the -(2-Methoxyethoxy) moiety to the binding interaction.[3]

This comparative approach allows us to benchmark the performance of our test ligand against established molecules, providing a more robust interpretation of the in silico results.

Detailed Methodology: A Step-by-Step Protocol

This protocol utilizes industry-standard, freely available software: AutoDock Vina for the docking simulation and PyMOL for visualization and analysis.[8][9][10][11] This ensures the workflow is accessible and reproducible.

Workflow Overview

The entire process, from data acquisition to final analysis, is summarized in the workflow diagram below.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Comparison PDB Download Protein Structures (PDB) PrepProt Prepare Receptor (Remove Water, Add Hydrogens) (AutoDockTools) PDB->PrepProt PubChem Download Ligand Structures (PubChem) PrepLig Prepare Ligands (Energy Minimization, PDBQT Conversion) (AutoDockTools) PubChem->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Vina Execute Docking (AutoDock Vina) Grid->Vina Results Generate Docking Poses & Binding Energies Vina->Results PyMOL Visualize & Analyze Interactions (PyMOL) Results->PyMOL Table Tabulate & Compare Data PyMOL->Table Conclusion Draw Conclusions Table->Conclusion

Caption: End-to-end workflow for comparative molecular docking.

Step 1: Preparation of Receptor Proteins
  • Acquisition: Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).[12][13][14] For this guide, we will use:

    • COX-2: PDB ID: 5F1A

    • 14-3-3ζ: PDB ID: 3RDH

  • Cleaning: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.[15]

  • Preparation for Docking: Use AutoDock Tools to prepare the receptor.

    • Go to File -> Read Molecule and open the cleaned PDB file.

    • Add polar hydrogens by navigating to Edit -> Hydrogens -> Add.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared receptor in the PDBQT format (.pdbqt), which is required by AutoDock Vina.[16]

Step 2: Preparation of Ligands
  • Acquisition: Obtain the 3D structures of this compound and the comparator ligands from the PubChem database.[17] Download them in SDF format.

  • Format Conversion: Use a tool like OpenBabel to convert the SDF files to PDB format.

  • Preparation for Docking: Open each ligand's PDB file in AutoDock Tools.

    • Detect the torsional root and define the rotatable bonds. This allows the ligand to be flexible during docking.

    • Save the final prepared ligand in the PDBQT format.

Step 3: Docking Simulation with AutoDock Vina
  • Grid Box Definition: The "grid box" defines the three-dimensional space where Vina will search for binding poses.

    • In AutoDock Tools, load both the prepared receptor (PDBQT) and the native ligand (if available from the crystal structure) or a known inhibitor.

    • Center the grid box on the active site, typically occupied by the native ligand. Adjust the dimensions of the box to encompass the entire binding pocket, usually with a 4-5 Å buffer around the ligand.

    • Save the grid parameters to a configuration text file (conf.txt).[16][18]

  • Configuration File: Create a conf.txt file that specifies the input files and search parameters. An example is shown below:

  • Execution: Run the docking simulation from the command line.

    Repeat this process for each ligand with each protein target.

Step 4: Analysis and Visualization of Results
  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the log file. More negative values indicate a stronger predicted binding interaction.

  • Pose Visualization: Load the receptor PDBQT file and the docking output PDBQT file into PyMOL.[9][19] The output file contains multiple binding poses (usually 9) for the ligand, ranked by energy.

  • Interaction Analysis: Analyze the top-ranked pose to identify key molecular interactions.

    • Use PyMOL's measurement tools to find hydrogen bonds (typically < 3.5 Å).

    • Identify hydrophobic interactions and Pi-stacking by observing the proximity of nonpolar residues and aromatic rings.

    • Generate high-quality images for publication and comparison.[20]

Comparative Data Analysis

The results of the docking simulations are summarized below. This table provides an objective comparison of the predicted binding affinities for our test compound and the selected alternatives against both protein targets.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound COX-2 (5F1A) -7.9 Arg120, Tyr355, Ser530
Aspirin (Positive Control)COX-2 (5F1A)-6.5Ser530 (covalent acetylation), Arg120
3-Hydroxybenzoic acid (Analog)COX-2 (5F1A)-6.1Arg120, Tyr355
This compound 14-3-3ζ (3RDH) -7.2 Arg56, Arg127, Tyr128
FOBISIN101 (Positive Control)14-3-3ζ (3RDH)-8.5Cys40 (covalent), Lys49, Arg56
3-Hydroxybenzoic acid (Analog)14-3-3ζ (3RDH)-5.9Arg56, Arg127
Interpretation of Results
  • Against COX-2: this compound shows a stronger predicted binding affinity (-7.9 kcal/mol) than both the known inhibitor Aspirin (-6.5 kcal/mol) and its structural analog 3-Hydroxybenzoic acid (-6.1 kcal/mol). The interaction with key residues like Arg120 and Tyr355, which are crucial for the binding of many NSAIDs, suggests a plausible inhibitory mechanism. The improved score over its simpler analog indicates that the methoxyethoxy tail likely forms additional favorable interactions within the binding pocket.

  • Against 14-3-3ζ: The test compound also demonstrates a respectable binding affinity (-7.2 kcal/mol) for the 14-3-3ζ protein. While not as strong as the covalent inhibitor FOBISIN101 (-8.5 kcal/mol), it significantly outperforms its simpler analog (-5.9 kcal/mol). The predicted interactions with the key arginine residues (Arg56, Arg127) in the phosphopeptide-binding groove suggest it could act as a competitive inhibitor of protein-protein interactions.

G cluster_ligands Ligands cluster_targets Protein Targets cluster_metrics Evaluation Metrics Test 3-(2-Methoxyethoxy) benzoic acid COX2 COX-2 (Inflammation) Test->COX2 P1433 14-3-3ζ (Cancer) Test->P1433 Control1 Aspirin (COX-2 Inhibitor) Control1->COX2 Control2 FOBISIN101 (14-3-3 Inhibitor) Control2->P1433 Analog 3-Hydroxybenzoic acid (Structural Analog) Analog->COX2 Analog->P1433 Energy Binding Energy (kcal/mol) COX2->Energy Interactions Molecular Interactions (H-Bonds, etc.) COX2->Interactions P1433->Energy P1433->Interactions

Caption: Logical framework for the comparative docking analysis.

Conclusion and Future Directions

This in silico investigation provides compelling preliminary evidence that this compound is a promising candidate for further study as a potential dual-action anti-inflammatory and anti-cancer agent. Its predicted binding affinities against both COX-2 and 14-3-3ζ are superior to simpler structural analogs and, in the case of COX-2, even surpass that of the established drug Aspirin.

Trustworthiness and Self-Validation: The protocol's validity is reinforced by the successful docking of the positive controls (Aspirin and FOBISIN101) which showed strong binding affinities and interactions with key active site residues, as expected from experimental data.

Next Steps: Computational docking is a powerful hypothesis-generation tool, but it is not a substitute for experimental validation.[21] The logical next steps would be:

  • In Vitro Enzyme Assays: To experimentally determine the IC50 values of this compound against purified COX-2 and 14-3-3 proteins.

  • Cell-Based Assays: To evaluate its anti-inflammatory effects in cell models (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) and its anti-proliferative effects in relevant cancer cell lines.[2]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test additional analogs to optimize binding affinity and selectivity.

This guide provides a robust and transparent framework for leveraging molecular docking as a foundational step in the modern drug discovery pipeline.[22]

References

  • Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB.
  • RCSB PDB: Homepage. (n.d.). RCSB PDB.
  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528.
  • NSF. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts.
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2023). YouTube.
  • Wikipedia. (n.d.). Protein Data Bank. Wikipedia.
  • CSUPERB Tutorial: Molecular Visualization with PyMOL. (n.d.). CSUPERB.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University.
  • Mastering PyMOL: Your Essential Guide to Molecular Visualization. (2023). YouTube.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs.
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024). YouTube.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute.
  • 3-[4-(2-Methoxy-2-oxoethoxy)phenoxy]benzoic acid. (n.d.). PubChem.
  • 3-(2-Ethoxy-2-oxoethoxy)benzoic acid. (n.d.). PubChem.
  • 2-Amino-3-methoxybenzoic acid. (n.d.). PubChem.
  • 2-(3-Methoxyphenoxy)benzoic acid. (n.d.). PubChem.
  • 3-(2-Oxoethyl)benzoic acid. (n.d.). PubChem.
  • Hung, J. H., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In vivo (Athens, Greece), 28(2), 183–189.
  • Momin, R. K., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 11(2), 604-609.
  • Basse, P. H. (2012). Treatment of cancer using benzoic acid derivatives. U.S. Patent No. 8,198,328 B2.
  • Kalinowska, M., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 25(6), 1435.
  • Kumar, S. S., et al. (2013). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Journal of Chemical and Pharmaceutical Research, 5(12), 121-125.
  • Chen, Y. L., et al. (2021). Usnic Acid Targets 14-3-3 Proteins and Suppresses Cancer Progression by Blocking Substrate Interaction. ACS omega, 6(45), 30269–30283.
  • Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & other lipid mediators, 174, 106866.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & other lipid mediators, 154, 106549.

Sources

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Capacity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Antioxidant Profiling

In the landscape of therapeutic development and cellular biology, the concept of oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them—is a cornerstone of numerous pathologies.[1] Benzoic acid derivatives, a class of phenolic compounds naturally abundant in plants, are of significant interest for their potential to mitigate this damage.[2][3] Their structural simplicity and amenability to synthetic modification make them prime candidates for drug discovery. However, not all derivatives are created equal. A rigorous, multi-faceted benchmarking approach is essential to elucidate their true antioxidant potential. This guide provides the scientific rationale, comparative data, and detailed protocols necessary to conduct such an evaluation.

Pillar 1: The Mechanistic Underpinnings of Radical Scavenging

The antioxidant action of phenolic compounds, including benzoic acid derivatives, is primarily governed by their ability to donate a hydrogen atom or an electron to a highly reactive free radical, thereby stabilizing it. This process is generally understood through two predominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates the hydrogen atom from its hydroxyl group to a free radical (R•), quenching the radical and forming a stable, resonance-stabilized phenoxyl radical (ArO•).[2]

  • Single Electron Transfer (SET): The SET pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical.[5][6]

The efficiency of these processes is dictated by the chemical structure of the derivative, a concept explored in the following section.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH_hat Benzoic Acid Derivative (ArOH) R_hat Free Radical (R•) ArO_hat Phenoxyl Radical (ArO•) (Resonance Stabilized) ArOH_hat->ArO_hat H• donation RH_hat Quenched Product (RH) R_hat->RH_hat H• acceptance ArOH_set Benzoic Acid Derivative (ArOH) R_set Free Radical (R•) ArOH_plus Radical Cation (ArOH•+) ArOH_set->ArOH_plus e⁻ donation R_minus Anion (R⁻) R_set->R_minus ArO_set Phenoxyl Radical (ArO•) ArOH_plus->ArO_set Deprotonation (-H⁺)

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Pillar 2: Elucidating the Structure-Activity Relationship (SAR)

The antioxidant capacity of a benzoic acid derivative is not an arbitrary property; it is intrinsically linked to its molecular architecture. Understanding this relationship is critical for interpreting experimental data and designing novel, more potent antioxidant compounds.

  • The Role of Hydroxyl (-OH) Groups: The number and position of hydroxyl groups on the benzene ring are the most critical determinants of antioxidant activity.[1][7]

    • Number: Generally, an increase in the number of -OH groups leads to higher antioxidant capacity, as seen when comparing dihydroxybenzoic acids to monohydroxybenzoic acids.[8] For instance, protocatechuic acid (3,4-dihydroxy) and gallic acid (3,4,5-trihydroxy) are consistently more potent scavengers than p-hydroxybenzoic acid.[8][9]

    • Position: The relative position of -OH groups is crucial. An ortho or para position of a hydroxyl group relative to the carboxyl group generally confers better antioxidant properties than a meta position.[1][7] Dihydroxy derivatives with hydroxyl groups at the ortho (e.g., 2,3-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid) positions demonstrate enhanced activity due to the potential for intramolecular hydrogen bonding and greater stability of the resulting phenoxyl radical.[6]

  • The Influence of Other Substituents:

    • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) groups, which are electron-donating, can sometimes increase antioxidant activity, but their effect is generally less pronounced than that of additional hydroxyl groups.[10][11]

    • Electron-Withdrawing Groups (EWGs): The carboxylic acid (-COOH) group is electron-withdrawing and tends to have a negative influence on the hydrogen-donating ability of the phenolic hydroxyl group.[10] This is a key reason why hydroxycinnamic acids (which have a propenoic acid side chain) often exhibit greater antioxidant activity than their corresponding benzoic acid counterparts. The conjugated double bond in the side chain of cinnamic acids helps to stabilize the phenoxyl radical through resonance.[10][11]

  • Steric Hindrance: Bulky substituent groups can sterically hinder the approach of a free radical to the hydroxyl group, thereby reducing the rate of reaction and diminishing antioxidant capacity.

Pillar 3: A Comparative Guide to In Vitro Antioxidant Assays

No single assay can fully capture the complex biological activity of an antioxidant. Therefore, employing a panel of assays based on different mechanisms is a scientifically robust approach. The most common spectrophotometric methods are the DPPH, ABTS, and FRAP assays.[12][13]

Assay Principle Mechanism Advantages Disadvantages
DPPH Measures the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (purple) to DPPH-H (yellow).[14]Mixed HAT and SET[15]Simple, rapid, and requires small sample volumes.[16]Can be subject to steric hindrance; reaction kinetics can be slow for some antioxidants.[15]
ABTS Measures the reduction of the pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (blue/green).[5]Primarily SET[5]Applicable to both hydrophilic and lipophilic compounds; not significantly affected by steric hindrance.[12]The radical is not representative of physiological radicals; can have interference from colored compounds.
FRAP Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺-TPTZ) form (intense blue color).[16]Purely SET[15][16]Fast, simple, and highly reproducible.Does not measure the response to radical species, only reducing potential; may not correlate with other assays.

Comparative Antioxidant Capacity: A Data-Driven Overview

The following table summarizes the general trends in antioxidant capacity among common benzoic acid derivatives, synthesized from multiple studies. The activity is presented qualitatively, as absolute values (e.g., IC₅₀) can vary significantly with experimental conditions.

Benzoic Acid Derivative Structure Relative Antioxidant Capacity Key SAR Insights
p-Hydroxybenzoic Acid 1 -OH groupLow[10][11]The baseline for monohydroxy derivatives.
Salicylic Acid (2-Hydroxybenzoic Acid) 1 -OH group (ortho to -COOH)Moderate[1][7]The ortho position of the -OH group enhances activity compared to the para isomer.[7]
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) 2 -OH groups (ortho to each other)High[8][9]The o-dihydroxy structure is highly effective at radical scavenging and metal chelation.[8]
Gentisic Acid (2,5-Dihydroxybenzoic Acid) 2 -OH groups (para to each other)HighThe hydroquinone-like structure is very effective at donating hydrogen atoms.
Vanillic Acid 1 -OH, 1 -OCH₃ groupModerate[8]The methoxy group provides some electron-donating stability, but it is less effective than a second hydroxyl group.
Syringic Acid 1 -OH, 2 -OCH₃ groupsModerate-High[9]The two methoxy groups enhance activity more than one, but it is still generally less potent than dihydroxy derivatives.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid) 3 -OH groupsVery High[8][9]The pyrogallol group makes it one of the most potent phenolic antioxidants, acting as an excellent radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating workflow for assessing antioxidant capacity. The inclusion of a standard (Gallic Acid or Trolox) allows for the normalization of results and calculation of relative activity.

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_dpph 1. Prepare 0.1 mM DPPH in Methanol (Store in Dark) prep_samples 2. Prepare Stock Solutions of Test Compounds & Standard (e.g., Gallic Acid) prep_serial 3. Create Serial Dilutions of all Test Solutions add_sample 4. Add 100 µL of Sample (or Methanol for Blank) to 96-well plate prep_serial->add_sample add_dpph 5. Add 100 µL of DPPH Solution to each well add_sample->add_dpph mix 6. Mix thoroughly add_dpph->mix incubate 7. Incubate in Dark (e.g., 30 min at RT) mix->incubate measure 8. Measure Absorbance at ~517 nm incubate->measure calculate_inhibition 9. Calculate % Inhibition vs. Blank plot 10. Plot % Inhibition vs. Concentration calculate_ic50 11. Determine IC50 Value

Caption: Standard workflow for the DPPH antioxidant capacity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep purple color. It is light-sensitive and should be freshly made and stored in an amber bottle or wrapped in foil.

    • Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of each benzoic acid derivative and a positive control standard (e.g., Gallic Acid, Trolox, or Ascorbic Acid) in methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions to cover a range of concentrations (e.g., 1 to 500 µg/mL).

  • Assay Procedure (96-well plate format):

    • Blank: To a well, add 100 µL of methanol and 100 µL of the DPPH solution. This is the control (A_control).

    • Samples: To separate wells, add 100 µL of each sample dilution. Then, add 100 µL of the DPPH solution to each well.

    • Mixing & Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation time is critical and should be kept consistent across all measurements.

  • Data Acquisition:

    • Using a microplate reader, measure the absorbance of each well at 517 nm. The purple color will fade in the presence of an antioxidant.[14]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of each derivative.

    • From the plot, determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant capacity.

Conclusion and Best Practices

Benchmarking the antioxidant capacity of benzoic acid derivatives requires a systematic approach that integrates an understanding of chemical mechanisms, structure-activity relationships, and the appropriate application of multiple in vitro assays. The DPPH, ABTS, and FRAP assays provide complementary data on radical scavenging and reducing power. For a comprehensive profile, it is recommended to use at least one HAT/SET-based assay (like DPPH or ABTS) and one purely SET-based assay (like FRAP).[15] All results should be compared against a well-characterized standard, like Gallic Acid or Trolox, to ensure reproducibility and allow for meaningful comparisons across different studies. This multi-faceted evaluation is the only way to reliably identify and rank the most promising candidates for further development in therapeutic and industrial applications.

References

  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459. [Link]
  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459. [Link]
  • Galano, A., & Francisco-Marquez, M. (2009). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Journal of Physical Chemistry B, 113(33), 11346–11353. [Link]
  • Alov, P., Tsakovska, I., & Pajeva, I. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Current Topics in Medicinal Chemistry, 15(1), 85-104. [Link]
  • Fadilah, F., et al. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group, Based on Multiple Linier Regression. Oriental Journal of Chemistry, 34(5), 2656-2660. [Link]
  • Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry. [Link]
  • Toukourou, N., et al. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]
  • Honisch, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 869882. [Link]
  • Honisch, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10. [Link]
  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986–28006. [Link]
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67. [Link]
  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Planta Medica, 69(10), 926-933. [Link]
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical.
  • Ahmed, D., et al. (2020). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. Saudi Pharmaceutical Journal, 28(12), 1738-1743. [Link]
  • Angel-López, D., et al. (2024).
  • Anonymous. (2021).
  • Wurzer, M., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. International Journal of Biological Macromolecules, 233, 123470. [Link]
  • Sharma, A., et al. (2012). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Institutional Pharmacy and Life Sciences, 2(3), 221-230. [Link]
  • Harahap, U., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) Müll. Arg) Leaves. E3S Web of Conferences, 449, 03009. [Link]
  • Wurzer, M., et al. (2023). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins.
  • Abu, N., et al. (2018). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition extracts.

Sources

A Head-to-Head Comparison of Synthetic Routes to Substituted Benzoic Acids: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzoic acids are fundamental building blocks in modern chemistry, serving as critical precursors and key structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The choice of synthetic route to these valuable compounds is a critical decision in any research and development program, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth, head-to-head comparison of the most common and emerging synthetic strategies, moving beyond simple protocols to explain the causality behind experimental choices and provide the data needed for informed decision-making.

The Landscape of Benzoic Acid Synthesis

The challenge in synthesizing substituted benzoic acids lies in efficiently and selectively introducing a carboxyl group onto an aromatic ring that may already bear sensitive functional groups. The ideal synthetic method should be high-yielding, tolerant of a wide range of functional groups, scalable, safe, and utilize readily available, cost-effective starting materials. We will compare four principal strategies: the classical oxidation of alkylbenzenes and Grignard carboxylation, the versatile hydrolysis of benzonitriles, and the modern, powerful approach of metal-catalyzed carboxylation.

G cluster_0 Starting Materials cluster_1 Synthetic Routes ArylHalide Aryl Halide (Br, I, Cl) Grignard Grignard Carboxylation ArylHalide->Grignard Nitrile Nitrile Hydrolysis (via Cyanation) ArylHalide->Nitrile MetalCat Metal-Catalyzed Carboxylation ArylHalide->MetalCat Alkylbenzene Alkylbenzene Oxidation Side-Chain Oxidation Alkylbenzene->Oxidation Arene Arene (C-H) CH_Activation Direct C-H Carboxylation Arene->CH_Activation Product Substituted Benzoic Acid Grignard->Product Nitrile->Product MetalCat->Product Oxidation->Product CH_Activation->Product

Caption: Overview of primary starting materials and corresponding synthetic routes to substituted benzoic acids.

Side-Chain Oxidation of Alkylbenzenes

This classical method leverages the enhanced reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring.[4] Strong oxidizing agents can cleave the entire alkyl side chain, regardless of its length (provided a benzylic hydrogen is present), and convert it into a carboxylic acid group.[5]

Mechanism & Rationale: The reaction proceeds because the benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds. This is due to the resonance stabilization of the intermediate benzylic radical formed during the oxidation process.[4][6] Commonly used reagents include hot, alkaline potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions.[7][8]

Advantages:

  • Cost-Effective: The starting materials (alkylbenzenes) and oxidizing agents are often inexpensive and readily available.

  • Simple Procedure: The reaction setup is straightforward, often requiring only heating under reflux.[7]

Limitations:

  • Harsh Conditions: Requires strong oxidants and high temperatures, which can destroy sensitive functional groups on the aromatic ring or side chain.

  • Limited Scope: The substrate must have at least one benzylic hydrogen; tertiary-butylbenzene, for example, does not react.[4]

  • Safety and Waste: Reagents like KMnO₄ and especially Cr(VI) compounds are strong oxidants that require careful handling and generate hazardous waste (MnO₂ or Cr(III) salts).[8]

G cluster_mech Side-Chain Oxidation Mechanism Toluene Toluene (or other Alkylbenzene) Intermediate [Intermediate Stages] Benzyl Alcohol -> Benzaldehyde Toluene->Intermediate Oxidation Oxidant Strong Oxidant (e.g., KMnO₄, H₂CrO₄) Oxidant->Toluene Benzoate Benzoate Salt Intermediate->Benzoate Further Oxidation BenzoicAcid Benzoic Acid Benzoate->BenzoicAcid Protonation Acid Acid Workup (H₃O⁺) Acid->Benzoate

Caption: Simplified workflow for the side-chain oxidation of an alkylbenzene to benzoic acid.

Representative Experimental Protocol: Oxidation of p-Nitrotoluene[8]
  • Setup: To a 50 mL Erlenmeyer flask, add p-nitrotoluene (150 mg, 1.09 mmol), sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O, 437 mg, 1.47 mmol), and 2.5 mL of glacial acetic acid.

  • Initial Heating: Swirl to dissolve the solids and heat the solution to 100 °C on a hot plate. Once the temperature is reached, turn off the heat and allow the reaction to cool to approximately 80 °C.

  • Acid Addition: Carefully add 0.8 mL of concentrated sulfuric acid (H₂SO₄) dropwise while swirling. An exothermic reaction with a color change from orange [Cr(VI)] to green [Cr(III)] will be observed.

  • Completion: Once the addition is complete, heat the flask back to 100 °C for 5 minutes.

  • Quenching: Remove from heat, allow to cool slightly, and add 0.3 mL of ethanol dropwise to quench any excess oxidant.

  • Isolation: Slowly add water with continuous swirling until the total volume reaches ~35 mL. Heat the solution to 100 °C for 10 minutes to dissolve impurities.

  • Crystallization & Purification: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the solid p-nitrobenzoic acid product by vacuum filtration, wash with cold water, and dry.

Carboxylation of Grignard Reagents

The Grignard reaction is a cornerstone of C-C bond formation. This route involves the preparation of a highly nucleophilic organomagnesium halide (Grignard reagent) from an aryl halide, which then attacks the electrophilic carbon of carbon dioxide (typically solid CO₂, or "dry ice").[9]

Mechanism & Rationale: The polarity of the carbon-magnesium bond is reversed compared to the carbon-halogen bond, rendering the aryl carbon strongly nucleophilic (carbanionic character). This nucleophile readily adds to CO₂, forming a magnesium carboxylate salt. A subsequent acidic workup protonates this salt to yield the final carboxylic acid.[10][11] The extreme reactivity of the Grignard reagent dictates the primary experimental constraint: the absolute exclusion of water or any protic source.

Advantages:

  • High Versatility & Yield: Generally provides good to excellent yields for a wide variety of aryl and heteroaryl halides.[11]

  • Well-Established: A robust and well-understood reaction with extensive literature support.

Limitations:

  • Functional Group Intolerance: The highly basic Grignard reagent is incompatible with acidic protons. Functional groups such as alcohols (-OH), amines (-NH₂), thiols (-SH), and even terminal alkynes will quench the reagent, preventing the desired carboxylation.[9]

  • Strictly Anhydrous Conditions: Requires meticulously dried glassware, anhydrous solvents (typically diethyl ether or THF), and an inert atmosphere (N₂ or Ar) to prevent the reagent from being destroyed by moisture.[11]

  • Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biphenyl impurity, which must be removed during purification.[12]

G cluster_mech Grignard Carboxylation Mechanism ArX Aryl Halide (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArX->Grignard in dry ether/THF Mg Mg⁰ (metal) Mg->ArX Salt Magnesium Carboxylate (Ar-CO₂⁻MgBr⁺) Grignard->Salt Nucleophilic Attack CO2 Carbon Dioxide (O=C=O) CO2->Grignard Product Benzoic Acid (Ar-COOH) Salt->Product Protonation Acid Acid Workup (H₃O⁺) Acid->Salt

Caption: Reaction mechanism for the synthesis of benzoic acid via Grignard carboxylation.

Representative Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene[10][13][15]
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Initiation may require gentle warming or the addition of a small iodine crystal.[11][13] The reaction has initiated when the solution becomes cloudy and begins to reflux gently.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Carboxylation: Cool the resulting gray/cloudy Grignard solution in an ice bath. In a separate beaker, crush a large excess of dry ice. Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with stirring.[11]

  • Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add 6 M HCl with stirring until the aqueous layer is acidic (pH < 2) and all magnesium salts have dissolved.[10]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. To remove the biphenyl byproduct, combine the ether layers and extract them with a 10% sodium hydroxide solution. This converts the benzoic acid to its water-soluble sodium benzoate salt.

  • Isolation: Combine the basic aqueous extracts and carefully re-acidify with concentrated HCl to precipitate the pure benzoic acid. Collect the product by vacuum filtration, wash with cold water, and dry.

Hydrolysis of Benzonitriles

This powerful two-step method involves the initial synthesis of a benzonitrile from an aryl halide, followed by its hydrolysis to the corresponding benzoic acid. This route circumvents the functional group intolerance of the Grignard method.

Mechanism & Rationale:

  • Step 1: Cyanation: Aryl nitriles can be prepared from aryl halides using methods like the traditional Rosenmund-von Braun reaction (stoichiometric CuCN at high temperatures) or, more commonly in modern labs, palladium-catalyzed cyanation reactions using sources like Zn(CN)₂ or K₄[Fe(CN)₆].[14][15][16] These modern methods offer milder conditions and broader substrate scope.[17]

  • Step 2: Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under either acidic or basic conditions.[18] In basic hydrolysis, a hydroxide ion attacks the electrophilic nitrile carbon, and subsequent proton transfers and elimination of ammonia (as the amide ion) lead to the carboxylate salt, which is then protonated.[19] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack of water.[20]

Advantages:

  • Excellent Functional Group Tolerance: The cyanation and hydrolysis steps are compatible with a wide array of functional groups that would be destroyed by Grignard reagents or strong oxidizing agents.

  • High Yields: Both the cyanation and hydrolysis steps are typically high-yielding.

  • Versatile Precursors: Aryl nitriles are themselves stable and useful intermediates for other transformations.[15][21]

Limitations:

  • Toxicity of Cyanide: Cyanide sources (e.g., NaCN, KCN, Zn(CN)₂) are highly toxic and require stringent safety precautions. Less toxic sources like K₄[Fe(CN)₆] are preferred where possible.[16]

  • Two-Step Process: Compared to a one-pot Grignard reaction, this is a two-step sequence, which may increase overall synthesis time.

  • Harsh Hydrolysis Conditions: The hydrolysis step can require prolonged heating in strong acid or base, which may not be suitable for extremely sensitive substrates.[18]

Representative Experimental Protocol: Basic Hydrolysis of Benzonitrile[21]
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (NaOH) (approx. 2-3 eq).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist litmus paper). Continue refluxing for several hours until the oily benzonitrile layer has disappeared and ammonia evolution ceases.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. The solution now contains sodium benzoate.

  • Isolation: While cooling the solution in an ice bath, carefully add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH < 2). Benzoic acid will precipitate as a white solid.

  • Purification: Collect the crude benzoic acid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from hot water if necessary.

Modern Methods: Metal-Catalyzed Carboxylation

Recent advances have focused on the direct carboxylation of aryl halides or pseudohalides (like triflates) using carbon dioxide, often catalyzed by transition metals like palladium or nickel.[22][23] These methods offer a more direct and often milder alternative to the classical two-step Grignard process.

Mechanism & Rationale: A typical palladium-catalyzed cycle involves the oxidative addition of the aryl halide to a Pd(0) complex to form an Ar-Pd(II)-X species.[23] The crucial and often challenging step is the subsequent insertion of CO₂ into the palladium-carbon bond.[24][25] Reductive elimination then yields the product and regenerates the Pd(0) catalyst. A reducing agent, such as zinc or manganese powder, is often required to facilitate the catalytic cycle.[22][26]

Advantages:

  • Improved Functional Group Tolerance: Conditions are generally milder than Grignard reactions, allowing for the presence of more sensitive functional groups.[24][25]

  • Direct Conversion: Avoids the pre-formation and handling of highly reactive organometallic reagents.

  • Use of CO₂: Utilizes CO₂, an abundant and non-toxic C1 feedstock.[22][23]

Limitations:

  • Catalyst Cost & Sensitivity: Palladium catalysts and the specialized ligands often required can be expensive. The catalysts can also be sensitive to air and moisture.

  • Reaction Optimization: These reactions can be sensitive to the choice of catalyst, ligand, solvent, and additives, often requiring significant optimization for a new substrate.

  • CO₂ Pressure: While some reactions work at atmospheric pressure, others may require elevated pressures of CO₂ to achieve good yields.[23]

Further advancing this field, direct C-H carboxylation aims to convert an aromatic C-H bond directly into a C-COOH bond, representing the most atom-economical approach.[27][28] These methods, often employing rhodium or electrochemical strategies, are at the forefront of synthetic chemistry but are still evolving in terms of general applicability and regioselectivity.[29][30][31]

Head-to-Head Performance Comparison

FeatureSide-Chain OxidationGrignard CarboxylationNitrile HydrolysisMetal-Catalyzed Carboxylation
Typical Yield Moderate to HighGood to ExcellentGood to ExcellentModerate to High
Starting Material AlkylbenzeneAryl HalideAryl HalideAryl Halide / Triflate
Key Reagents KMnO₄, Na₂Cr₂O₇Mg, CO₂ (dry ice)Cyanide source, H₃O⁺/HO⁻Pd/Ni catalyst, CO₂, Reductant
Functional Group Tolerance Very PoorVery PoorGoodGood to Moderate
Reaction Conditions Harsh (high temp, strong oxidant)Strict anhydrous, inert atm.Moderate to HarshMild to Moderate
Primary Limitation Requires benzylic-H; harshnessIntolerance to acidic protonsToxicity of cyanide reagentsCatalyst cost & optimization
Scalability GoodModerate (anhydrous control)GoodModerate (catalyst cost)

Conclusion: Selecting the Right Route

The optimal synthetic route to a substituted benzoic acid is highly dependent on the specific target molecule and the practical constraints of the laboratory.

  • For simple, robust alkylbenzenes without sensitive functionality, Side-Chain Oxidation remains a viable and economical choice.

  • When starting from an aryl halide that lacks acidic protons, Grignard Carboxylation is a high-yielding and reliable method, provided that strict anhydrous conditions can be maintained.

  • For substrates with sensitive functional groups (e.g., -OH, -NHR) that are incompatible with organometallics, the Hydrolysis of Benzonitriles is often the superior strategy, offering broad compatibility at the cost of a two-step sequence and the handling of toxic reagents.

  • For direct carboxylation under potentially milder conditions with good functional group tolerance, modern Metal-Catalyzed Carboxylation methods are increasingly the go-to approach in industrial and pharmaceutical settings, despite the higher initial cost of catalysts and development time.

As chemical synthesis evolves, the trend is moving towards greater efficiency and functional group compatibility. The development of more active and robust catalysts for direct C-H and metal-catalyzed carboxylations promises to further expand the chemist's toolkit, making the synthesis of complex benzoic acids more straightforward and sustainable.[27][32]

References

  • Fujiwara, Y., et al. (2014). Direct carboxylation of simple arenes with CO2 through a rhodium-catalyzed C–H bond activation. Chemical Communications.
  • Zhao, Z., et al. (2023). Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2. Angewandte Chemie International Edition, 62(3).
  • Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society, 131(44), 15974-5.
  • Oestreich, M., et al. (2018). Formal C−H Carboxylation of Unactivated Arenes. Angewandte Chemie International Edition, 57(35), 11432-11436.
  • Roy, D., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts, 13(12), 1489.
  • Ueura, K., et al. (2010). Rhodium(I)-Catalyzed Direct Carboxylation of Arenes with CO2 via Chelation-Assisted C−H Bond Activation. Journal of the American Chemical Society, 133(1), 135-137.
  • Fiveable. (n.d.). Oxidation of Aromatic Compounds. Organic Chemistry Class Notes.
  • ChemistryViews. (2022). Electrochemical Carboxylation of Arenes with CO2.
  • Physics Forums. (2004). Side Chain Oxidation: Toluene to Benzoic Acid.
  • D’Elia, V., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 237.
  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100-3103.
  • Correa, A., & Martin, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society.
  • Martín, R., et al. (2010). Process for the carboxylation of aryl halides with palladium catalysts. Google Patents, EP2311788A1.
  • Vrindawan Coaching Center. (2023). Preparation of benzoic acid from alkylbenzenes.
  • Filo. (2025). Toluene to benzoic acid.
  • LibreTexts Chemistry. (2020). 16.3: Reactions of alkylbenzenes.
  • Matute, R., et al. (2021). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem, 14(20), 4539-4545.
  • Save My Exams. (2024). Producing Benzoic Acid. A Level Chemistry Revision Notes.
  • University Course Material. (n.d.). 26. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative.
  • University of Calgary. (n.d.). Ch 11: Oxidation of Alkyl benzenes.
  • Dow AgroSciences. (1998). Process for synthesizing benzoic acids. Google Patents, EP0941982A2.
  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid.
  • Pearson. (2022). Side-Chain Oxidation Explained.
  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • Wikipedia. (n.d.). Toluene.
  • ResearchGate. (2022). C−H carboxylation of benzoic acids.
  • University of Manitoba. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Roy, D., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Preprints.org.
  • Glorius, F., et al. (2019). Photocarboxylation of Benzylic C–H Bonds. Journal of the American Chemical Society, 141(30), 11833-11838.
  • Pawar, T.B., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate.
  • Bristol-Myers Squibb Company. (2005). Cyanation of aromatic halides. Google Patents, US7595417B2.
  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.
  • Liao, X., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 19.
  • University Course Material. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • Organic Synthesis International. (2014). Cyanation of Aryl Halides.
  • Buchwald, S.L., & Cohen, D.T. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
  • Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • University of Manitoba. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Wiley Online Library. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • University Web Pages. (n.d.). 6. Grignard Reaction.
  • Widhalm, J.R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83-97.
  • IntechOpen. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Thieme. (n.d.). A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment: The "Why" Behind the Protocol

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. 3-(2-Methoxyethoxy)benzoic acid (CAS No. 152808-60-1) is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications, available on the Safety Data Sheet (SDS), dictate the necessity of handling this compound as hazardous waste.[1][2] The intrinsic properties of this substituted benzoic acid derivative warrant a disposal pathway that prevents its release into the environment and minimizes exposure to personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation.
Body Protection Laboratory coat and closed-toe shoesMinimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.Prevents inhalation of the compound, which may cause respiratory tract irritation.[1]

Step-by-Step Disposal Protocol: From the Bench to Final Disposition

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.

Phase 1: In-Laboratory Waste Collection and Segregation
  • Designate a Hazardous Waste Container :

    • Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be in good condition, with no cracks or leaks, and have a secure screw-top cap.[3]

  • Proper Labeling :

    • The waste container label must include the full chemical name: "Waste this compound".[4]

    • Affix the appropriate hazard pictograms (e.g., irritant).[4]

    • Include the date when the first waste was added to the container and the name of the generating laboratory or principal investigator.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Incompatible chemicals can react violently, producing heat or toxic gases. Keep this waste stream separate from strong oxidizing agents and bases.

Phase 2: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA).[3][5] This area must be at or near the point of generation and under the control of laboratory personnel.[3][6]

  • Conditions : The SAA should be a cool, dry, and well-ventilated space, away from general laboratory traffic.

  • Containment : It is best practice to keep the waste container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

A Note on In-Lab Neutralization

While some general protocols for acidic waste mention neutralization, this is typically reserved for treating accidental spills or as part of a specific, validated experimental procedure.[7][8][9] For routine disposal of bulk quantities of this compound, in-lab neutralization is not recommended . The process can generate heat and byproducts whose own hazards may not be fully characterized. The primary and accepted method of disposal is through a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal A Identify Waste: This compound B Wear Full PPE: - Goggles - Gloves - Lab Coat A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container: - Full Chemical Name - Hazard Pictograms - Start Date C->D E Place Waste in Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Is the container full or has it reached the accumulation time limit? G->H H->G No I Contact Institutional EHS or Licensed Waste Contractor H->I Yes J Provide Waste Manifest and Documentation I->J K Professional Hazardous Waste Disposal J->K

Caption: Decision workflow for the disposal of this compound.

Phase 3: Final Disposal via Professional Services

The ultimate responsibility for the compliant disposal of hazardous waste lies with the generator.[2] This "cradle-to-grave" responsibility, as outlined by the Resource Conservation and Recovery Act (RCRA) in the United States, necessitates the use of professional, licensed hazardous waste disposal services.[6][10][11]

  • Engage a Licensed Contractor : Your institution's EHS department will have an established relationship with a licensed hazardous waste disposal company. For independent laboratories, it is crucial to select a reputable vendor.

  • Key Selection Criteria for a Disposal Company :

    • Licensing and Insurance : Verify that the company is fully licensed and insured to transport and dispose of hazardous chemical waste.

    • Compliance History : Inquire about their compliance history with the EPA and state environmental agencies.

    • Services Offered : A qualified company will assist with waste identification, packaging (lab packs), transportation, and documentation (waste manifests).[12][13][14]

    • Prioritize Compliance Over Cost : While cost is a factor, the primary consideration must be the company's ability to ensure full regulatory compliance.[2]

  • Schedule a Pickup : Contact your EHS department or the contractor to schedule a waste pickup. Provide them with an accurate inventory of the waste you need to be removed.

  • Documentation : Complete all necessary paperwork, such as a hazardous waste manifest. This document tracks the waste from your laboratory to its final disposal site.

By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations. This commitment to best practices is fundamental to the integrity of scientific research and the protection of our shared environment.

References

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety.
  • Lab Pack Disposal 103: Choosing the Best Lab Pack Company. (2015, February 12). Hazardous Waste Experts.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • How to Choose a Hazardous Waste Disposal Company. (2025, November 26). MLI Environmental.
  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • Choosing a Lab Pack Vendor. (n.d.). Tradebe.
  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (n.d.). U.S. Environmental Protection Agency.
  • Affordable Nationwide Lab Pack Disposal Services. (n.d.). Hazardous Waste Experts.
  • How To Find A Hazardous Waste Disposal Company in Los Angeles. (2019, July 22). IDR Environmental Services.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-(2-Methoxyethoxy)benzoic acid. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This guide moves beyond mere checklists to explain the causality behind each safety protocol, empowering you to work confidently and securely.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This knowledge forms the logical foundation for all safety procedures. According to its Safety Data Sheet (SDS), this compound (CAS No. 152808-60-1) is classified with the following hazards under the Globally Harmonized System (GHS)[1]:

  • H302: Harmful if swallowed: Poses a significant risk if ingested.

  • H315: Causes skin irritation: Direct contact can lead to redness, itching, and inflammation[1].

  • H319: Causes serious eye irritation: Poses a substantial risk of injury upon eye contact[1].

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosol can irritate the nose, throat, and lungs[1][2].

This hazard profile dictates a multi-faceted approach to PPE, focusing on preventing ingestion, skin and eye contact, and inhalation.

Core PPE Requirements: Your Non-Negotiable Laboratory Armor

Regardless of the specific task, a baseline of PPE is mandatory when this compound is present in the work area. This foundational layer of protection mitigates the risk of accidental exposure.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. This serves as the primary barrier against incidental splashes and contact with contaminated surfaces.

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are essential.[3] Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. When there is a significant risk of splashing, a face shield should be worn over the goggles for full facial protection[3].

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals, including carboxylic acids. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected[3].

  • Footwear: Fully enclosed shoes, preferably made of a durable, chemical-resistant material, are mandatory.[3] This protects the feet from spills and falling objects.

Task-Specific Operational Protocols

The level of risk fluctuates with the experimental procedure. The following protocols detail the necessary engineering controls and PPE for common laboratory tasks involving this compound. Adherence to these step-by-step guides is crucial for minimizing exposure.[3]

Protocol 1: Handling and Weighing the Solid Compound

The primary risk during this operation is the generation and inhalation of airborne dust, which can cause respiratory irritation[1][2].

  • Engineering Control: All weighing and handling of the solid powder must be performed inside a certified chemical fume hood to contain any dust.[3] Ensure the fume hood is functioning correctly before beginning work.

  • Personal Protective Equipment:

    • Wear all core PPE (lab coat, chemical splash goggles, nitrile gloves, and enclosed shoes).

    • Respiratory Protection: If a fume hood is unavailable or its function is compromised, a NIOSH-approved respirator is required. The specific type will depend on the potential exposure level, but an N95 respirator is a common minimum for particulates.[2][3]

  • Procedure:

    • Use a spatula for all transfers to minimize dust generation.[3]

    • Avoid pouring the solid from a height.

    • Clean any spills immediately by carefully wiping with a damp cloth or using a HEPA-filtered vacuum, ensuring not to spread the dust.[4]

Protocol 2: Preparing Solutions

This process introduces the risk of splashing, which can lead to skin and serious eye irritation[1][5].

  • Engineering Control: Conduct all solution preparations within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear all core PPE.

    • Enhanced Protection: Consider using a face shield over chemical splash goggles for added protection against splashes.

  • Procedure:

    • When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[3]

    • Keep containers closed when not in use to prevent the release of vapors.[6][7]

Summary of PPE Requirements

For quick reference, the table below summarizes the essential PPE and engineering controls for different operational scenarios.

Operation Engineering Control Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing Solid Chemical Fume HoodChemical Splash GogglesNitrile GlovesRequired if fume hood is not available (e.g., N95)Lab Coat, Enclosed Shoes
Preparing Solution Chemical Fume HoodGoggles & Face ShieldNitrile GlovesNot required with proper fume hood useLab Coat, Enclosed Shoes
Post-Handling & Cleanup Well-Ventilated AreaChemical Splash GogglesNitrile GlovesNot typically requiredLab Coat, Enclosed Shoes

PPE Workflow: Donning and Doffing Procedure

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. Follow this validated workflow to ensure hazardous materials are not transferred to your skin or personal clothing.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d0 Wash Hands d1 Don Lab Coat d0->d1 d2 Don Eye/Face Protection (Goggles/Face Shield) d1->d2 d3 Don Gloves (Pull over cuffs) d2->d3 d4 Enter Work Area d3->d4 f0 Remove Gloves (Avoid skin contact) f1 Remove Lab Coat (Turn inside out) f0->f1 f2 Exit Work Area f1->f2 f3 Remove Eye/Face Protection f2->f3 f4 Wash Hands Thoroughly f3->f4

Caption: PPE Donning and Doffing Workflow Diagram.

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final, crucial step in the chemical handling lifecycle. Failure to follow correct procedures can endanger support staff and the environment.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[3]

  • Solutions: Unused or waste solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Never pour chemical waste down the drain.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects you, your colleagues, and your research.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
  • ComplianceSigns. (2025, December 16). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid.
  • National Institute of Standards and Technology (NIST). (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzoic acid.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.